molecular formula C9H10INO2 B556542 H-Phe(4-I)-OH CAS No. 14173-41-2

H-Phe(4-I)-OH

Número de catálogo: B556542
Número CAS: 14173-41-2
Peso molecular: 291.09 g/mol
Clave InChI: PZNQZSRPDOEBMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-iodophenylalanine is a phenylalanine derivative that is phenylalanine carrying an iodo group at position 4 on the benzene ring. It is a non-proteinogenic alpha-amino acid, a phenylalanine derivative and an organoiodine compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQZSRPDOEBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931185
Record name 4-Iodophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14173-41-2
Record name 4-Iodophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-(4-iodophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(4-I)-OH, also known as 4-Iodo-L-phenylalanine, is a non-proteinogenic amino acid derivative of L-phenylalanine.[1][2][3] Its structure incorporates an iodine atom at the para position of the phenyl ring, a modification that imparts unique chemical and biological properties. This alteration makes it a valuable tool in various scientific disciplines, including peptide synthesis, protein engineering, and drug discovery.[4][5] The iodine atom can serve as a heavy-atom derivative for X-ray crystallography, a handle for cross-linking studies, and a precursor for further chemical modifications through reactions like Suzuki or Heck coupling.[5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a look into its applications and biological relevance.

Core Physicochemical Properties

The defining characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

General and Physical Properties
PropertyValueSource
Synonyms 4-Iodo-L-phenylalanine, (S)-2-Amino-3-(4-iodophenyl)propanoic acid[1]
CAS Number 24250-85-9[1][6][7][8]
Molecular Formula C9H10INO2[1][6][7]
Molecular Weight 291.09 g/mol [3][6]
Appearance White to off-white solid powder[1][6]
Melting Point ~240 °C (lit.)[1][4], 255-256 °C[2][1][2][4]
Optical Rotation [α]D20 = -6.5 ± 2º (c=2 in 80% AcOH)[1][4]
Predicted Physicochemical Data

The following table includes properties that have been computationally predicted, offering valuable insights for experimental design.

PropertyPredicted ValueSource
Density 1.8 ± 0.1 g/cm³[9]
Boiling Point 366.8 ± 32.0 °C at 760 mmHg[2][9]
Flash Point 175.6 ± 25.1 °C[9]
pKa 2.19 ± 0.10[2]
LogP 2.14[9]
Solubility and Storage
SolventSolubilityNotes
Water Partly miscible[1][2]
DMSO 4.65 mg/mL (15.97 mM)Requires sonication and pH adjustment to 6 with 1 M HCl.[6]
Other Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
Storage (Solid) Long-term at 4°C, protected from light.[1][6] Short-term at room temperature is acceptable.[1]
Storage (Solution) -80°C for up to 6 months; -20°C for up to 1 month. Protect from light.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. Below are standard protocols for key analytical techniques.

Identity Determination by NMR and Mass Spectrometry

Objective: To confirm the chemical structure and mass of this compound.

Methodology: Nuclear Magnetic Resonance (¹H NMR)

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: The resulting spectrum should show characteristic peaks corresponding to the aromatic protons on the iodophenyl ring and the aliphatic protons of the alanine (B10760859) backbone. The integration of these peaks should correspond to the number of protons in the structure.

Methodology: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization method (e.g., methanol/water for ESI).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate molecular ions.

  • Mass Analysis: Analyze the sample in a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Analysis: The mass spectrum should display a prominent peak corresponding to the exact mass of the protonated molecule [M+H]⁺ (C₉H₁₁INO₂⁺), which is approximately 291.9831.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample, including chiral purity.

Methodology:

  • System Preparation: Use a standard HPLC system with a UV detector. For chiral analysis, a chiral column (e.g., a cyclodextrin-based column) is required.

  • Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Injection and Separation: Inject a defined volume of the sample onto the column. Run a gradient or isocratic method to separate the main compound from any impurities.

  • Detection and Analysis: Monitor the elution at a suitable wavelength (e.g., 220 nm). The purity is calculated by integrating the peak area of the main compound relative to the total peak area. For chiral analysis, the method should resolve the L- and D-enantiomers, allowing for the quantification of the D-enantiomer impurity.[1]

Biological Context and Applications

This compound is primarily used as a building block in peptide synthesis to create modified peptides and proteins.[4] Its incorporation allows for the study of protein structure and function. Furthermore, 4-Iodo-L-phenylalanine has been shown to inhibit protein synthesis in cancer cells, suggesting potential therapeutic applications.[1] It is believed to interfere with the translation process at the ribosomal level.[1]

Workflow: Incorporation into Peptides via Solid-Phase Synthesis

The following diagram illustrates the general workflow for incorporating this compound into a peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

spss_workflow start Start: Resin with Linker deprotection1 Fmoc Deprotection (e.g., Piperidine) start->deprotection1 coupling Coupling: Fmoc-Phe(4-I)-OH + Activation Reagents deprotection1->coupling wash1 Wash coupling->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 For next AA cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) wash1->cleavage If last AA next_aa Couple Next Fmoc-Amino Acid deprotection2->next_aa wash2 Wash next_aa->wash2 repeat Repeat Cycle wash2->repeat wash2->cleavage If last AA repeat->deprotection2 purification Purification (e.g., RP-HPLC) cleavage->purification final_peptide Final Peptide with Phe(4-I) purification->final_peptide

SPPS workflow for incorporating this compound.
Conceptual Pathway: Inhibition of Protein Synthesis

This diagram outlines the proposed mechanism by which 4-Iodo-L-phenylalanine inhibits cancer cell growth by disrupting protein synthesis.

inhibition_pathway Phe4I This compound (4-Iodo-L-phenylalanine) Ribosome Ribosome Phe4I->Inhibition ProteinSynth Protein Synthesis (Translation) Ribosome->ProteinSynth Performs mRNA mRNA Template mRNA->Ribosome Binds to CellGrowth Cancer Cell Proliferation ProteinSynth->CellGrowth Supports Inhibition->ProteinSynth Inhibits

Proposed mechanism of protein synthesis inhibition.

Conclusion

This compound is a synthetically versatile and biologically relevant unnatural amino acid. Its well-defined physicochemical properties, including its unique mass and potential for further chemical modification, make it an invaluable asset for researchers in chemical biology and drug development. The ability to incorporate this residue into peptides and proteins opens up avenues for creating novel therapeutics, diagnostic tools, and research probes. A thorough understanding of its properties and the experimental protocols for its characterization is paramount for its effective application in advancing scientific research.

References

4-Iodo-L-phenylalanine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Iodo-L-phenylalanine (B157217)

Introduction

4-Iodo-L-phenylalanine is a non-natural amino acid derivative that serves as a versatile tool in biochemical research, drug discovery, and peptide synthesis.[1][2] Its structure, featuring an iodine atom on the phenyl ring, provides a unique reactive handle for various chemical modifications, making it a valuable building block for creating complex biomolecules with enhanced or novel properties.[1][3] This technical guide provides a comprehensive overview of 4-Iodo-L-phenylalanine, including its chemical properties, structure, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The chemical identity of 4-Iodo-L-phenylalanine is established by its unique structure and identifiers. It is the L-enantiomer of 4-iodophenylalanine.[4][5]

  • IUPAC Name: (2S)-2-amino-3-(4-iodophenyl)propanoic acid[4][6]

  • CAS Number: 24250-85-9[4][6][7][8]

  • Molecular Formula: C₉H₁₀INO₂[7][8]

  • SMILES: N--INVALID-LINK--C(O)=O[7]

  • InChI Key: PZNQZSRPDOEBMS-QMMMGPOBSA-N[4][7]

The structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a benzyl (B1604629) group that is substituted with an iodine atom at the para (4) position of the phenyl ring.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 4-Iodo-L-phenylalanine is presented below. These properties are critical for its application in experimental settings.

PropertyValueReference(s)
Molecular Weight 291.09 g/mol [5][7]
Appearance White to off-white powder[7][8]
Purity ≥98% (TLC, HPLC)[7][8]
Melting Point ~240-256 °C[5][8]
Optical Rotation [a]D20 = -6.5 ± 2º (c=2 in 80% AcOH)[8]
Solubility Partly miscible with water. Soluble in DMSO, Acetone.[5][8]
Storage Temperature -20°C for long-term storage[5][7]

Key Applications in Research and Development

4-Iodo-L-phenylalanine's unique structure makes it a valuable component in several advanced research areas.

  • Peptide Synthesis and Modification: It is widely used as a building block in solid-phase peptide synthesis.[3] The iodine atom acts as a versatile handle for post-synthetic modifications through cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the attachment of various functional groups, fluorescent tags, or other biomolecules.[2][9] This enables the creation of peptides with tailored properties, such as enhanced stability or binding affinity.[2]

  • Drug Development: In pharmaceutical research, this compound is used to design novel therapeutics.[1][3] Its incorporation into drug candidates can enhance efficacy, target specificity, and biological activity.[1] It has shown potential in cancer research, where it can have a cytostatic effect on malignant cells and enhance radiosensitivity.[10]

  • Radiolabeling and Imaging: The iodine atom can be replaced with radioisotopes of iodine (e.g., ¹³¹I), transforming a peptide or molecule containing this amino acid into a radiotracer.[2] This is a critical application for developing targeted radiopharmaceuticals for diagnostic imaging techniques like single-photon emission computed tomography (SPECT) and for radionuclide therapy, particularly in oncology.[2][11]

  • Biochemical and Structural Research: As an unnatural amino acid, it is used to probe protein structure and function.[1][5] Its incorporation can modulate the conformation and interactions of a peptide, providing insights into biological processes.[2] Spectroscopic techniques, such as X-ray Absorption Near-Edge Structure (XANES), have been used to study the atomic interactions involving the iodine atom within crystal structures of the compound.[11]

Experimental Protocols

Representative Synthesis: Ullman-type Coupling for Azide (B81097) Introduction

While multiple synthetic routes exist, one common application involves modifying 4-Iodo-L-phenylalanine after protecting its functional groups. The following protocol is a representative example of a subsequent reaction (Ullman-type coupling) that utilizes the iodine atom as a reactive site for introducing an azide group, a method often preferred for its safety over other azidation techniques.[9]

Objective: To synthesize N-Boc-4-azido-L-phenylalanine from N-Boc-4-iodo-L-phenylalanine.

Materials:

  • N-Boc-4-iodo-L-phenylalanine

  • Sodium Azide (NaN₃)

  • Sodium L-ascorbate

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Saturated aqueous NaCl (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-iodo-L-phenylalanine (1.0 eq) in DMSO.

  • Addition of Reagents: To the solution, add sodium azide (NaN₃, 2.0 eq), sodium L-ascorbate (0.2 eq), and Copper(I) iodide (CuI, 0.1 eq).

  • Initiation: Add N,N'-Dimethylethylenediamine (DMEDA, 0.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60°C and stir vigorously under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-Boc-4-azido-L-phenylalanine using flash column chromatography on silica (B1680970) gel.

Characterization Methods

The identity and purity of 4-Iodo-L-phenylalanine and its derivatives are typically confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.[12][13]

  • Mass Spectrometry (MS): Provides accurate molecular weight determination.[8]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.[8]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.[13]

Workflow Visualization

The following diagram illustrates a generalized workflow for the incorporation and subsequent modification of 4-Iodo-L-phenylalanine in peptide synthesis, a primary application for this compound.

Peptide_Modification_Workflow cluster_synthesis Peptide Synthesis cluster_modification Post-Synthetic Modification start Amino Acid Building Blocks spps Solid-Phase Peptide Synthesis (SPPS) start->spps fmoc_ipa Fmoc-4-Iodo-L-phenylalanine fmoc_ipa->spps peptide Iodinated Peptide on Resin spps->peptide cleavage Cleavage & Deprotection peptide->cleavage TFA Cocktail coupling Palladium-Catalyzed Cross-Coupling cleavage->coupling final_product Modified Peptide (e.g., Bioconjugate) coupling->final_product Boronic acid, Organostannane, etc.

Caption: Workflow for peptide modification using 4-Iodo-L-phenylalanine.

References

The Biological Activity of 4-Iodophenylalanine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodo-L-phenylalanine is a non-proteinogenic, unnatural amino acid that has garnered significant interest in various fields of biomedical research and drug development. Its unique chemical properties, stemming from the presence of an iodine atom on the phenyl ring, make it a versatile tool for protein engineering, a valuable tracer in medical imaging, and a potential therapeutic agent, particularly in oncology. This technical guide provides an in-depth overview of the biological activity of 4-iodophenylalanine, summarizing key quantitative data, detailing experimental protocols, and illustrating its interactions within cellular pathways.

Core Biological Activities and Mechanisms of Action

The biological significance of 4-iodophenylalanine is primarily attributed to three key features: its ability to be incorporated into proteins, its utility in radiolabeling, and its interaction with amino acid transport systems.

1. Site-Specific Incorporation into Proteins: 4-Iodo-L-phenylalanine can be site-specifically incorporated into proteins in response to a nonsense codon (e.g., the amber codon TAG or the opal codon UGA) through the use of an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][2][3] This allows for the precise introduction of a heavy atom into a protein structure, which is highly advantageous for X-ray crystallography and protein structure determination.[4] The aryl iodide also serves as a chemical handle for post-translational modifications via cross-coupling reactions, enabling the attachment of various probes and functional groups.[5]

2. Radiolabeling for Imaging and Therapy: The iodine atom can be replaced with a radioisotope, such as Iodine-123, Iodine-124, or Iodine-131, to create radiolabeled analogs of 4-iodophenylalanine.[1][6][7] These radiotracers are used in nuclear medicine for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize tumors that overexpress amino acid transporters.[7][8] Furthermore, when labeled with a beta-emitter like Iodine-131, it becomes a targeted radiotherapeutic agent, delivering cytotoxic radiation directly to cancer cells.[8][9]

3. Cellular Uptake via Amino Acid Transporters: As an analog of phenylalanine, 4-iodophenylalanine is recognized and transported into cells by amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1).[6][7][9] LAT1 is often overexpressed in various types of cancer cells to meet their high demand for amino acids, providing a mechanism for the selective accumulation of 4-iodophenylalanine and its derivatives in tumors.[6][7][9]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of 4-iodophenylalanine.

Table 1: In Vitro Efficacy and Cytotoxicity

ParameterCell LineValueAssayReference
IC50MCF-71.0 mMCompetitive inhibition of [¹²⁵I]I-Phe uptake[6]
IC50MCF-72.50 mMCompetitive inhibition of [¹⁴C]Phe uptake[6]
LD50 (Intraperitoneal)Mouse>1,322 mg/kgAcute toxicity[10]
LD50 (Intraperitoneal)Rat5,287 mg/kgAcute toxicity[10]

Table 2: Pharmacokinetic Parameters of Radioiodinated 4-Iodophenylalanine in Humans

ParameterValueStudy PopulationReference
Biological Half-life30.1–39.2 hPatients with refractory glioma[1]
Organ Absorbed Dose (mGy/MBq)
Kidneys0.86 - 1.23Patients with refractory glioma[1]
Bladder Wall0.49 - 0.6Patients with refractory glioma[1]
Heart0.45 - 0.56Patients with refractory glioma[1]
Red Marrow0.2 - 0.35Patients with refractory glioma[1]

Experimental Protocols

Detailed methodologies for key experiments involving 4-iodophenylalanine are provided below.

Protocol 1: Site-Specific Incorporation of 4-Iodophenylalanine into a Target Protein in E. coli

This protocol is based on the use of an evolved aminoacyl-tRNA synthetase and a suppressor tRNA.

Materials:

  • E. coli strain engineered to express the orthogonal tRNA synthetase and suppressor tRNA.

  • Expression vector containing the target gene with an in-frame amber (TAG) codon at the desired incorporation site.

  • Luria-Bertani (LB) medium.

  • 4-Iodo-L-phenylalanine.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Ni-NTA affinity chromatography resin for protein purification.

Procedure:

  • Transform the E. coli strain with the expression vector for the target protein.

  • Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.

  • Dilute the overnight culture into a larger volume of LB medium containing antibiotics and 1 mM 4-iodo-L-phenylalanine.

  • Grow the culture at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation.

  • Lyse the cells using sonication or a French press in a suitable lysis buffer.

  • Purify the target protein using Ni-NTA affinity chromatography.

  • Confirm the incorporation of 4-iodophenylalanine by mass spectrometry.

Protocol 2: In Vitro Cellular Uptake Assay in Cancer Cells

This protocol describes a competitive inhibition assay to measure the uptake of radiolabeled 4-iodophenylalanine.

Materials:

  • Cancer cell line of interest (e.g., MCF-7).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Hank's Balanced Salt Solution (HBSS).

  • Radiolabeled 4-iodo-L-phenylalanine (e.g., [¹²⁵I]I-Phe).

  • Unlabeled 4-iodo-L-phenylalanine and L-phenylalanine.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • On the day of the assay, remove the culture medium and wash the cells twice with PBS.

  • Add 150 µL of pre-warmed HBSS to each well and incubate for 30 minutes at 37°C.

  • To experimental wells, add 50 µL of varying concentrations of unlabeled 4-iodophenylalanine or L-phenylalanine (competitors). For control wells, add 50 µL of HBSS.

  • Initiate the uptake by adding 50 µL of HBSS containing a known amount of radiolabeled 4-iodo-L-phenylalanine to each well.

  • Incubate the plate for a predetermined time (e.g., 60 minutes) at 37°C.

  • Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

  • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.5 M NaOH).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of uptake inhibition for each competitor concentration and determine the IC50 value.

Protocol 3: Radiosynthesis of 4-[¹³¹I]Iodo-L-phenylalanine

This protocol describes a copper-catalyzed isotopic exchange method.

Materials:

  • 4-Iodo-L-phenylalanine.

  • Sodium [¹³¹I]iodide.

  • 0.05 M NaOH.

  • Sodium metabisulfite (B1197395) (Na₂S₂O₅) solution.

  • 0.1 M Phosphoric acid (H₃PO₄).

  • 30% Hydrochloric acid (HCl).

  • L-ascorbic acid solution.

  • 0.1 M Copper (II) sulfate (B86663) (CuSO₄) solution.

  • Ethanol.

  • Phosphate-buffered saline (PBS), pH 7.0.

  • 0.9% Sodium chloride (NaCl) solution.

  • Sterile vials and filters.

  • HPLC system for purification.

Procedure:

  • To a sterile vial, add sodium [¹³¹I]iodide in 0.05 M NaOH and evaporate to dryness under a stream of nitrogen at 90°C.

  • Add a solution of 4-iodo-L-phenylalanine in 0.1 M H₃PO₄ to the dried vial.

  • Sequentially add 30% HCl, L-ascorbic acid solution, and CuSO₄ solution.

  • Heat the reaction mixture at 100°C for 30 minutes.

  • Cool the reaction mixture and purify the 4-[¹³¹I]iodo-L-phenylalanine using reverse-phase HPLC.

  • Collect the fraction containing the product and add L-ascorbic acid to prevent radiolysis.

  • Evaporate the HPLC solvent.

  • Reconstitute the final product in a sterile, injectable solution (e.g., ethanol, PBS, and saline).

  • Determine the radiochemical purity and specific activity of the final product.

Signaling Pathways and Logical Relationships

While direct evidence of 4-iodophenylalanine modulating specific signaling pathways is limited, its biological activities suggest interactions with pathways crucial for cancer cell proliferation, survival, and metabolism. The following diagrams illustrate these logical relationships.

LAT1_Uptake_and_Downstream_Effects cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular 4-Iodo-Phe 4-Iodo-Phe LAT1 LAT1 Transporter 4-Iodo-Phe->LAT1 Uptake 4-Iodo-Phe_in 4-Iodo-Phe LAT1->4-Iodo-Phe_in Protein_Incorp Protein Incorporation 4-Iodo-Phe_in->Protein_Incorp Radiotherapy Targeted Radiotherapy (if radiolabeled) 4-Iodo-Phe_in->Radiotherapy Altered_Protein Altered Protein Structure/Function Protein_Incorp->Altered_Protein DNA_Damage DNA Damage Radiotherapy->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Cellular uptake and downstream effects of 4-iodophenylalanine.

Experimental_Workflow_for_Protein_Incorporation start Start: E. coli Transformation culture_growth Culture Growth with 4-Iodo-Phe start->culture_growth induction Protein Expression Induction (IPTG) culture_growth->induction cell_harvest Cell Harvesting induction->cell_harvest lysis Cell Lysis cell_harvest->lysis purification Protein Purification (e.g., Ni-NTA) lysis->purification analysis Analysis (Mass Spectrometry) purification->analysis end End: Purified Protein with 4-Iodo-Phe analysis->end

Caption: Experimental workflow for site-specific protein incorporation.

Hypothetical_Signaling_Impact_in_Cancer_Therapy cluster_cellular_processes Cellular Processes cluster_signaling_pathways Signaling Pathways cluster_cellular_outcomes Cellular Outcomes Radioiodinated_4-Iodo-Phe Radioiodinated 4-Iodophenylalanine DNA_Damage DNA Damage Radioiodinated_4-Iodo-Phe->DNA_Damage ROS Reactive Oxygen Species (ROS) Radioiodinated_4-Iodo-Phe->ROS p53 p53 Activation DNA_Damage->p53 PI3K_Akt PI3K/Akt Pathway (Inhibition) DNA_Damage->PI3K_Akt Survival Signal Inhibition MAPK MAPK Pathway (e.g., JNK/p38) ROS->MAPK Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest MAPK->Apoptosis Inhibition_of_Proliferation Inhibition of Proliferation PI3K_Akt->Inhibition_of_Proliferation

References

H-Phe(4-I)-OH: An In-depth Technical Guide to a Versatile Unnatural Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(4-I)-OH, also known as 4-iodo-L-phenylalanine, is an unnatural amino acid that has garnered significant interest in the fields of peptide synthesis, drug development, and chemical biology. As a derivative of the essential amino acid L-phenylalanine, its unique properties, conferred by the iodine atom at the para position of the phenyl ring, make it a valuable tool for a variety of applications. The introduction of this halogenated residue into peptides can enhance their therapeutic potential by improving metabolic stability and enabling specific targeting of cellular pathways.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed protocols for its incorporation into peptides, and a summary of its applications, with a focus on its use in cancer research.

Core Properties of this compound

The physicochemical properties of this compound are crucial for its handling, storage, and application in peptide synthesis. A summary of these properties is presented in the table below.

PropertyValue
CAS Number 24250-85-9
Molecular Formula C₉H₁₀INO₂
Molecular Weight 291.09 g/mol
Appearance White to off-white solid
Melting Point ~240 °C (decomposes)
Optical Rotation [α]²⁰/D = -6.5 ± 2º (c = 2 in 80% Acetic Acid)
Solubility DMSO: 4.65 mg/mL (15.97 mM) with sonication and pH adjustment to 6 with 1 M HCl.[2]
Storage Conditions 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month).[2]

Experimental Protocols

The primary application of this compound is in the synthesis of peptides with novel properties. The most common method for this is Solid-Phase Peptide Synthesis (SPPS), utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide incorporating Fmoc-Phe(4-I)-OH.

1. Resin Preparation:

  • Select a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

2. First Amino Acid Coupling:

  • Couple the C-terminal Fmoc-protected amino acid to the resin using a suitable activating agent (e.g., HCTU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.

  • Allow the reaction to proceed for 2 hours.

  • Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

3. Fmoc Deprotection:

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF for 5 minutes. Repeat this step once.

  • Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

4. Incorporation of Fmoc-Phe(4-I)-OH:

  • Activate Fmoc-Phe(4-I)-OH (3 equivalents) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 2 hours. Monitor the reaction completion using a ninhydrin (B49086) test.

  • Wash the resin with DMF and DCM.

5. Subsequent Amino Acid Couplings:

  • Repeat the deprotection (Step 3) and coupling (Step 4) cycles for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the peptide in cold diethyl ether.

7. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

  • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.[3][4]

spss_workflow resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 First Amino Acid Coupling deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_uAA Fmoc-Phe(4-I)-OH Coupling deprotection2->coupling_uAA deprotection3 Fmoc Deprotection coupling_uAA->deprotection3 coupling_n Subsequent Amino Acid Couplings (n cycles) deprotection3->coupling_n cleavage Cleavage & Deprotection coupling_n->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis

Figure 1: Workflow for Fmoc-based solid-phase peptide synthesis of a peptide containing this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research areas, particularly in cancer research and structural biology.

Targeted Cancer Therapy and Imaging

Cancer cells often upregulate amino acid transporters to meet their high metabolic demands.[5] One such transporter is the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer, including breast cancer.[6] This overexpression provides a mechanism for the targeted delivery of therapeutic agents.

Radioiodinated 4-iodophenylalanine has been investigated as a potential agent for both cancer imaging and therapy.[6] The iodine atom can be replaced with a radioactive isotope, such as ¹²³I for imaging or ¹³¹I for therapy.[7] The resulting radiolabeled amino acid is then preferentially taken up by cancer cells via LAT1.[6]

targeted_uptake cluster_cell Cancer Cell lat1 LAT1 Transporter intracellular Intracellular Space lat1->intracellular extracellular Extracellular Space iodophenylalanine This compound (or radiolabeled analog) iodophenylalanine->lat1 Binding & Transport

Figure 2: Targeted uptake of this compound into cancer cells via the LAT1 transporter.

A study investigating the uptake of radioiodinated 4-iodophenylalanine in MCF-7 breast cancer cells demonstrated significant and specific uptake, which could be inhibited by unlabeled phenylalanine and 4-iodophenylalanine.[6]

Inhibition of [¹²⁵I]I-Phe Uptake in MCF-7 Cells [6]

InhibitorIC₅₀ (mM)
Phenylalanine (Phe)1.3
4-Iodophenylalanine (I-Phe)1.0

These findings highlight the potential of this compound as a scaffold for developing targeted cancer therapeutics and diagnostics.

Structural Biology

The iodine atom in this compound is a heavy atom, which can be utilized in X-ray crystallography to solve the phase problem through techniques like single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD).[8] Incorporating this unnatural amino acid into a peptide can facilitate the determination of its three-dimensional structure.

Conclusion

This compound is a versatile unnatural amino acid with significant applications in peptide chemistry and drug development. Its unique properties allow for the synthesis of peptides with enhanced stability and novel functionalities. The ability to incorporate a heavy atom and a site for radiolabeling makes it particularly valuable for structural biology and the development of targeted cancer therapies and imaging agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this powerful tool.

References

A Technical Guide to the Incorporation of Iodine into Peptides using H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies, quantitative data, and applications associated with the introduction of iodine into peptides using the unnatural amino acid 4-iodophenylalanine (H-Phe(4-I)-OH). This guide is intended to be a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and molecular imaging.

Introduction: The Versatility of Iodinated Peptides

The site-specific incorporation of modified amino acids into peptides is a powerful strategy for enhancing their therapeutic and diagnostic potential. 4-Iodophenylalanine, in particular, offers a unique set of advantages that make it a valuable tool for researchers. The introduction of an iodine atom into the phenylalanine side chain provides a versatile handle for a variety of chemical modifications and applications.

The key benefits of incorporating this compound into peptide sequences include:

  • Site-Specific Functionalization: It allows for the precise introduction of iodine at a specific position within the peptide sequence, enabling targeted modifications.[1]

  • Platform for Derivatization: The iodine atom serves as a reactive site for post-synthetic modifications, most notably through cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the attachment of various moieties, including fluorescent probes, affinity tags, and small molecule drugs.

  • Radiolabeling: The iodine atom can be readily exchanged with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), transforming the peptide into a radiotracer for diagnostic imaging (PET, SPECT) or targeted radionuclide therapy.

  • Structural and Functional Modulation: The bulky and lipophilic nature of the iodine atom can influence the peptide's conformation, stability, and binding affinity to its biological target.

This guide will delve into the practical aspects of utilizing this compound in peptide synthesis, providing detailed experimental protocols, quantitative data, and visual representations of relevant workflows and biological pathways.

Experimental Protocols

The primary method for incorporating this compound into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocols provide a detailed methodology for this process.

Materials and Reagents
  • Fmoc-Phe(4-I)-OH

  • SPPS-grade resin (e.g., Rink Amide resin for C-terminal amides)

  • Standard Fmoc-protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIEA)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Manual Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single coupling cycle for the incorporation of Fmoc-Phe(4-I)-OH.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes.[2]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).[2]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Phe(4-I)-OH (3-5 equivalents relative to resin loading) and HBTU or HATU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[2]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[2]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[2]

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2 of the synthesis protocol.

  • Resin Preparation: Wash the resin with DCM and dry it under vacuum.[2]

  • Cleavage:

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the resin.

    • Agitate for 2-3 hours at room temperature.[2]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.[2]

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[2]

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).

Quantitative Data

The efficiency of incorporating Fmoc-Phe(4-I)-OH and the overall success of the peptide synthesis can be evaluated by several quantitative metrics. The following tables summarize typical performance data for manual and automated SPPS.

ParameterManual SPPSAutomated SPPS
Coupling Efficiency per Step >99%>99.5%
Overall Yield (for a 10-mer peptide) 15-25%30-50%
Crude Purity (pre-purification) 50-70%60-80%

Note: These values are estimates and can vary depending on the specific peptide sequence, resin, coupling reagents, and experimental conditions.[2]

For radioiodinated peptides, the radiochemical yield is a critical parameter. The following table provides examples of radiochemical yields for the synthesis of radioiodinated 4-iodophenylalanine.

Synthesis MethodRadiochemical Yield (Radioiodination Step)Radiochemical Yield (Deprotection Step)Overall Radiochemical Yield (Single Step)
Two-step from tin precursor 91.6 ± 2.7%83.7 ± 1.7%-
Single-step from tin precursor --94.8 ± 3.4%

Data from the synthesis of radioiodinated 4-iodophenylalanine.[3]

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental processes and biological systems. The following diagrams were created using Graphviz (DOT language) to illustrate key aspects of working with iodinated peptides.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and application of peptides containing 4-iodophenylalanine.

G cluster_synthesis Peptide Synthesis cluster_application Downstream Applications ResinPrep Resin Preparation (Swelling) SPPS Solid-Phase Peptide Synthesis (Fmoc-Phe(4-I)-OH incorporation) ResinPrep->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis PostSynthMod Post-Synthetic Modification (e.g., Suzuki Coupling) Analysis->PostSynthMod Radiolabeling Radiolabeling Analysis->Radiolabeling BioAssay Biological Assays (e.g., Receptor Binding) Analysis->BioAssay

Synthesis and Application Workflow
Logical Relationships

This diagram illustrates the logical connections between the introduction of 4-iodophenylalanine into a peptide and the resulting properties and applications.

G cluster_core Core Modification cluster_properties Resulting Properties cluster_applications Applications IodoPhe This compound Incorporation SiteSpecific Site-Specific Iodine Handle IodoPhe->SiteSpecific Radioisotope Radioisotope Compatibility IodoPhe->Radioisotope Structural Structural & Functional Modulation IodoPhe->Structural Derivatization Further Derivatization SiteSpecific->Derivatization Imaging Molecular Imaging (PET/SPECT) Radioisotope->Imaging Therapy Targeted Radiotherapy Radioisotope->Therapy DrugDiscovery Drug Discovery & SAR Studies Structural->DrugDiscovery

Properties and Applications of Iodinated Peptides
Signaling Pathway Example: Neuropeptide Y Y1 Receptor

Peptides containing 4-iodophenylalanine can be used to study and modulate various signaling pathways. A prominent example is the Neuropeptide Y (NPY) system, where iodinated NPY analogs can be used to probe the NPY Y1 receptor, a G protein-coupled receptor (GPCR) involved in processes like vasoconstriction and cell proliferation.[4] The following diagram illustrates the signaling cascade initiated by NPY binding to its Y1 receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Binds Gprotein G Protein (Gi/o) Y1R->Gprotein Activates PLC Phospholipase C (PLC) Gprotein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CaMKII CaMKII Ca2->CaMKII Activates RasRafMEK Ras-Raf-MEK Cascade PKC->RasRafMEK Activates CaMKII->RasRafMEK Facilitates ERK ERK1/2 RasRafMEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Leads to

Neuropeptide Y (NPY) Y1 Receptor Signaling Pathway

Conclusion

The incorporation of 4-iodophenylalanine into peptides using this compound is a robust and versatile strategy that significantly expands the functional repertoire of these biomolecules. Through well-established Fmoc-SPPS protocols, researchers can efficiently synthesize iodinated peptides with high purity. These modified peptides serve as invaluable tools in a wide range of applications, from fundamental studies of protein-protein interactions and signaling pathways to the development of novel diagnostic and therapeutic agents. The ability to introduce a site-specific iodine handle opens up a myriad of possibilities for further chemical modification and radiolabeling, making this compound an essential building block in the modern peptide chemist's toolbox. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of iodinated peptides in their scientific endeavors.

References

4-Iodophenylalanine: A Technical Guide to its Role in Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Iodo-L-phenylalanine, a non-proteinogenic amino acid analogue of L-phenylalanine, has emerged as a molecule of significant interest in biomedical research and drug development. While traditionally utilized for its utility in protein structure elucidation through its incorporation into polypeptide chains, its role as an inhibitor of protein synthesis presents a compelling avenue for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth analysis of the mechanisms by which 4-iodophenylalanine exerts its inhibitory effects on protein synthesis, with a primary focus on its interaction with the L-type amino acid transporter 1 (LAT1). We present quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Amino Acid Transport

The primary mechanism by which 4-iodo-L-phenylalanine inhibits protein synthesis is not through direct interaction with the ribosomal machinery, but rather by competitively inhibiting the uptake of essential amino acids into the cell. This is predominantly achieved by targeting the L-type amino acid transporter 1 (LAT1), a key transporter for large neutral amino acids such as leucine (B10760876), isoleucine, valine, and phenylalanine.[1][2]

Cancer cells, in particular, often overexpress LAT1 to meet their high demand for amino acids to fuel rapid proliferation and protein synthesis.[3][4] By acting as a competitive substrate for LAT1, 4-iodo-L-phenylalanine effectively blocks the entry of these essential building blocks, leading to a state of amino acid deprivation within the cell.

This amino acid starvation has two major downstream consequences that culminate in the inhibition of protein synthesis:

  • Downregulation of the mTORC1 Signaling Pathway: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis, and its activity is highly dependent on the intracellular availability of amino acids, particularly leucine. By inhibiting leucine uptake, 4-iodophenylalanine leads to the inactivation of the mTORC1 pathway, which in turn suppresses protein synthesis.[2][3][5]

  • Activation of the General Amino Acid Control (GAAC) Pathway: Amino acid deprivation triggers the GAAC pathway, a stress response mechanism that leads to a global reduction in protein synthesis to conserve resources.[2][3]

Quantitative Data: Inhibitory Potency of 4-Iodophenylalanine

The inhibitory effect of 4-iodophenylalanine on amino acid transport has been quantified in various studies. The following table summarizes key quantitative data, providing a clear comparison of its potency.

ParameterTracer Amino AcidInhibitorCell LineIC50 Value (mM)
Amino Acid Uptake Inhibition [¹⁴C]PhenylalaninePhenylalanineMCF-71.45
[¹⁴C]Phenylalanine4-Iodo-L-phenylalanineMCF-72.50
[¹²⁵I]4-Iodo-L-phenylalaninePhenylalanineMCF-71.3
[¹²⁵I]4-Iodo-L-phenylalanine4-Iodo-L-phenylalanineMCF-71.0

Data extracted from a study on the synthesis and evaluation of radioiodinated 4-iodophenylalanine.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of 4-Iodophenylalanine Action

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-Iodo-Phe 4-Iodo-L-phenylalanine LAT1 LAT1 Transporter 4-Iodo-Phe->LAT1 Competitive Inhibition L-Phe L-Phenylalanine (Essential Amino Acid) L-Phe->LAT1 Uptake mTORC1 mTORC1 Pathway LAT1->mTORC1 Leucine Uptake Activates GAAC GAAC Pathway (Stress Response) LAT1->GAAC Amino Acid Deprivation Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes GAAC->Protein_Synthesis Inhibits

Caption: Mechanism of 4-Iodophenylalanine-mediated inhibition of protein synthesis.

Experimental Workflow for Assessing Protein Synthesis Inhibition

G cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis A Cell Culture (e.g., Cancer Cell Line) B Treatment Groups: - Vehicle Control - 4-Iodo-L-phenylalanine (Dose-Response) A->B C Radiolabeled Amino Acid Pulse (e.g., ³⁵S-Methionine or ³H-Leucine) B->C D Cell Lysis C->D E Protein Precipitation (e.g., TCA Precipitation) D->E F Scintillation Counting E->F G Quantification of Incorporated Radioactivity F->G H Calculation of % Inhibition and IC50 Value G->H

Caption: Workflow for Radiolabeled Amino Acid Incorporation Assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the role of 4-iodophenylalanine in protein synthesis inhibition.

Protocol for Amino Acid Uptake Inhibition Assay

This protocol is designed to quantify the inhibition of amino acid transport by 4-iodophenylalanine.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Radiolabeled amino acid (e.g., [¹⁴C]L-phenylalanine or [³H]L-leucine)

  • Unlabeled L-phenylalanine

  • 4-Iodo-L-phenylalanine

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Solutions: Prepare stock solutions of unlabeled L-phenylalanine and 4-iodo-L-phenylalanine in a suitable solvent and dilute to various concentrations in uptake buffer (e.g., Hanks' Balanced Salt Solution). Prepare the radiolabeled amino acid solution in the same buffer.

  • Uptake Assay:

    • Wash the cell monolayers twice with pre-warmed PBS.

    • Add the uptake buffer containing the different concentrations of the inhibitors (unlabeled L-phenylalanine or 4-iodo-L-phenylalanine) and pre-incubate for 10 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled amino acid to each well.

    • Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of each lysate to normalize the radioactivity counts.

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol for In Vitro Translation Inhibition Assay

This assay directly measures the effect of 4-iodophenylalanine on the synthesis of a reporter protein in a cell-free system.[6]

Materials:

  • In vitro translation kit (e.g., Rabbit Reticulocyte Lysate System or E. coli S30 Extract System)

  • Reporter mRNA (e.g., Luciferase or GFP mRNA)

  • Amino acid mixture (provided with the kit)

  • 4-Iodo-L-phenylalanine

  • Nuclease-free water

  • Luminescence or fluorescence plate reader

Methodology:

  • Preparation of 4-Iodophenylalanine: Prepare a stock solution of 4-iodo-L-phenylalanine in nuclease-free water or a compatible buffer.

  • Reaction Setup:

    • On ice, set up the in vitro translation reactions according to the manufacturer's protocol.

    • Create a master mix containing the cell-free extract, reaction buffer, and amino acid mixture (lacking phenylalanine if direct competition is being assessed).

    • Aliquot the master mix into reaction tubes.

  • Addition of Inhibitor and mRNA:

    • Add serial dilutions of 4-iodo-L-phenylalanine to the respective reaction tubes. Include a vehicle control.

    • Add the reporter mRNA to each reaction to initiate translation.

  • Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for the specified time (e.g., 60-90 minutes).

  • Signal Detection:

    • If using a luciferase reporter, add the luciferase substrate to each reaction and measure the luminescence.

    • If using a GFP reporter, measure the fluorescence.

  • Data Analysis:

    • Subtract the background signal (a reaction with no mRNA).

    • Calculate the percentage of inhibition for each concentration of 4-iodophenylalanine relative to the vehicle control.

    • Plot the percentage of inhibition against the concentration and determine the IC50 value.

Protocol for Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of 4-iodophenylalanine on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 4-Iodo-L-phenylalanine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-iodo-L-phenylalanine in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of 4-iodophenylalanine. Include a vehicle control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the concentration and determine the IC50 value.

Conclusion

4-Iodo-L-phenylalanine presents a multifaceted profile, acting as both a tool for protein engineering and a potential therapeutic agent through its inhibition of protein synthesis. Its primary mechanism of action involves the competitive inhibition of the LAT1 amino acid transporter, leading to amino acid deprivation and subsequent downregulation of the mTORC1 pathway and activation of the GAAC stress response. This targeted action, particularly in cancer cells overexpressing LAT1, underscores its potential in drug development. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists to further investigate and harness the therapeutic potential of 4-iodophenylalanine. The provided diagrams offer a clear visual aid for understanding its mechanism and the experimental approaches to its study. Further research into its interaction with phenylalanyl-tRNA synthetase and its in vivo efficacy will be crucial in fully elucidating its role as a protein synthesis inhibitor.

References

In-Depth Technical Guide: Exploratory Studies with 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-L-phenylalanine (H-Phe(4-I)-OH), a non-canonical amino acid, has emerged as a powerful tool in chemical biology, drug discovery, and materials science. Its unique properties, particularly the presence of an iodine atom on the phenyl ring, enable a range of bioorthogonal reactions and provide a heavy atom for structural studies. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its incorporation into peptides and proteins and its subsequent chemical modification. Detailed experimental protocols, quantitative data, and visualizations of key workflows are presented to facilitate the adoption of this versatile amino acid in exploratory research.

Introduction

This compound is a derivative of the natural amino acid L-phenylalanine, featuring an iodine atom at the para position of the phenyl ring. This modification introduces several advantageous characteristics for research and development. The carbon-iodine bond is relatively stable yet susceptible to cleavage and substitution under specific catalytic conditions, making it an ideal handle for bioorthogonal chemistry. Furthermore, the high electron density of the iodine atom makes it a valuable tool for X-ray crystallography and other structural biology techniques.

This guide will delve into two primary areas of exploratory studies with this compound:

  • Site-Specific Incorporation into Peptides and Proteins: Leveraging the cellular protein synthesis machinery to introduce this compound at precise locations within a polypeptide chain.

  • Post-Translational Modification via Suzuki-Miyaura Cross-Coupling: Utilizing the iodine handle for carbon-carbon bond formation to create novel bioconjugates and peptidomimetics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.

PropertyValueReference(s)
Synonyms (S)-2-Amino-3-(4-iodophenyl)propanoic acid, p-Iodo-L-phenylalanine[1]
CAS Number 24250-85-9[1]
Molecular Formula C₉H₁₀INO₂[1]
Molecular Weight 291.10 g/mol [1]
Appearance White to off-white powder[2]
Purity ≥98%[1][3]
Storage Temperature -20°C to 4°C for long-term storage[1][2]
Solubility Partly miscible with water[1]

Site-Specific Incorporation of this compound into Proteins

The ability to incorporate non-canonical amino acids like this compound at specific sites in a protein is a cornerstone of modern protein engineering. The most common method to achieve this is through the use of an expanded genetic code, employing a suppressor tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is orthogonal to the host cell's translational machinery. This section provides a detailed protocol for the incorporation of this compound into a target protein using an E. coli cell-free protein synthesis (CFPS) system.

Experimental Protocol: Site-Specific Incorporation via Amber Codon Suppression in a Cell-Free System

This protocol outlines the general steps for incorporating this compound in response to an amber (UAG) stop codon in an E. coli-based cell-free protein synthesis system.

Materials:

  • E. coli S30 cell extract

  • Plasmid DNA encoding the target protein with a UAG codon at the desired incorporation site

  • Plasmid DNA encoding the orthogonal aminoacyl-tRNA synthetase specific for this compound

  • Purified orthogonal suppressor tRNA (tRNAPylCUA)

  • This compound

  • Amino acid mixture (containing the 19 standard amino acids)

  • Energy solution (e.g., ATP, GTP, CTP, UTP, phosphoenolpyruvate)

  • Reaction buffer (containing salts, cofactors, and a reducing agent)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following components in the specified order. The final volume is typically 15-50 µL.

    • Nuclease-free water to the final volume

    • Reaction buffer

    • Amino acid mixture (without phenylalanine)

    • This compound (final concentration typically 1-2 mM)

    • Energy solution

    • Orthogonal suppressor tRNA (final concentration ~100-200 µg/mL)

    • Plasmid encoding the orthogonal aaRS

    • Plasmid encoding the target protein with the amber codon

    • E. coli S30 cell extract

  • Incubation: Gently mix the reaction and incubate at 30-37°C for 2-4 hours.

  • Protein Expression Analysis: Analyze the protein expression by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against a tag (e.g., His-tag) on the target protein.

  • Purification: Purify the expressed protein containing this compound using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Mass Spectrometry Verification: Confirm the successful incorporation of this compound and its precise location by mass spectrometry (e.g., LC-MS/MS).

Workflow for Site-Specific Incorporation

G cluster_0 Plasmid Preparation cluster_1 Cell-Free Protein Synthesis cluster_2 Protein Expression & Purification cluster_3 Analysis & Verification pTarget Target Gene with UAG CFPS E. coli S30 Extract + Amino Acids + Energy Source + this compound pTarget->CFPS pRS Orthogonal aaRS Gene pRS->CFPS pT_RNA Suppressor tRNA Gene pT_RNA->CFPS Expression Incubation (30-37°C) CFPS->Expression Purification Affinity Chromatography Expression->Purification Analysis SDS-PAGE / Western Blot Purification->Analysis Verification Mass Spectrometry Purification->Verification

Caption: Workflow for site-specific incorporation of this compound.

Suzuki-Miyaura Cross-Coupling on Peptides Containing this compound

The carbon-iodine bond in this compound serves as a versatile handle for post-translational or post-synthesis modification. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between the iodinated phenyl ring and a variety of boronic acids or esters. This enables the synthesis of peptides with novel side chains, bioconjugates, and macrocyclic peptides.

Experimental Protocol: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for performing a Suzuki-Miyaura cross-coupling reaction on a peptide containing this compound that is still attached to a solid-phase synthesis resin.

Materials:

  • Peptide-resin containing this compound

  • Aryl or alkyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, dioxane, toluene/water mixture)

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel suitable for solid-phase synthesis

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen solvent in the reaction vessel.

  • Reagent Addition: Add the boronic acid (typically 2-5 equivalents relative to the peptide), the palladium catalyst (typically 0.1-0.2 equivalents), and the base (typically 2-5 equivalents) to the reaction vessel.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for several minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100°C) and agitate for 2-24 hours. Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

  • Washing: After the reaction is complete, cool the mixture to room temperature and wash the resin extensively with the reaction solvent, water, and other organic solvents (e.g., DCM, MeOH) to remove excess reagents and byproducts.

  • Cleavage and Purification: Cleave the modified peptide from the resin using standard procedures (e.g., with a TFA cocktail) and purify by preparative HPLC.

  • Characterization: Confirm the structure of the final product by mass spectrometry and NMR if necessary.

Quantitative Data: Suzuki-Miyaura Reaction Yields

The efficiency of the Suzuki-Miyaura cross-coupling reaction on peptides can vary depending on the specific substrates, catalyst, base, and reaction conditions. Table 2 provides a summary of reported reaction conversions for the Suzuki-Miyaura coupling of Nα-Boc-4-iodophenylalanine with phenylboronic acid under different catalytic systems.

Catalyst SystemTemperature (°C)Time (h)Conversion (%)
Pd nanoparticles in PNNPAM-co-MAcRoom Temp.2430
Pd nanoparticles in PNNPAM-co-MAc372462
Pd nanoparticles in PNIPAM-co-MAcRoom Temp.2430
Pd nanoparticles in PNIPAM-co-MAc3724>99
Pd nanoparticles in PNNPAM-co-DAPMARoom Temp.2432
Pd nanoparticles in PNNPAM-co-DAPMA372445
Pd nanoparticles in PNIPAM-co-DAPMARoom Temp.2446
Pd nanoparticles in PNIPAM-co-DAPMA372462

Data adapted from a study on microgel-supported palladium nanoparticle catalysts.

Workflow for On-Resin Suzuki-Miyaura Cross-Coupling

G cluster_0 Peptide Synthesis cluster_1 Suzuki-Miyaura Reaction cluster_2 Purification & Analysis SPPS Solid-Phase Peptide Synthesis with Fmoc-Phe(4-I)-OH Reaction Add Boronic Acid, Pd Catalyst, Base Heat under Inert Atmosphere SPPS->Reaction Wash Wash Resin Reaction->Wash Cleave Cleave Peptide from Resin Wash->Cleave Purify Preparative HPLC Cleave->Purify Analyze Mass Spectrometry Purify->Analyze

Caption: Workflow for on-resin Suzuki-Miyaura cross-coupling.

Biological Applications and Signaling Pathways

While the primary focus of many exploratory studies with this compound has been on its utility as a chemical biology tool, there is growing interest in its potential to modulate biological processes directly. The incorporation of this non-canonical amino acid can alter the structure and function of peptides and proteins, leading to changes in their interactions with other biomolecules and their effects on cellular signaling pathways.

Currently, there is a lack of direct research specifically elucidating the signaling pathways modulated by peptides or proteins containing this compound. However, studies on other phenylalanine derivatives and peptides have shown effects on key signaling cascades implicated in cancer, such as the PI3K-Akt and MAPK pathways. For example, a novel L-phenylalanine dipeptide has been shown to inhibit the growth and metastasis of prostate cancer cells by targeting DUSP1 and TNFSF9, which are involved in these pathways. It is plausible that peptides incorporating this compound could be designed to have similar or enhanced effects.

Future research in this area could involve the design and synthesis of this compound-containing peptides that target specific receptors or enzymes, followed by comprehensive cell-based assays to investigate their impact on downstream signaling events.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where a peptide containing this compound could be designed to inhibit a receptor tyrosine kinase (RTK), thereby blocking downstream signaling through the PI3K/Akt and MAPK pathways. This is a conceptual representation and requires experimental validation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates Peptide This compound Peptide Peptide->RTK Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical inhibition of RTK signaling by an this compound peptide.

Conclusion

4-Iodo-L-phenylalanine is a versatile and powerful tool for a wide range of exploratory studies in the life sciences. Its ability to be site-specifically incorporated into proteins provides a gateway for the introduction of a unique chemical handle, enabling advanced applications in structural biology and bioorthogonal chemistry. The Suzuki-Miyaura cross-coupling reaction on this compound-containing peptides and proteins opens up vast possibilities for creating novel biomolecules with tailored properties. While the direct impact of this compound on cellular signaling pathways is an area that requires further investigation, the potential for designing peptides with specific biological activities is significant. The detailed protocols and workflows presented in this guide are intended to serve as a valuable resource for researchers looking to harness the potential of this remarkable non-canonical amino acid.

References

A Technical Guide to H-Phe(4-I)-OH as a Precursor for Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

L-4-iodophenylalanine, commonly denoted as H-Phe(4-I)-OH, is a critical precursor in the synthesis of radiolabeled amino acids for diagnostic and therapeutic applications in oncology. Its structure allows for the straightforward incorporation of radioiodine isotopes, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, enabling the development of targeted radiopharmaceuticals. These agents are primarily utilized in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize and characterize tumors that exhibit upregulated amino acid transport systems. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the use of this compound as a radiolabeling precursor. Detailed protocols for synthesis and purification, along with visual workflows, are presented to facilitate its application in research and drug development.

Introduction

Radiolabeled amino acids have emerged as a significant class of radiopharmaceuticals for tumor imaging and therapy.[1][2] Cancer cells often exhibit increased metabolic activity and a corresponding upregulation of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1).[3] This physiological characteristic provides a basis for the selective accumulation of radiolabeled amino acids in tumor tissues, allowing for non-invasive visualization and characterization.

This compound serves as an ideal precursor for radioiodination due to the presence of an iodine atom on the phenyl ring, which can be readily exchanged with a radioactive isotope of iodine. The resulting radioiodinated phenylalanine analogues are valuable tools in nuclear medicine, offering insights into tumor metabolism and proliferation.

Radiolabeling Methodologies

The primary methods for the radiolabeling of phenylalanine derivatives using this compound as a starting point or key intermediate involve either electrophilic substitution on a suitable precursor or a copper-assisted nucleophilic exchange reaction.

Radioiododestannylation using a Tin Precursor

A common and efficient method for the synthesis of no-carrier-added radioiodinated 4-iodophenylalanine involves the use of a trialkyltin precursor.[1] This method offers high radiochemical yields and purity. The general workflow involves the synthesis of a protected N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine derivative, which then undergoes radioiodination followed by deprotection.

Copper-Assisted Nucleophilic Isotopic Exchange

An alternative approach is the Cu¹⁺-assisted nucleophilic isotopic exchange reaction.[3][4] This method allows for the direct radioiodination of a non-radioactive iodo-precursor, such as 2-iodo-L-phenylalanine, in a "kit-like" preparation.[3][4] This technique is advantageous for its simplicity and high labeling efficiency.[3]

Quantitative Data on Radiolabeling

The efficiency of radiolabeling is a critical parameter in the production of radiopharmaceuticals. The following tables summarize key quantitative data from cited studies on the radiolabeling of 4-iodophenylalanine precursors.

IsotopePrecursorMethodRadiolabeling Yield (Mean ± SD)Radiochemical PurityReference
¹²⁵I(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoateTwo-step (Radioiodination)91.6 ± 2.7% (n=5)>99%[1]
¹²⁵I(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoateTwo-step (Deprotection)83.7 ± 1.7% (n=5)>99%[1]
¹²⁵I(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoateSingle-step94.8 ± 3.4% (n=5)>99%[1]
¹³¹I(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoateSingle-step90.0 ± 3.8% (n=3)>99%[1]
¹²³I/¹²⁵I2-iodo-L-phenylalanineCu¹⁺-assisted exchange>98%>99%[3][4]

Table 1: Summary of Radiolabeling Yields and Purities.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and purification of radioiodinated phenylalanine.

Two-Step Synthesis of [¹²⁵I]4-iodophenylalanine via a Tin Precursor

This protocol is adapted from the work of Natarajan et al.[1]

Step 1: Radioiodination of the Tin Precursor

  • To a solution of (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate (tin precursor) in a suitable organic solvent, add [¹²⁵I]NaI.

  • Introduce an oxidizing agent (e.g., Chloramine-T) to facilitate the electrophilic substitution.

  • Allow the reaction to proceed at room temperature for a short duration (typically 15-30 seconds).

  • Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite).

  • Purify the intermediate, [¹²⁵I]-(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate, using High-Performance Liquid Chromatography (HPLC).

Step 2: Deprotection

  • Treat the purified intermediate with a strong acid (e.g., trifluoroacetic acid) to remove the Boc and tert-butyl protecting groups.

  • Monitor the deprotection reaction by radio-TLC or HPLC.

  • Once the reaction is complete, evaporate the acid under a stream of nitrogen.

  • Reconstitute the final product, [¹²⁵I]4-iodophenylalanine, in a suitable buffer for in vitro or in vivo studies.

Single-Step Synthesis of [¹²⁵I]4-iodophenylalanine

This protocol is a more streamlined approach, also based on the findings of Natarajan et al.[1]

  • Combine the tin precursor, [¹²⁵I]NaI, and the oxidizing agent in a single reaction vessel.

  • Simultaneously initiate the radioiodination and deprotection by adding a strong acid.

  • Allow the reaction to proceed for a specified time.

  • Purify the final product, [¹²⁵I]4-iodophenylalanine, using HPLC to separate it from unreacted precursors and byproducts.

Cu¹⁺-Assisted Radioiodination of 2-iodo-L-phenylalanine

This "kit" preparation method is based on the work of Damen et al.[4]

  • Prepare a kit vial containing 2-iodo-L-phenylalanine, a source of Cu¹⁺ (e.g., CuSO₄ and a reducing agent like SnSO₄), and appropriate buffers.

  • Add no-carrier-added Na¹²³I or Na¹²⁵I to the vial.

  • Heat the reaction mixture at an optimized temperature (e.g., 180°C) for a specific duration (e.g., 24 hours).

  • After cooling, purify the resulting radioiodinated 2-iodo-L-phenylalanine using a simple filtration method, such as passing through an Ag-membrane filter, to remove unreacted iodide.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of radioiodinated phenylalanine.

Two_Step_Synthesis cluster_step1 Step 1: Radioiodination cluster_step2 Step 2: Deprotection Tin Precursor Tin Precursor Add [125I]NaI & Oxidizing Agent Add [125I]NaI & Oxidizing Agent Tin Precursor->Add [125I]NaI & Oxidizing Agent Reaction (RT, 15-30s) Reaction (RT, 15-30s) Add [125I]NaI & Oxidizing Agent->Reaction (RT, 15-30s) Quench Reaction Quench Reaction Reaction (RT, 15-30s)->Quench Reaction HPLC Purification HPLC Purification Quench Reaction->HPLC Purification Intermediate Product Intermediate Product HPLC Purification->Intermediate Product Add Strong Acid Add Strong Acid Intermediate Product->Add Strong Acid Deprotection Reaction Deprotection Reaction Add Strong Acid->Deprotection Reaction Evaporation Evaporation Deprotection Reaction->Evaporation Final Product Final Product Evaporation->Final Product Single_Step_Synthesis Tin Precursor Tin Precursor Reaction Mixture Combine: - Tin Precursor - [125I]NaI - Oxidizing Agent - Strong Acid Tin Precursor->Reaction Mixture One-Pot Reaction Simultaneous Radioiodination & Deprotection Reaction Mixture->One-Pot Reaction HPLC Purification HPLC Purification One-Pot Reaction->HPLC Purification Final Product Final Product HPLC Purification->Final Product Copper_Assisted_Synthesis Kit Vial Prepare Kit Vial: - 2-iodo-L-phenylalanine - Cu(I) source - Buffers Add Radioiodide Add n.c.a. Na[123/125]I Kit Vial->Add Radioiodide Heating Heat Reaction (e.g., 180°C, 24h) Add Radioiodide->Heating Purification Ag-Membrane Filtration Heating->Purification Final Product Final Product Purification->Final Product

References

An In-depth Technical Guide on the Stability and Storage of H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-Phe(4-I)-OH (4-Iodo-L-phenylalanine). The information presented herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and evaluation of this compound. This document details storage recommendations, potential degradation pathways, and experimental protocols for stability assessment.

Core Stability Profile and Storage Recommendations

This compound is a white to off-white or light yellow crystalline powder. It is generally considered a stable compound under recommended storage conditions. However, like many amino acid derivatives, its stability can be influenced by temperature, light, humidity, and pH.

Summary of Storage Conditions

For optimal stability and to ensure the integrity of the compound for research and development purposes, the following storage conditions are recommended based on information from various suppliers and stability principles.

Storage TypeTemperatureDurationAdditional Precautions
Short-Term Storage Room TemperatureLimited periodsKeep in a well-sealed container, protected from light.
Long-Term Storage (Solid) 2-8°C or 4°CExtended periodsStore in a tightly sealed, light-resistant container in a dry environment.
Alternative Long-Term (Solid) -20°CExtended periodsProvides an extra measure of preservation, especially for high-purity reference standards.
Solution Storage -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]
Extended Solution Storage -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]

Note: One supplier of a related protected amino acid, BOC-4-IODO-L-PHENYLALANINE, specifies that the compound is light-sensitive, suggesting that protection from light is a critical factor for iodinated phenylalanine derivatives.[2]

Incompatible Materials and Conditions to Avoid

To prevent degradation, this compound should not be stored with or exposed to:

  • Strong oxidizing agents: These can react with the amino acid structure.

  • Strong acids: May affect the stability of the compound.

  • High humidity: The compound is a powder and may be hygroscopic.

  • Direct light: As a precautionary measure for iodinated aromatic compounds.

Potential Degradation Pathways

Hydrolytic Degradation

Under acidic or basic conditions, particularly at elevated temperatures, the amide bond in peptides containing this compound could be susceptible to hydrolysis. As a free amino acid, this compound itself is generally stable against hydrolysis under neutral conditions. However, extreme pH can affect its structure and stability.

Oxidative Degradation

The aromatic ring and the amino group could be susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress. The iodine substituent may also be a site for oxidative reactions. Studies on the oxidative degradation of other iodinated aromatic compounds have shown that deiodination can be a primary degradation pathway.[3][4]

Thermal Degradation

As a solid, this compound is considered "bench-stable" at room temperature. However, elevated temperatures can lead to decomposition. Thermal decomposition of amino acids typically occurs at temperatures above 185°C, often resulting in the release of water, ammonia, and carbon dioxide, and the formation of peptide-like residues.[1][5][6] While these temperatures are not typical for storage, this information is relevant for certain manufacturing processes. The Arrhenius equation can be used to model the temperature dependence of degradation kinetics.[7][8][9][10][11]

Photodegradation

Exposure to UV or visible light can induce photodegradation in aromatic amino acids. The phenyl ring in this compound is a chromophore that can absorb light energy, potentially leading to the formation of reactive species and subsequent degradation products. Forcing conditions for photostability testing are defined by ICH guideline Q1B and involve exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[6][12][13][14][15]

Biological Interactions and Signaling Pathways

This compound, as an analog of the essential amino acid L-phenylalanine, can interact with biological systems, most notably with amino acid transporters.

L-Type Amino Acid Transporter 1 (LAT1)

The primary mechanism for the cellular uptake of this compound is through the L-Type Amino Acid Transporter 1 (LAT1), also known as SLC7A5. LAT1 is a sodium- and pH-independent transporter that forms a heterodimeric complex with the glycoprotein (B1211001) 4F2hc (CD98).[1][5][16][17][18][19][20][21] This transporter is responsible for the uptake of large, neutral amino acids, including phenylalanine, leucine, and tryptophan.

LAT1 is overexpressed in many types of cancer cells to meet their high demand for essential amino acids for growth and proliferation.[5][16][19] This overexpression is exploited for both diagnostic imaging and therapy using radioiodinated 4-iodo-L-phenylalanine ([¹²³I]IPA and [¹³¹I]IPA).[12][18] The transporter exchanges an extracellular amino acid like this compound for an intracellular amino acid, typically glutamine.

Below is a diagram illustrating the cellular uptake of this compound via the LAT1/4F2hc transporter complex.

LAT1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H-Phe(4-I)-OH_ext This compound LAT1 LAT1 (SLC7A5) H-Phe(4-I)-OH_ext->LAT1 Binding 4F2hc 4F2hc (CD98) LAT1->4F2hc Forms Complex H-Phe(4-I)-OH_int This compound LAT1->H-Phe(4-I)-OH_int Transport In mTORC_activation Downstream Signaling (e.g., mTORC1/mTORC2 activation) H-Phe(4-I)-OH_int->mTORC_activation Gln_int Glutamine Gln_int->LAT1 Antiport

Caption: Cellular uptake of this compound via the LAT1/4F2hc transporter complex.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound for its intended use, a comprehensive stability assessment is recommended. This involves both long-term stability studies under recommended storage conditions and forced degradation studies to understand its intrinsic stability.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating this compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and suitable approach.

Example HPLC Method Parameters (to be optimized and validated):

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient, for example, starting at 5% B, increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm or 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Mass spectrometry (LC-MS) can be coupled to the HPLC system to aid in the identification of degradation products.

Forced Degradation Studies Protocol

The goal of forced degradation is to generate a modest level of degradation (e.g., 5-20%) to ensure that the analytical method can detect and separate the degradants.

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze by Stability- Indicating HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic (ICH Q1B conditions) Photo->Analysis Sample This compound (Solid & Solution) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Results Identify Degradants Assess Peak Purity Establish Degradation Pathway Analysis->Results

Caption: Workflow for conducting forced degradation studies on this compound.

Detailed Protocols:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at a suitable temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide to achieve a final concentration of, for example, 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a defined period.

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial and expose it to a high temperature (e.g., 80°C) in a stability chamber.

    • At specified time points, withdraw samples, dissolve them in a suitable solvent to a known concentration, and analyze by HPLC.

  • Photostability:

    • Expose both solid this compound and its solution to light conditions as specified in ICH guideline Q1B (≥ 1.2 million lux hours and ≥ 200 W h/m²).

    • Keep control samples protected from light at the same temperature.

    • After exposure, prepare the samples for HPLC analysis and compare them to the protected controls.

Long-Term Stability Study Protocol

This study evaluates the stability of this compound under the recommended storage conditions over an extended period.

  • Sample Preparation and Storage:

    • Package the solid this compound in tightly sealed, light-resistant containers.

    • Place the samples in stability chambers maintained at the desired long-term storage conditions (e.g., 4°C/ambient humidity and 25°C/60% RH).

  • Testing Schedule:

    • Pull samples at predetermined time points as per ICH guidelines (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analysis:

    • At each time point, analyze the samples for appearance, assay (potency), and purity (degradation products) using the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Plot the assay and impurity levels over time.

    • Use statistical analysis, such as regression analysis, to determine the shelf life or retest period of the compound.

By following these guidelines and protocols, researchers and drug development professionals can ensure the quality and reliability of this compound throughout its lifecycle, from initial research to potential clinical applications.

References

A Technical Guide to High-Purity H-Phe(4-I)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth examination of the commercial landscape, quality benchmarks, and practical applications of 4-Iodo-L-phenylalanine in scientific research.

This technical guide provides a comprehensive overview of high-purity H-Phe(4-I)-OH (4-Iodo-L-phenylalanine), a critical building block for researchers, scientists, and drug development professionals. The unique properties of this unnatural amino acid, particularly the presence of an iodine atom, make it an invaluable tool in peptide synthesis, protein engineering, and the development of novel therapeutics. This document details the commercial availability of high-purity this compound, outlines key experimental protocols for its use, and visualizes its role in modern drug discovery workflows.

Commercial Suppliers and Purity Specifications

The procurement of high-purity this compound is paramount for the reliability and reproducibility of experimental results. Several reputable commercial suppliers offer this compound, with purity levels typically exceeding 97%. For applications demanding the highest precision, such as crystallographic studies or the synthesis of therapeutic peptides, purities of 99% and above are available. The primary methods for purity analysis employed by suppliers are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

Below is a comparative table summarizing the offerings from prominent commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and information on residual impurities.

SupplierPurity SpecificationAnalytical MethodCAS Number
MedChemExpress99.77%[1]LCMS[1]24250-85-9[1]
Chem-Impex≥ 98% (for DL-form)[2]HPLC[2]14173-41-2 (for DL-form)[2]
Sigma-Aldrich≥98.0%[3][4]TLC[3][4]24250-85-9[3][4]
AapptecLot-specific (CoA available)[5]Not specified24250-85-9[5]
Cambridge Bioscience99.74%Not specified24250-85-9

Experimental Protocols

The incorporation of this compound into peptides and proteins is a well-established practice. The following protocols provide a detailed methodology for two common applications: Solid-Phase Peptide Synthesis (SPPS) and site-specific incorporation into proteins in a cell-free system.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines a general procedure for the manual synthesis of a peptide incorporating this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Phe(4-I)-OH)

  • N,N-Dimethylformamide (DMF) (peptide synthesis grade)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least one hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and coupling reagents (HBTU/HOBt, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • To couple Fmoc-Phe(4-I)-OH, follow the same procedure as for other protected amino acids.

  • Washing: After coupling, wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final peptide using LCMS.

Site-Specific Incorporation of this compound into a Protein using a Cell-Free System

This protocol describes the incorporation of 4-iodo-L-phenylalanine at a specific site in a protein in response to an amber (UGA) stop codon.[2][6]

Materials:

  • E. coli cell-free translation system

  • Plasmid DNA encoding the target protein with a UGA codon at the desired incorporation site

  • Purified this compound

  • Suppressor tRNA specific for the UGA codon

  • Aminoacyl-tRNA synthetase capable of charging the suppressor tRNA with this compound

  • Indolmycin (B1671932) (to suppress tryptophan incorporation at the UGA codon)[2]

Procedure:

  • Preparation of the Cell-Free System: Prepare the E. coli cell-free translation system according to the manufacturer's instructions.

  • Aminoacylation of tRNA: In a separate reaction, charge the suppressor tRNA with this compound using the specific aminoacyl-tRNA synthetase.

  • Translation Reaction Setup:

    • Combine the cell-free extract, the plasmid DNA encoding the target protein, and the pre-charged tRNA-H-Phe(4-I)-OH.

    • Add indolmycin to the reaction mixture to prevent the misincorporation of tryptophan.[2]

  • Incubation: Incubate the reaction mixture at the optimal temperature (typically 37°C) for a specified time to allow for protein synthesis.

  • Protein Purification: Purify the resulting protein containing this compound using affinity chromatography or other appropriate methods.

  • Verification of Incorporation: Confirm the site-specific incorporation of this compound by mass spectrometry (e.g., LC-MS/MS) analysis of the purified protein.[6]

Visualizing Workflows and Applications

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical relationships in the application of this compound.

G Experimental Workflow for Peptide Synthesis using this compound cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_postsynthesis Post-Synthesis Processing Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including this compound) Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat for next amino acid Cleavage Cleavage from Resin Repeat->Cleavage synthesis complete Precipitation Peptide Precipitation Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Analysis LCMS Analysis Purification->Analysis

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) process incorporating this compound.

G Role of this compound in Drug Discovery cluster_design Design & Synthesis cluster_application Applications cluster_outcome Outcome HPhe This compound Peptide Peptide/Protein Synthesis HPhe->Peptide SAR Structure-Activity Relationship (SAR) Studies Peptide->SAR Xray X-ray Crystallography Peptide->Xray Radiolabeling Radiolabeling for Imaging Peptide->Radiolabeling Lead Lead Compound Optimization SAR->Lead Xray->Lead Radiolabeling->Lead Candidate Drug Candidate Selection Lead->Candidate

Caption: The central role of this compound in various stages of the drug discovery process.

The strategic incorporation of this compound into peptides and proteins opens up a myriad of possibilities for researchers. Its use in structure-activity relationship studies allows for the fine-tuning of biological activity.[7] The iodine atom serves as a heavy atom for phasing in X-ray crystallography, facilitating the determination of protein structures. Furthermore, the iodine can be replaced with a radioisotope, enabling the use of these modified molecules in imaging studies. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of high-purity unnatural amino acids like this compound in both basic research and pharmaceutical development is undeniable.

References

An In-depth Technical Guide to the Applications of 4-Iodophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted applications of 4-iodophenylalanine (4-I-Phe), a synthetically versatile amino acid analogue. Its unique properties, stemming from the presence of an iodine atom on the phenyl ring, have positioned it as a valuable tool in diverse fields ranging from targeted cancer therapy and medical imaging to protein engineering and structural biology. This document will delve into the core applications, present quantitative data in a structured format, detail key experimental protocols, and visualize complex processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Applications of 4-Iodophenylalanine

4-Iodophenylalanine's utility is primarily centered around four key areas:

  • Radiolabeling for Cancer Imaging and Therapy: The iodine atom serves as a convenient site for the introduction of radioisotopes, such as Iodine-123, Iodine-124, and Iodine-131. This has led to the development of radiolabeled 4-I-Phe derivatives for both diagnostic imaging (SPECT and PET) and targeted radionuclide therapy of cancers that overexpress specific amino acid transporters, like the L-type amino acid transporter 1 (LAT1).[1][2]

  • Protein Engineering and Structural Biology: The incorporation of 4-I-Phe into proteins provides a powerful tool for structural biologists. The heavy iodine atom can be used as an anomalous scatterer to solve the phase problem in X-ray crystallography.[3][4] Its unique spectroscopic properties can also be leveraged in NMR studies.

  • Peptide Synthesis and Suzuki-Miyaura Cross-Coupling: The carbon-iodine bond in 4-I-Phe is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the site-specific modification of peptides and proteins, enabling the synthesis of novel bioconjugates and peptidomimetics with tailored properties.[5][6]

  • Neuroscience Research: As a precursor in the synthesis of neurotransmitter analogs, 4-I-Phe aids in the study of neurotransmitter systems and their roles in various neurological disorders.[7]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from the literature, providing a comparative overview of the performance of 4-iodophenylalanine in various applications.

Table 1: Radiosynthesis of 4-Iodophenylalanine Derivatives

RadioisotopePrecursorMethodRadiochemical Yield (%)Reference
125I(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoateTwo-step (radioiodination and deprotection)91.6 ± 2.7 (radioiodination), 83.7 ± 1.7 (deprotection)[8][9]
125I(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoateSingle-step synthesis94.8 ± 3.4[8][9]
131I(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoateSingle-step synthesis90.0 ± 3.8[8]
124I/131IN-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylesterIododestannylation followed by hydrolysis90 ± 6[10]
131Ip-iodo-l-phenylalanineIsotopic radioiodination88 ± 10

Table 2: In Vitro Uptake and Inhibition in Cancer Cells

Cell LineRadiotracerUptake (% of input dose)InhibitorIC50 (mM)Reference
MCF-7 (Breast Cancer)4-[125I]I-Phe49.0 ± 0.7Phenylalanine1.3[8]
MCF-7 (Breast Cancer)4-[125I]I-Phe49.0 ± 0.74-Iodophenylalanine1.0[8]
MCF-7 (Breast Cancer)[14C]Phenylalanine55.9 ± 0.5Phenylalanine1.45[8]
MCF-7 (Breast Cancer)[14C]Phenylalanine55.9 ± 0.54-Iodophenylalanine2.50[8]

Table 3: Clinical Dosimetry of 4-[131I]Iodo-L-phenylalanine

ParameterPatient 1Patient 2Reference
Administered Activity (GBq)24[2][11]
Whole Body Mean Absorbed Dose (mSv/MBq)0.170.13[2][11]
Highest Absorbed Organ Dose (Kidneys) (mSv/MBq)1.230.86[2][11]
Highest Absorbed Organ Dose (Bladder) (mSv/MBq)0.490.6[2][11]
Highest Absorbed Organ Dose (Heart) (mSv/MBq)0.560.45[2][11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving 4-iodophenylalanine.

Objective: To synthesize radioiodinated 4-iodophenylalanine with high radiochemical yield.[8]

Materials:

  • (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate (tin precursor)

  • Sodium [125I]iodide

  • Chloramine-T

  • Trifluoroacetic acid (TFA)

  • HPLC system with a reversed-phase C18 column

Procedure:

  • To the tin precursor dissolved in a suitable organic solvent, add sodium [125I]iodide and Chloramine-T.

  • Allow the radioiodination reaction to proceed for 15 seconds at room temperature.

  • Directly add TFA to the reaction mixture to deprotect the Boc and tert-butyl ester groups.

  • Incubate the mixture at 65 °C for 10 minutes.

  • Purify the final product, 4-[125I]Iodo-L-phenylalanine, using HPLC.

  • Evaporate the acetonitrile (B52724) from the collected HPLC fractions to obtain the purified product.

Objective: To incorporate 4-I-Phe at a specific site in a protein using an in vitro cell-free translation system.[12][13]

Materials:

  • Escherichia coli cell-free translation system

  • Suppressor tRNAPhe(CUA)

  • A294G phenylalanyl-tRNA synthetase mutant (G294-PheRS)

  • 4-iodo-L-phenylalanine

  • Plasmid DNA encoding the target protein with an amber (UAG) or opal (UGA) codon at the desired incorporation site

  • Indolmycin (B1671932) (for UGA suppression to prevent tryptophan incorporation)[13]

Procedure:

  • Misacylation of tRNA: Incubate the suppressor tRNAPhe(CUA) with 4-iodo-L-phenylalanine and the G294-PheRS mutant in a reaction mixture containing a high concentration of magnesium ions to facilitate the charging of the tRNA with the unnatural amino acid.

  • In Vitro Translation: Add the pre-acylated tRNA to the E. coli cell-free translation system along with the plasmid DNA encoding the target protein.

  • If using a UGA codon, add indolmycin to the reaction to inhibit the incorporation of tryptophan.[13]

  • Incubate the reaction mixture to allow for protein synthesis.

  • Purification and Confirmation: Purify the resulting protein and confirm the site-specific incorporation of 4-iodo-L-phenylalanine using techniques such as LC-MS/MS.

Objective: To modify a peptide containing 4-I-Phe via a Suzuki-Miyaura cross-coupling reaction.[5][6]

Materials:

  • Peptide containing a 4-iodophenylalanine residue (e.g., on a solid-phase resin)

  • Aryl boronic acid

  • Palladium catalyst (e.g., PdCl2(dppf) or palladium nanoparticles)[5][6]

  • Base (e.g., K3PO4)

  • Solvent (e.g., aqueous conditions)

Procedure:

  • Borylation (if starting from the peptide): If not already a boronate, convert the 4-iodophenylalanine residue on the solid-phase resin to a phenylalanine boronate using a Miyaura borylation reaction.

  • Cross-Coupling: To the resin-bound peptide boronate (or the 4-iodophenylalanine peptide), add the aryl halide, palladium catalyst, and base in a suitable solvent.

  • The reaction can be performed under conventional heating or microwave irradiation to enhance the reaction rate and purity of the product.[5]

  • Monitor the reaction progress using RP-HPLC.

  • After the reaction is complete, cleave the modified peptide from the resin and purify it using standard methods.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways related to the applications of 4-iodophenylalanine.

Radiosynthesis_Workflow cluster_synthesis Radiosynthesis of 4-[I]I-Phe Tin_Precursor Tin Precursor (Boc-I-Phe(SnBu3)-OtBu) Radioiodination Radioiodination ([I]-, Chloramine-T) Tin_Precursor->Radioiodination Deprotection Deprotection (TFA, 65°C) Radioiodination->Deprotection Purification HPLC Purification Deprotection->Purification Final_Product 4-[*I]Iodo-L-phenylalanine Purification->Final_Product

Caption: Workflow for the single-step radiosynthesis of 4-iodophenylalanine.

Protein_Incorporation_Workflow cluster_incorporation Site-Specific Incorporation of 4-I-Phe 4IPhe 4-Iodo-L-phenylalanine Misacylation Misacylation 4IPhe->Misacylation tRNA Suppressor tRNA(CUA) tRNA->Misacylation Synthetase Engineered aaRS (G294-PheRS) Synthetase->Misacylation CellFreeSystem E. coli Cell-Free System Misacylation->CellFreeSystem Translation In Vitro Translation CellFreeSystem->Translation TargetDNA Target DNA (with amber/opal codon) TargetDNA->CellFreeSystem Protein Protein with 4-I-Phe Translation->Protein

Caption: Workflow for incorporating 4-iodophenylalanine into a protein.

LAT1_Targeting_Pathway cluster_targeting Targeted Radionuclide Therapy of Glioma Radiotracer 4-[131I]Iodo-L-phenylalanine LAT1 LAT1 Transporter (Overexpressed on Glioma Cells) Radiotracer->LAT1 Uptake Cellular Uptake LAT1->Uptake Intracellular Intracellular Accumulation Uptake->Intracellular BetaEmission Beta Particle Emission (Cytotoxic) Intracellular->BetaEmission CellDeath Glioma Cell Death BetaEmission->CellDeath

Caption: Signaling pathway for 4-[131I]I-Phe in targeted glioma therapy.

Conclusion

4-Iodophenylalanine has established itself as a cornerstone in various scientific disciplines. Its applications in radiopharmaceutical development offer promising avenues for the diagnosis and treatment of cancer.[1][2] In the realm of protein science, its use as a tool for structural determination and protein modification continues to expand our understanding of biological systems.[3][12] The chemical reactivity of the carbon-iodine bond further extends its utility in the synthesis of complex biomolecules. This guide provides a foundational understanding of the core applications, quantitative metrics, and experimental approaches related to 4-iodophenylalanine, serving as a valuable resource for researchers and developers in the life sciences.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of Peptides Incorporating 4-Iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of 4-iodo-L-phenylalanine (H-Phe(4-I)-OH) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The presence of an iodine atom on the phenyl ring offers a versatile handle for post-synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) or for use in biophysical studies and as a heavy atom for X-ray crystallography.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[1] The Fmoc/tBu strategy is widely employed due to its mild deprotection conditions, which are compatible with a wide range of amino acid derivatives, including those with post-translational modifications.[2] The incorporation of non-canonical amino acids like 4-iodo-L-phenylalanine can significantly enhance the chemical and biological properties of peptides. The iodine moiety serves as a key functional group for further chemical diversification, allowing for the creation of novel peptide architectures and functionalities.[3]

Standard Fmoc-SPPS protocols are generally effective for the incorporation of Fmoc-L-Phe(4-I)-OH.[4] This application note outlines a comprehensive protocol, from resin preparation to final peptide cleavage and purification, for the successful synthesis of peptides containing this modified amino acid.

Comparative Performance Analysis

The incorporation of modified amino acids can sometimes influence coupling efficiency and overall yield. The following table provides a comparative analysis of the synthesis of a model hexapeptide (Tyr-Ala-X-Gly-Leu-Phe) where X is either the natural amino acid Phenylalanine (Phe) or 4-cyano-L-phenylalanine (Phe(4-CN)), a structurally similar modified amino acid. This data provides an expected performance benchmark for the synthesis of peptides containing 4-iodo-L-phenylalanine.[4]

ParameterPeptide with Fmoc-Phe(4-CN)-OHPeptide with Fmoc-Phe-OH
Crude Peptide Purity (by HPLC) >90%>95%
Final Yield (after purification) ~35%~45%
Expected Mass (Monoisotopic) 811.39 g/mol 786.41 g/mol
Observed Mass (by ESI-MS) 811.40 g/mol 786.42 g/mol

Table 1: Comparative data for the synthesis of a model hexapeptide containing a modified phenylalanine residue versus the natural counterpart. Data adapted from a study on Fmoc-Phe(4-CN)-OH.[4]

Experimental Protocol

This protocol details the manual synthesis of a peptide incorporating Fmoc-L-Phe(4-I)-OH on a Wang resin, suitable for peptides with a C-terminal carboxylic acid.

Materials and Reagents
  • Fmoc-L-Phe(4-I)-OH

  • Standard Fmoc-protected amino acids

  • Wang Resin (pre-loaded with the C-terminal amino acid or for manual loading)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Diethyl ether (cold)

Resin Preparation and Swelling
  • Place the desired amount of Wang resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[5] This step is crucial for optimal reagent diffusion.[6]

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.[5]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

Amino Acid Coupling

This section describes the coupling of the next amino acid in the sequence. The same procedure is followed for coupling Fmoc-L-Phe(4-I)-OH.

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.[4]

  • Add DIEA (6 equivalents) to the amino acid solution to activate the carboxylic acid group.[4]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[5]

  • Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).[5]

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform one last Fmoc deprotection cycle as described in Step 2.

Peptide Cleavage and Deprotection

This procedure cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.[7][8]

  • Wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen.

  • Prepare the cleavage cocktail in a well-ventilated fume hood: 95% TFA, 2.5% TIS, and 2.5% deionized water.[9]

  • Add the cleavage cocktail to the dried resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight.[4]

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Last Amino Acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.

Signaling Pathway Diagram Example

While not directly related to the synthesis protocol, peptides synthesized with 4-iodo-L-phenylalanine can be used to probe biological systems. The following is a generic example of a G-protein coupled receptor (GPCR) signaling pathway that could be activated by such a peptide ligand.

GPCR_Signaling Peptide Peptide Ligand (with Phe(4-I)) GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway initiated by a peptide ligand.

References

Application Notes and Protocols for the Incorporation of 4-Iodophenylalanine into Proteins in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in protein engineering and drug development. This technique allows for the introduction of novel chemical functionalities, such as heavy atoms for crystallography, photo-crosslinkers, and fluorescent probes. 4-Iodophenylalanine (4-I-Phe), an analog of phenylalanine, is of particular interest due to the presence of a heavy iodine atom, which is valuable for X-ray crystallography and for introducing a site for further chemical modification. This document provides detailed application notes and protocols for the incorporation of 4-iodophenylalanine into proteins expressed in Escherichia coli.

The methodology relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. This orthogonal pair functions independently of the host cell's endogenous aaRS/tRNA pairs and is engineered to recognize the ncAA and a unique codon, typically a stop codon such as the amber (UAG) or opal (UGA) codon, that has been introduced at the desired site in the gene of interest.

Key Components and Considerations

Successful incorporation of 4-iodophenylalanine requires careful consideration of the following components:

  • E. coli Strain: Strains commonly used for protein expression, such as BL21(DE3), are suitable. For improved efficiency, strains with modified genomes, such as those with a knockout of release factor 1 (RF1), can be used to reduce competition at the amber (UAG) stop codon.

  • Orthogonal aaRS/tRNA Pair: An evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its corresponding suppressor tRNA (tRNACUA for amber suppression or tRNAUCA for opal suppression) are commonly used for the incorporation of phenylalanine analogs. The synthetase is mutated to specifically recognize 4-iodophenylalanine over endogenous amino acids.

  • Expression Plasmids: A two-plasmid system is typically employed. One plasmid, often a pET-based vector, carries the gene of interest with an in-frame amber (TAG) or opal (TGA) codon at the desired incorporation site. The second plasmid, commonly from the pEVOL family, expresses the orthogonal MjTyrRS mutant and the suppressor tRNA.

  • 4-Iodophenylalanine: High-purity 4-iodophenylalanine is crucial for efficient and specific incorporation. Contamination with other phenylalanine analogs, such as 4-bromophenylalanine, can lead to their misincorporation.[1]

Data Presentation

The following tables summarize key quantitative data related to the incorporation of 4-iodophenylalanine and other relevant non-canonical amino acids.

Table 1: Impact of 4-Iodophenylalanine Purity on Protein Composition

Purity of 4-IodophenylalanineContaminantPercentage of Contaminant in FeedPercentage of Contaminant Incorporated into Protein
97%4-Bromo-L-phenylalanine3%21%

This data highlights the critical importance of using highly purified 4-iodophenylalanine to prevent significant misincorporation of similar analogs.[1]

Table 2: Representative Protein Yields with ncAA Incorporation in E. coli

ProteinNon-Canonical Amino AcidExpression SystemYieldReference
Green Fluorescent Protein (GFP)p-Azido-L-phenylalanine (pAzF)E. coli BL21(DE3) with pEVOL plasmid0.9 - 1.7 mg/mL[2]
Human Fatty Acid Synthase Thioesterase DomainO-MethoxyphenylalanineE. coli with pSUPAR3 plasmid~2 mg from 50 mL culture
Various ProteinsVarious Tryptophan AnalogsATMW-BL21 E. coli with optimized pEVOL plasmidUp to 65% of wild-type levels
Triple-labeled proteinsN/A (for NMR)High-cell-density E. coli expression14–25 mg from 50 mL culture[3]
Unlabeled proteinsN/AHigh-cell-density E. coli expression17–34 mg from 50 mL culture[3]

Experimental Protocols

Protocol 1: In Vivo Incorporation of 4-Iodophenylalanine in E. coli

This protocol describes the expression of a target protein containing 4-iodophenylalanine at a specific site using an amber (UAG) codon suppression system.

1. Plasmid Preparation and Transformation:

  • Obtain or generate a plasmid (e.g., pET28a) containing your gene of interest. Introduce an amber (TAG) stop codon at the desired position for 4-iodophenylalanine incorporation using site-directed mutagenesis.

  • Obtain a pEVOL-based plasmid expressing an engineered MjTyrRS specific for 4-iodophenylalanine and the MjtRNACUA.

  • Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids (e.g., kanamycin (B1662678) for the pET plasmid and chloramphenicol (B1208) for the pEVOL plasmid).

  • Incubate the plates overnight at 37°C.

2. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium containing both antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of minimal medium (e.g., M9 medium) supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, and both antibiotics with the overnight culture to an initial OD600 of 0.05.

  • Add 4-iodophenylalanine to a final concentration of 1-2 mM.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v). L-arabinose induces the expression of the orthogonal aaRS/tRNA pair from the pEVOL plasmid.

  • Incubate the culture overnight at 30°C with shaking.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

3. Protein Purification and Analysis:

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Clarify the lysate by centrifugation.

  • Purify the protein of interest from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

  • Confirm the incorporation of 4-iodophenylalanine by mass spectrometry (e.g., LC-MS/MS or ESI-MS). The mass of the protein or a tryptic peptide containing the incorporated ncAA will be increased compared to the wild-type protein.

Protocol 2: In Vitro (Cell-Free) Incorporation of 4-Iodophenylalanine

This protocol is adapted for an E. coli S30 cell-free protein synthesis system.

1. Preparation of Components:

  • Prepare an E. coli S30 extract from a suitable strain.

  • Obtain a plasmid carrying the gene of interest with an in-frame opal (TGA) codon at the desired incorporation site.

  • Synthesize or obtain a suppressor tRNA with an anticodon that recognizes the opal codon (tRNAUCA).

  • Obtain an engineered aminoacyl-tRNA synthetase specific for 4-iodophenylalanine. An A294G mutant of E. coli phenylalanyl-tRNA synthetase (PheRS) has been reported for this purpose in a cell-free system.[4]

  • Prepare a reaction mixture containing all necessary components for transcription and translation (e.g., ATP, GTP, amino acids except phenylalanine, etc.).

2. In Vitro Reaction:

  • In a microcentrifuge tube, combine the S30 extract, the plasmid DNA encoding the target protein, the engineered aaRS, the suppressor tRNA, and the reaction mixture.

  • Add high-purity 4-iodophenylalanine to the reaction.

  • To prevent misincorporation of tryptophan at the UGA codon, indolmycin (B1671932) can be added to the reaction mixture.[1]

  • Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours). The incubation time may need to be optimized to maximize the incorporation of 4-iodophenylalanine and minimize the incorporation of free phenylalanine.[1]

3. Analysis:

  • Analyze the reaction products by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or Western blotting.

  • Confirm the site-specific incorporation of 4-iodophenylalanine by mass spectrometry (LC-MS/MS) of the purified protein or a digested peptide fragment.[4]

Visualizations

Experimental Workflow for In Vivo Incorporation

in_vivo_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Plasmid_GOI Plasmid 1: Gene of Interest (GOI) with TAG codon Co_transformation Co-transformation Plasmid_GOI->Co_transformation Plasmid_Orthogonal Plasmid 2 (pEVOL): Orthogonal aaRS & tRNA_CUA Plasmid_Orthogonal->Co_transformation E_coli E. coli Host (e.g., BL21(DE3)) E_coli->Co_transformation Culture Cell Culture + 4-I-Phe Co_transformation->Culture Induction Induction (IPTG & Arabinose) Culture->Induction Expression Protein Expression & ncAA Incorporation Induction->Expression Harvest Cell Harvest Expression->Harvest Purification Protein Purification Harvest->Purification Confirmation Confirmation (Mass Spectrometry) Purification->Confirmation

Caption: Workflow for in vivo incorporation of 4-iodophenylalanine in E. coli.

Logical Relationship of the Orthogonal System

orthogonal_system cluster_cell E. coli Cell cluster_endogenous Endogenous System (Unaffected) 4_I_Phe 4-Iodophenylalanine (in media) aaRS_ortho Orthogonal aaRS 4_I_Phe->aaRS_ortho binds Charged_tRNA 4-I-Phe-tRNA_CUA aaRS_ortho->Charged_tRNA charges tRNA_Phe_endo Endogenous tRNA_Phe aaRS_ortho->tRNA_Phe_endo no cross-reaction tRNA_ortho Orthogonal tRNA_CUA tRNA_ortho->aaRS_ortho binds Ribosome Ribosome Charged_tRNA->Ribosome delivers Protein Protein with 4-I-Phe Ribosome->Protein synthesizes mRNA mRNA with TAG codon mRNA->Ribosome Phe Phenylalanine PheRS_endo Endogenous PheRS Phe->PheRS_endo PheRS_endo->tRNA_ortho no cross-reaction tRNA_Phe_endo->PheRS_endo

Caption: Orthogonality of the system for 4-iodophenylalanine incorporation.

References

Application Notes and Protocols for Utilizing H-Phe(4-I)-OH as a Heavy Atom in Protein Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the three-dimensional structure of proteins is paramount in understanding their function and in the rational design of therapeutics. X-ray crystallography is a powerful technique for obtaining high-resolution protein structures, but it is often hampered by the "phase problem." The diffraction pattern produced by a crystal provides information about the amplitudes of the scattered X-rays, but the crucial phase information is lost. One of the most robust methods to solve the phase problem is the use of heavy atoms, which are elements with a high number of electrons that scatter X-rays strongly.

4-iodo-L-phenylalanine (H-Phe(4-I)-OH), a halogenated analog of the natural amino acid phenylalanine, has emerged as a valuable tool for phasing in protein crystallography. The iodine atom possesses a significant anomalous scattering signal at commonly used X-ray wavelengths, making it an excellent heavy atom for Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD) phasing experiments.[1][2] The ability to site-specifically incorporate this unnatural amino acid into a protein of interest offers a precise and often less disruptive method of introducing a heavy atom compared to traditional soaking or co-crystallization with heavy-atom compounds.[2]

These application notes provide a comprehensive guide to using this compound as a heavy atom for protein crystallography, covering methods of incorporation, experimental protocols, and data analysis considerations.

Rationale for Using this compound

The utility of this compound as a heavy atom is based on several key properties:

  • Strong Anomalous Signal: Iodine (Z=53) is a strong anomalous scatterer. Its L-absorption edges are accessible at synchrotron sources, and it provides a significant anomalous signal even at the copper Kα wavelength (1.54 Å) available from in-house X-ray sources.[3] This makes SAD phasing experiments feasible without the need for synchrotron access in some cases.

  • Site-Specific Incorporation: Through genetic code expansion, this compound can be incorporated at specific, predetermined sites within a protein in response to a unique codon, such as the amber stop codon (TAG).[2] This allows for precise placement of the heavy atom, which can be advantageous for phasing and can minimize structural perturbations.

  • Minimal Structural Perturbation: As an analog of phenylalanine, this compound is often well-tolerated within the protein structure, particularly when replacing a native phenylalanine residue in the hydrophobic core.[2] This minimizes the risk of altering the protein's conformation or crystal packing, which can be a problem with traditional heavy-atom derivatization methods.

  • Chemical Stability: The carbon-iodine bond is relatively stable, making this compound a robust probe.

Methods of Incorporating this compound into Proteins

There are two primary strategies for introducing this compound into a protein for crystallographic studies:

  • Site-Specific Incorporation during Protein Expression: This method involves expanding the genetic code of an expression host, typically E. coli, to enable the co-translational incorporation of this compound at a desired position.

  • Soaking or Co-crystallization: These more traditional methods involve introducing this compound to the protein after it has been expressed and purified. Soaking involves diffusing the compound into a pre-formed protein crystal, while co-crystallization involves crystallizing the protein in the presence of the compound.

Site-Specific Incorporation via Amber Codon Suppression

This is the most precise method for introducing this compound. It relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with the host's endogenous synthetases and tRNAs. The gene of interest is mutated to introduce an amber stop codon (TAG) at the desired incorporation site. When this gene is expressed in a host containing the orthogonal pair and supplemented with this compound, the unnatural amino acid is incorporated at the TAG codon, yielding a full-length, site-specifically labeled protein.

experimental_workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_downstream Downstream Processing mutagenesis Site-directed Mutagenesis (Introduce TAG codon) plasmid_prep Plasmid Preparation mutagenesis->plasmid_prep transformation Co-transform E. coli with: 1. Protein-TAG plasmid 2. Orthogonal synthetase/tRNA plasmid plasmid_prep->transformation growth Grow cells in media supplemented with This compound transformation->growth induction Induce protein expression growth->induction lysis Cell Lysis induction->lysis purification Protein Purification lysis->purification crystallization Crystallization purification->crystallization data_collection X-ray Data Collection crystallization->data_collection

Caption: Workflow for site-specific incorporation of this compound.

Soaking and Co-crystallization

While site-specific incorporation is often preferred, soaking and co-crystallization are alternative methods that do not require genetic manipulation.

  • Soaking: This technique involves transferring a pre-grown crystal of the target protein into a solution containing this compound. The compound then diffuses through the solvent channels of the crystal and may bind to the protein. This method is experimentally simpler but its success depends on the crystal packing and the presence of accessible binding sites for this compound.

  • Co-crystallization: In this method, the purified protein is mixed with this compound before setting up crystallization trials. If the compound binds to the protein in solution, the resulting complex may crystallize. This can sometimes yield a higher occupancy of the heavy atom compared to soaking.

Experimental Protocols

Protocol for Site-Specific Incorporation of this compound

This protocol is a general guideline for the expression of a protein containing this compound in E. coli using an amber suppressor tRNA/synthetase system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the protein of interest with a TAG codon at the desired site.

  • Plasmid encoding the orthogonal this compound-specific aminoacyl-tRNA synthetase and suppressor tRNA (e.g., pEVOL-pIPF).

  • This compound (4-iodo-L-phenylalanine).

  • Appropriate antibiotics.

  • Luria-Bertani (LB) or Terrific Broth (TB) media.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-pIPF plasmid. Plate on LB agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of TB or LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Addition of Unnatural Amino Acid: Add this compound to the culture to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and L-arabinose to a final concentration of 0.02% (w/v).

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the protein using standard chromatography techniques appropriate for the protein of interest. Confirm the incorporation of this compound by mass spectrometry.

Protocol for Soaking Protein Crystals with this compound

Materials:

  • High-quality, pre-grown crystals of the target protein.

  • This compound.

  • Artificial mother liquor (a solution that mimics the crystallization condition).

  • Cryoprotectant solution.

  • Crystal harvesting loops.

Procedure:

  • Prepare Soaking Solution: Dissolve this compound in the artificial mother liquor to the desired concentration. A typical starting concentration range is 1-10 mM. The solubility of this compound may be limited, so sonication or gentle heating may be required.

  • Crystal Transfer: Carefully transfer a protein crystal from its growth drop to a drop of the soaking solution using a crystal loop.

  • Soaking: Incubate the crystal in the soaking solution for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically and can be monitored by observing the crystal for any signs of cracking or dissolution.

  • Cryoprotection: If data is to be collected at cryogenic temperatures, transfer the soaked crystal to a cryoprotectant solution containing this compound for a brief period (e.g., 10-30 seconds).

  • Flash Cooling: Loop the crystal and flash-cool it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data.

Protocol for Co-crystallization with this compound

Procedure:

  • Complex Formation: Mix the purified protein with this compound in a molar ratio of approximately 1:5 to 1:10 (protein:compound). Incubate the mixture on ice for at least one hour to allow for complex formation.

  • Crystallization Screening: Set up crystallization trials using standard techniques (e.g., hanging drop or sitting drop vapor diffusion) with the protein-H-Phe(4-I)-OH complex. Screen a wide range of crystallization conditions.

  • Crystal Optimization: Optimize any initial crystal hits to obtain diffraction-quality crystals.

  • Harvesting and Data Collection: Harvest and cryo-protect the crystals as you would for the native protein, and then collect X-ray diffraction data.

Data Collection and Phasing Strategy

phasing_workflow cluster_data Data Collection cluster_phasing SAD Phasing cluster_refinement Model Building and Refinement data_collection Collect high-redundancy diffraction data at a single wavelength substructure Determine iodine substructure (e.g., using HySS, SHELXD) data_collection->substructure wavelength_selection Select wavelength to maximize anomalous signal (e.g., Cu Kα or near I L-edge) wavelength_selection->data_collection phasing Calculate initial phases substructure->phasing density_mod Density Modification (e.g., solvent flattening) phasing->density_mod model_building Automated/Manual Model Building density_mod->model_building refinement Refinement model_building->refinement

Caption: Workflow for SAD phasing with this compound.

The strong anomalous signal from the iodine atom in this compound makes Single-wavelength Anomalous Dispersion (SAD) the most common phasing strategy.

Key Steps:

  • Wavelength Selection: For in-house copper rotating anode sources, data is collected at the Cu Kα wavelength (1.5418 Å), where iodine has a significant anomalous signal (f'' ≈ 6.8 e⁻). At a synchrotron, the wavelength can be tuned to the peak of the iodine L-absorption edge to maximize the anomalous signal.

  • Data Collection: Collect a high-redundancy dataset, measuring both Friedel pairs (Ihkl+ and Ihkl-). High redundancy is crucial for accurately measuring the small anomalous differences.

  • Substructure Determination: The positions of the iodine atoms in the crystal lattice are determined from the anomalous differences in the diffraction data using programs like SHELXD or HySS.

  • Phase Calculation and Density Modification: The iodine substructure is used to calculate initial protein phases. These phases are then improved and extended to higher resolution through density modification techniques such as solvent flattening.

  • Model Building and Refinement: An initial model of the protein is built into the resulting electron density map, followed by iterative cycles of model refinement.

Quantitative Data Summary

The following tables summarize typical data collection and phasing statistics from successful protein structure determinations using this compound.

Table 1: Data Collection and Refinement Statistics

ParameterExample 1 (T4 Lysozyme)Example 2 (Hypothetical)
PDB ID1L63N/A
Wavelength (Å)1.5418 (Cu Kα)0.9792 (Se peak)
Resolution (Å)1.92.1
Space groupP3221P212121
Unit cell (Å)a=b=69.8, c=162.4a=50.2, b=85.1, c=110.5
Completeness (%)99.8 (99.5)99.9 (100)
Redundancy6.5 (6.2)8.2 (8.1)
I/σ(I)25.1 (3.1)30.5 (2.5)
Rmerge (%)5.9 (35.1)7.2 (40.5)
No. of unique reflections19,54215,876
Rwork / Rfree (%)20.1 / 23.519.5 / 22.8

Values in parentheses are for the highest resolution shell.

Table 2: SAD Phasing Statistics

ParameterExample 1 (T4 Lysozyme)Example 2 (Hypothetical)
Phasing MethodSADSAD
No. of Iodine Sites12
Phasing Power (Anomalous)1.82.1
Figure of Merit (FOM)0.35 (initial), 0.85 (after DM)0.40 (initial), 0.88 (after DM)
Anomalous Correlation> 30%> 35%

Table 3: Anomalous Scattering Factors for Iodine

Wavelength (Å)Energy (keV)f' (e⁻)f'' (e⁻)
1.5418 (Cu Kα)8.041-0.86.8
0.9792 (Se peak)12.66-2.53.5
2.754.51-8.28.5
1.946.39-2.12.9

Conclusion

This compound is a powerful and versatile tool for overcoming the phase problem in protein crystallography. Its ability to be site-specifically incorporated into proteins with minimal structural perturbation, combined with the strong anomalous signal of the iodine atom, makes it an attractive choice for de novo structure determination using SAD phasing. The detailed protocols and data provided in these application notes offer a comprehensive guide for researchers looking to employ this valuable technique in their structural biology endeavors. Careful planning of the incorporation strategy and optimization of data collection are key to successfully utilizing this compound for high-resolution structure determination.

References

Application Notes and Protocols for Single-Wavelength Anomalous Dispersion (SAD) Phasing with 4-Iodophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-Wavelength Anomalous Dispersion (SAD) is a powerful technique in X-ray crystallography for determining the three-dimensional structures of macromolecules, particularly novel proteins for which a homologous model for molecular replacement is unavailable. The method relies on the anomalous scattering of X-rays by heavy atoms incorporated into the protein crystal. 4-iodophenylalanine, a readily incorporable, non-native amino acid, serves as an excellent anomalous scatterer due to the presence of iodine. The site-specific incorporation of 4-iodophenylalanine into a protein of interest provides a robust and efficient means to solve the crystallographic phase problem.

These application notes provide a comprehensive overview and detailed protocols for the use of 4-iodophenylalanine in SAD phasing, from initial protein engineering to final structure determination. The protocols are exemplified by the successful structure determination of a T4 Lysozyme mutant (PDB ID: 1T6H), where a phenylalanine residue was replaced with 4-iodophenylalanine.

Principle of SAD Phasing with 4-Iodophenylalanine

The phase problem is a central obstacle in X-ray crystallography, as diffraction experiments yield only the intensities (amplitudes) of the scattered X-rays, while the phase information is lost. SAD phasing overcomes this by utilizing the anomalous scattering of heavy atoms at a specific X-ray wavelength.

When X-rays interact with an atom, the scattering factor can be described as a complex number:

ftotal = f0 + f' + if''

where:

  • f0 is the normal scattering factor, dependent on the number of electrons.

  • f' and f'' are the real and imaginary components of the anomalous scattering, respectively.

The imaginary component, f'', leads to a phase shift in the scattered X-rays, causing a breakdown of Friedel's law, which states that the intensities of Friedel pairs (reflections from opposite sides of the crystal lattice, hkl and -h-k-l) are equal. In the presence of an anomalous scatterer, I(hkl) ≠ I(-h-k-l). This difference, known as the anomalous signal, is measurable and can be used to locate the positions of the heavy atoms (in this case, iodine) within the crystal lattice. Once the substructure of the anomalous scatterers is determined, it can be used to calculate initial phases for the entire protein structure. These phases are then refined and extended to the full resolution of the diffraction data to generate an interpretable electron density map.

Iodine is a particularly effective anomalous scatterer for in-house X-ray sources, which commonly use Copper Kα radiation (wavelength ≈ 1.54 Å). At this wavelength, iodine exhibits a significant anomalous signal.

Experimental Workflow

The overall workflow for SAD phasing with 4-iodophenylalanine involves several key stages, from molecular biology to crystallographic data analysis.

SAD_Workflow cluster_gene Gene Engineering cluster_expression Protein Expression & Purification cluster_cryst Crystallography cluster_structure Structure Determination mutagenesis Site-Directed Mutagenesis (Introduce Amber Codon) transformation Co-transformation (Expression & Synthetase Plasmids) mutagenesis->transformation expression Protein Expression (in media with 4-iodophenylalanine) transformation->expression purification Protein Purification (e.g., Affinity & Size Exclusion) expression->purification crystallization Crystallization (Vapor Diffusion) purification->crystallization data_collection X-ray Data Collection (Single Wavelength) crystallization->data_collection phasing SAD Phasing (Locate Iodine Sites) data_collection->phasing model_building Model Building & Refinement phasing->model_building validation Structure Validation model_building->validation

Caption: Experimental workflow for SAD phasing with 4-iodophenylalanine.

Detailed Protocols

Protocol 1: Site-Directed Mutagenesis for Amber Codon (TAG) Insertion

This protocol outlines the introduction of a TAG stop codon at the desired amino acid position for subsequent incorporation of 4-iodophenylalanine.

  • Primer Design:

    • Design forward and reverse primers (typically 25-45 bases in length) containing the TAG codon at the site of the target amino acid to be replaced.

    • The mutation should be in the center of the primers with 10-15 bases of flanking sequence on each side.

    • Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Reaction:

    • Set up a PCR reaction using a high-fidelity DNA polymerase. A typical reaction mixture is provided in the table below.

    • Use a thermocycler with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion:

    • Following PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for at least 2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and grow overnight cultures.

    • Isolate the plasmid DNA and verify the presence of the TAG mutation by DNA sequencing.

PCR Reaction Component Volume (µL) Final Concentration
5x Polymerase Buffer101x
dNTP mix (10 mM)10.2 mM
Forward Primer (10 µM)1.250.25 µM
Reverse Primer (10 µM)1.250.25 µM
Template DNA (50 ng/µL)150 ng
High-Fidelity DNA Polymerase1-
Nuclease-free waterup to 50-
Protocol 2: Protein Expression and Purification

This protocol describes the expression of the target protein containing 4-iodophenylalanine and its subsequent purification. This requires a dual-plasmid system: one plasmid containing the gene of interest with the amber codon, and a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 4-iodophenylalanine.

  • Co-transformation:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing the gene of interest with the TAG codon and the plasmid encoding the 4-iodophenylalanine-specific synthetase/tRNA pair.

    • Plate on LB agar (B569324) with the appropriate antibiotics for both plasmids.

  • Starter Culture:

    • Inoculate a single colony into 20 mL of LB medium containing the required antibiotics and grow overnight at 37°C with shaking.

  • Large-Scale Expression:

    • Inoculate 1 L of LB medium containing the antibiotics with the overnight starter culture.

    • Add 4-iodophenylalanine to the medium to a final concentration of 1 mM.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression with 1 mM IPTG (and L-arabinose if required for the synthetase plasmid) and continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C).

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, imidazole (B134444) for His-tagged proteins, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

  • Protein Purification:

    • Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), purify the protein from the clarified lysate using the appropriate affinity resin (e.g., Ni-NTA).

    • Size Exclusion Chromatography: As a final polishing step, perform size exclusion chromatography to separate the protein of interest from any remaining contaminants and aggregates.

Protocol 3: Crystallization and Data Collection
  • Protein Concentration and Purity Check:

    • Concentrate the purified protein to a suitable concentration for crystallization (typically 5-15 mg/mL).

    • Verify the purity of the protein by SDS-PAGE.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Screen a wide range of crystallization conditions using commercially available or in-house screens. For T4 Lysozyme, typical conditions involve salts like sodium chloride or sodium nitrate (B79036) at acidic pH.

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and protein concentration to obtain diffraction-quality crystals.

  • X-ray Data Collection:

    • Cryo-protect the crystals by soaking them in a solution containing the crystallization buffer supplemented with a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol).

    • Flash-cool the crystals in liquid nitrogen.

    • Collect a single-wavelength diffraction dataset at a synchrotron beamline or with a home X-ray source. For iodine, a wavelength near the LIII absorption edge (around 2.7 Å) is optimal, but good anomalous signal can also be obtained using a standard in-house copper anode X-ray source (Cu Kα, λ = 1.5418 Å).

    • Collect a highly redundant dataset (multiplicity > 4, preferably higher) to ensure accurate measurement of the anomalous differences.

Data Presentation: Case Study of T4 Lysozyme (PDB: 1T6H)

The following tables summarize the data collection and refinement statistics for the crystal structure of T4 Lysozyme with 4-iodophenylalanine incorporated at position 153.[1]

Table 1: Data Collection and Phasing Statistics

Parameter Value
Data Collection
PDB ID1T6H
Wavelength (Å)1.5418 (Cu Kα)
Resolution (Å)50.0 - 2.01
Space groupP 32 2 1
Unit cell dimensions (Å)a=60.9, b=60.9, c=97.9
Completeness (%)99.0 (98.0)
Redundancy4.1 (3.9)
I/σI15.1 (2.0)
Phasing
Phasing MethodSAD
Anomalous ScattererIodine
Number of Iodine Sites1
Values in parentheses are for the highest resolution shell.

Table 2: Refinement Statistics

Parameter Value
Resolution (Å)2.01
No. of reflections12051
Rwork / Rfree0.157 / 0.210
No. of atoms
   Protein1324
   Water183
B-factors (Å2)
   Protein18.9
   Water29.5
R.m.s. deviations
   Bond lengths (Å)0.012
   Bond angles (°)1.4

Conclusion

SAD phasing using 4-iodophenylalanine is a highly effective method for de novo protein structure determination. The protocols outlined in these application notes provide a comprehensive guide for researchers to implement this technique in their own work. The site-specific incorporation of iodine via genetic code expansion offers a reliable way to introduce a strong anomalous scatterer without significantly perturbing the native protein structure, thereby facilitating the solution of the phase problem and accelerating structural biology and drug discovery efforts.

References

Application Notes and Protocols for Radiolabeling Peptides with H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the radiolabeling of peptides containing the unnatural amino acid 4-iodo-L-phenylalanine (H-Phe(4-I)-OH). This amino acid serves as a versatile precursor for the site-specific introduction of iodine radioisotopes, enabling the development of targeted radiopharmaceuticals for diagnostic imaging and therapy.

Introduction

The incorporation of 4-iodo-L-phenylalanine into peptide sequences offers a powerful strategy for radiolabeling. The stable iodine atom provides a specific site for isotopic exchange or radioiodination, allowing for the introduction of various iodine radioisotopes such as Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), Iodine-125 (¹²⁵I), and Iodine-131 (¹³¹I).[1][2] These isotopes offer a range of half-lives and emission properties suitable for Single Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), and targeted radiotherapy.[1]

Radiolabeling peptides via an incorporated iodinated amino acid residue presents several advantages over direct iodination of natural amino acids like tyrosine. It allows for precise control over the labeling site, minimizing the risk of altering critical residues for biological activity.[1] Furthermore, this approach can lead to radiolabeled peptides with high specific activity and in vivo stability.[1]

Key Radiolabeling Methodologies

Several methods can be employed for the radioiodination of peptides containing this compound. The choice of method depends on the specific radioisotope, the peptide's sensitivity to reaction conditions, and the desired final product characteristics.

Copper-Assisted Nucleophilic Halogen Exchange

This method is particularly useful for the synthesis of no-carrier-added (n.c.a.) radioiodinated peptides.[3][4] It involves the replacement of a different halogen atom (e.g., bromine) on the phenylalanine ring with a radioiodine isotope, catalyzed by Cu(I).

Electrophilic Iodination

While direct electrophilic iodination typically targets tyrosine or histidine residues, it can also be applied to activate precursors for radioiodination.[1] Oxidizing agents like Chloramine-T or Iodogen are commonly used to generate a reactive electrophilic iodine species (I⁺) from radioiodide (I⁻).[1][5][6]

Halodestannylation

This is a facile and widely used method for radioiodination that involves the reaction of a tin precursor with a radioiodide in the presence of a mild oxidizing agent.[4] This approach offers high radiochemical yields under gentle conditions.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the radiolabeling of peptides and phenylalanine analogs.

MethodPrecursorRadioisotopeRadiochemical Yield (RCY)Radiochemical PurityReference
Cu¹⁺-assisted Nucleophilic Halogen Exchange2-bromo-L-phenylalanine¹²³/¹²⁵I> 98%> 99% (after filtration)[3]
Halodestannylation (Two-step)Boc-Phe(4-SnBu₃)-OtBu¹²⁵I91.6 ± 2.7% (radioiodination)> 99% (after HPLC)[4]
Halodestannylation (One-step)Boc-Phe(4-SnBu₃)-OtBu¹²⁵I94.8 ± 3.4%> 99% (after HPLC)[4]
Chloramine-TcWIWLYA peptide¹³¹I93.37%> 90%[7]
N-bromosuccinimide (NBS)-mediatedReceptor Binding Domain (RBD)¹²⁴I83.9 ± 4.6%> 99% (after radio-TLC)[1]
RadioisotopeHalf-lifePrimary EmissionApplication
¹²³I13.2 hoursGammaSPECT Imaging
¹²⁴I4.2 daysPositronPET Imaging
¹²⁵I59.4 daysGammaRadioimmunoassays, in vitro studies
¹³¹I8.02 daysBeta and GammaTherapy and SPECT Imaging

Experimental Protocols

Protocol 1: Radioiodination via Cu¹⁺-Assisted Nucleophilic Halogen Exchange

This protocol is adapted from a method for labeling 2-iodo-L-phenylalanine and can be applied to peptides containing a bromo-phenylalanine precursor.[3]

Materials:

  • Peptide containing a bromo-phenylalanine residue

  • Na¹²³I or Na¹²⁵I solution

  • CuSO₄ solution

  • SnSO₄ solution

  • Citric acid solution

  • Benzoic acid solution

  • Reaction vial

  • Heating block

  • Ag-membrane filter

  • HPLC system for purification and analysis

Procedure:

  • Prepare a "kit" solution containing the bromo-peptide precursor, CuSO₄, SnSO₄, citric acid, and benzoic acid in appropriate concentrations.

  • Add the no-carrier-added Na¹²³I or Na¹²⁵I solution to the reaction vial containing the kit.

  • Heat the reaction mixture at 180°C for a specified time (e.g., optimized based on precursor synthesis which was 24 hours, but will be much shorter for radiolabeling).

  • After cooling, filter the reaction mixture through an Ag-membrane to remove unreacted iodide.

  • Purify the radiolabeled peptide using reverse-phase HPLC.

  • Analyze the final product for radiochemical purity using radio-HPLC.

Protocol 2: Radioiodination using the Chloramine-T Method

This is a common and effective method for labeling peptides.[5][7]

Materials:

  • Peptide containing this compound

  • Na¹²⁵I or Na¹³¹I solution

  • Chloramine-T solution

  • Sodium metabisulfite (B1197395) solution (quenching agent)

  • Phosphate (B84403) buffer (pH 7.4)

  • Reaction vial

  • Gel filtration column (e.g., Biogel P-2) or HPLC system for purification

Procedure:

  • Dissolve the peptide in phosphate buffer in a reaction vial.

  • Add the Na¹²⁵I or Na¹³¹I solution to the peptide solution.

  • Initiate the reaction by adding a fresh solution of Chloramine-T.

  • Allow the reaction to proceed for a short duration (e.g., 1-2 minutes) at room temperature.

  • Quench the reaction by adding sodium metabisulfite solution.

  • Purify the radiolabeled peptide from unreacted iodide and other reagents using gel filtration chromatography or reverse-phase HPLC.[5]

  • Determine the radiochemical purity and specific activity of the final product.

Protocol 3: Radioiodination via Halodestannylation

This protocol is based on a high-yield synthesis of radioiodinated 4-iodophenylalanine.[4]

Materials:

  • Peptide containing a tributylstannyl-phenylalanine precursor (e.g., Boc-Phe(4-SnBu₃)-OH incorporated during synthesis)

  • Na¹²⁵I solution

  • Chloramine-T solution

  • Hydrochloric acid (for deprotection if necessary)

  • HPLC system for purification and analysis

Procedure:

  • Dissolve the stannylated peptide precursor in a suitable solvent.

  • Add the Na¹²⁵I solution followed by the Chloramine-T solution.

  • Allow the radioiodination reaction to proceed for a very short time (e.g., 15 seconds) at room temperature.

  • If the peptide has protecting groups (e.g., Boc), perform a deprotection step, for instance, by adding hydrochloric acid and heating at 65°C for 10 minutes.[4]

  • Purify the final radiolabeled peptide using reverse-phase HPLC.

  • Confirm the identity and radiochemical purity of the product.

Visualizations

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification cluster_qc Quality Control Peptide Peptide with 4-I-Phe Precursor ReactionVial Reaction Incubation Peptide->ReactionVial Radioisotope Radioiodide (e.g., Na¹²⁵I) Radioisotope->ReactionVial Reagents Labeling Reagents (e.g., Oxidizing Agent) Reagents->ReactionVial Purification HPLC or Gel Filtration ReactionVial->Purification Crude Product QC Radio-HPLC Analysis Purification->QC Purified Fractions FinalProduct Purified Radiolabeled Peptide QC->FinalProduct Purity >95%

Caption: General workflow for peptide radiolabeling.

ChloramineT_Pathway Iodide I⁻ (Radioiodide) ElectrophilicIodine I⁺ (Electrophilic Iodine) Iodide->ElectrophilicIodine Oxidation ChloramineT Chloramine-T (Oxidizing Agent) ChloramineT->ElectrophilicIodine RadiolabeledPeptide Radiolabeled Peptide ElectrophilicIodine->RadiolabeledPeptide Isotopic Exchange Peptide Peptide-Phe(4-I) Peptide->RadiolabeledPeptide

Caption: Mechanism of Chloramine-T mediated radioiodination.

Conclusion

The use of this compound in peptide synthesis provides a reliable and specific method for the development of radioiodinated peptides. The protocols outlined above, along with the comparative data, offer a comprehensive resource for researchers in the field of radiopharmaceutical development. Careful optimization of reaction conditions, purification, and quality control is essential to ensure the production of high-quality radiolabeled peptides for preclinical and clinical applications.

References

Synthesis and Deprotection of Boc-Phe(4-I)-OH: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Advanced Biochemicals Inc. today released a comprehensive application note detailing the synthesis and deprotection of N-α-Boc-4-iodo-L-phenylalanine (Boc-Phe(4-I)-OH), a critical building block for peptide synthesis and drug development. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate the use of this versatile amino acid derivative.

Boc-Phe(4-I)-OH is a valuable tool in medicinal chemistry, primarily utilized in the synthesis of bioactive peptides. The presence of an iodine atom on the phenyl ring allows for the introduction of a heavy atom for crystallographic studies, radiolabeling for imaging and therapeutic applications, and serves as a handle for further chemical modifications through cross-coupling reactions.

Synthesis of Boc-Phe(4-I)-OH

The synthesis of Boc-Phe(4-I)-OH is achieved through the protection of the α-amino group of 4-iodo-L-phenylalanine with a tert-butyloxycarbonyl (Boc) group. A common and effective method involves the reaction of (S)-4-Iodo-L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Table 1: Synthesis of Boc-Phe(4-I)-OH - Reaction Parameters and Results

ParameterValueReference
Starting Material(S)-4-Iodo-L-phenylalanine[1]
ReagentDi-tert-butyl dicarbonate (Boc₂O)[1]
BaseSodium hydroxide (B78521) (NaOH)[1]
Solvent1,4-Dioxane (B91453) and Water[1]
Reaction Temperature0-10 °C for Boc₂O addition, then warming to RT[1]
Yield93.00%[1]
Purity (HPLC)98%[1]

Table 2: Characterization Data for Boc-Phe(4-I)-OH

PropertyValueReference
Appearance White to off-white solid[1]
Melting Point ~150 °C (dec.)[2]
Optical Rotation [α]20/D +22.5±3° (c=1% in ethyl acetate)[2]
Molecular Formula C₁₄H₁₈INO₄[3]
Molecular Weight 391.20 g/mol [3]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 7.49 (d, J = 7.8 Hz, 2H), 6.88 (d, J = 7.8 Hz, 2H), 5.80 (d, J = 5.9 Hz, 1H), 3.68 (d, J = 5.5 Hz, 1H), 3.00-2.90 (m, 1H), 2.87-2.75 (m, 1H), 1.35-1.15 (m, 9H)[2]
¹³C NMR Data not explicitly found in search results
Mass Spectrometry Data not explicitly found in search results

Experimental Protocol: Synthesis of (S)-N-Boc-4-iodo-L-phenylalanine[1]

  • To a 3L three-neck flask, add (S)-4-Iodo-L-phenylalanine (200.00 g, 687.10 mmol), 1,4-dioxane (1.00 L), and water (1.00 L).

  • Sequentially add sodium hydroxide (68.71 g, 1.72 mol). The solution will gradually clarify, and a slight temperature increase to 19 °C may be observed.

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (254.93 g, 1.17 mol).

  • Allow the reaction to stir and warm to room temperature.

  • After the reaction is complete, as monitored by a suitable method (e.g., TLC), extract the mixture three times with ethyl acetate (B1210297) (2 L each).

  • Combine the organic phases and wash twice with saturated brine (1 L each).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (200 g).

  • Concentrate the solution under reduced pressure to yield a light yellow solid crude product.

  • Dry the crude product in an oven at 40-45 °C to obtain the white solid (S)-N-Boc-4-iodo-L-phenylalanine.

Synthesis_Workflow cluster_synthesis Synthesis of Boc-Phe(4-I)-OH Start Start Reactants 4-Iodo-L-phenylalanine Di-tert-butyl dicarbonate NaOH Start->Reactants 1. Mix Reaction Reaction in 1,4-Dioxane/Water Reactants->Reaction 2. React at 0-10°C to RT Extraction Ethyl Acetate Extraction Reaction->Extraction 3. Work-up Washing Brine Wash Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Concentration Drying->Concentration Final_Product Boc-Phe(4-I)-OH Concentration->Final_Product

Synthesis of Boc-Phe(4-I)-OH Workflow

Deprotection of Boc-Phe(4-I)-OH

The Boc protecting group is labile under acidic conditions, and its removal is a crucial step in peptide synthesis to allow for the formation of a peptide bond with the next amino acid. Trifluoroacetic acid (TFA) is a common reagent for this purpose.

Table 3: Deprotection of Boc Group - General Conditions

ParameterCondition 1Condition 2Reference
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)Hydrochloric acid (HCl) in 1,4-Dioxane[4][5]
Concentration 20-50% TFA in DCM4M HCl in Dioxane[5]
Temperature Room TemperatureRoom Temperature[5]
Reaction Time 30-60 minutes30-60 minutes[5]
Yield Generally high (>90%) for similar substratesGenerally high for similar substrates

Experimental Protocol: General Boc Deprotection using TFA

  • Dissolve the Boc-protected amino acid or peptide in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction for completion using a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting deprotected amino acid is typically obtained as a TFA salt and can be used directly in the next coupling step after neutralization.

Deprotection_Workflow cluster_deprotection Boc Deprotection Start_Deprotection Boc-Protected Peptide TFA_Treatment Treat with TFA/DCM Start_Deprotection->TFA_Treatment 1. Acidolysis Solvent_Removal Remove Volatiles TFA_Treatment->Solvent_Removal 2. Evaporation Neutralization Neutralization (e.g., with DIEA) Solvent_Removal->Neutralization 3. In-situ Next_Step Ready for Next Coupling Neutralization->Next_Step

General Boc Deprotection Workflow

Application in Solid-Phase Peptide Synthesis (SPPS): Synthesis of an Apolipoprotein C-I Analogue

Boc-Phe(4-I)-OH is a key building block for introducing 4-iodophenylalanine into peptide sequences. A notable example is the synthesis of an analogue of the N-terminal fragment (1-15) of apolipoprotein C-I, where phenylalanine at position 14 is replaced with p-iodophenylalanine.[6] This modification is useful for subsequent radiolabeling studies to investigate peptide-lipoprotein interactions.

The synthesis is performed using the solid-phase peptide synthesis (SPPS) method, following the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.

Experimental Protocol: SPPS of Apolipoprotein C-I (1-15) Analogue[6]

This protocol outlines the manual solid-phase synthesis of the peptide H-Thr-Pro-Asp-Val-Ser-Ser-Ala-Leu-Asp-Lys-Leu-Lys-Glu-Phe(4-I)-Gly-OH.

  • Resin Preparation: Start with a suitable resin, such as a Merrifield resin pre-loaded with the C-terminal amino acid (Glycine).

  • Deprotection: Swell the resin in DCM. Remove the Boc protecting group of the resin-bound amino acid by treating it with 50% TFA in DCM for 30 minutes. Wash the resin with DCM and isopropanol, followed by neutralization with a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Coupling: Dissolve the next Boc-protected amino acid (in this case, Boc-Phe(4-I)-OH) and a coupling agent (e.g., HBTU/HOBt) in DMF. Add this solution to the neutralized resin and allow it to react for 2-4 hours. Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Glu, Lys, Leu, etc.) until the full peptide is assembled.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the peptide-resin with anhydrous hydrogen fluoride (B91410) (HF) at 0 °C for 1 hour, using p-cresol (B1678582) as a scavenger.

  • Purification: After cleavage, precipitate the crude peptide with cold diethyl ether. The peptide is then purified by gel filtration and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_final Final Steps Resin Resin with N-Boc-AA(n) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling of Boc-AA(n+1)-OH Neutralization->Coupling Washing Washing Coupling->Washing Resin_n_plus_1 Resin with N-Boc-AA(n+1)-AA(n) Washing->Resin_n_plus_1 Resin_n_plus_1->Deprotection Repeat for next amino acid Final_Peptide_Resin Fully Assembled Peptide on Resin Resin_n_plus_1->Final_Peptide_Resin After last cycle Cleavage Cleavage from Resin (e.g., HF) Final_Peptide_Resin->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product_Peptide Pure Peptide Purification->Final_Product_Peptide

SPPS Workflow for Apolipoprotein C-I Analogue

This application note provides a foundational understanding and practical guidance for the synthesis and application of Boc-Phe(4-I)-OH. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental requirements and available instrumentation.

References

Application Notes and Protocols: H-Phe(4-I)-OH for NMR Studies of Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into proteins provides a powerful tool for elucidating protein structure, dynamics, and interactions. H-Phe(4-I)-OH, also known as 4-iodo-L-phenylalanine, is a valuable unnatural amino acid for such studies. Its unique properties, including the presence of a heavy iodine atom, offer distinct advantages for nuclear magnetic resonance (NMR) spectroscopy and other structural biology techniques.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in NMR studies of protein structure and function.

Key Applications of this compound in Protein NMR Studies

The incorporation of this compound into proteins offers several strategic advantages for NMR-based structural analysis:

  • Heavy Atom Effects: The iodine atom introduces significant electron density, which can induce measurable changes in the chemical shifts of nearby nuclei.[2][3] These perturbations can provide valuable distance restraints for structure calculation and refinement.

  • Reporter of Local Environment: The chemical shift of the 4-iodophenylalanine ring protons and attached carbons is sensitive to the local environment. Changes in conformation, ligand binding, or solvent exposure can be monitored through chemical shift perturbations (CSPs) of the this compound signals.[4][5][6]

  • Probe for Ligand Binding and Drug Discovery: By incorporating this compound at or near a binding site, ligand-induced conformational changes can be precisely mapped. This is particularly useful in fragment-based drug discovery for identifying and characterizing weak binding events.[4][7][8]

  • Potential for Paramagnetic Relaxation Enhancement (PRE): While not a native chelator, the aryl iodide bond can potentially be functionalized to attach a metal-chelating tag. This would allow for the site-specific introduction of a paramagnetic metal ion, enabling PRE experiments to measure long-range distances (up to ~35 Å) for determining the global fold of a protein or mapping domain-domain interactions.[9][10][11]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Synonyms 4-iodo-L-phenylalanine, p-iodo-L-phenylalanine
Molecular Formula C₉H₁₀INO₂
Molecular Weight 291.09 g/mol
Appearance White to off-white powder
Solubility Soluble in aqueous solutions, solubility can be pH-dependent.
Table 2: Representative ¹H NMR Chemical Shifts of Phenylalanine and Analogs

This table provides a qualitative comparison of expected ¹H NMR chemical shifts. Actual shifts in a protein are highly dependent on the local environment.

ProtonL-Phenylalanine (ppm)4-Fluoro-L-phenylalanine (ppm)4-Iodo-L-phenylalanine (ppm)
~4.0 - 4.7~4.0 - 4.7~4.0 - 4.7
~2.8 - 3.3~2.8 - 3.3~2.8 - 3.3
Aromatic H (ortho) ~7.2 - 7.4~7.0 - 7.2~7.0 - 7.2
Aromatic H (meta) ~7.2 - 7.4~7.0 - 7.2~7.6 - 7.8

Note: The chemical shifts for the aromatic protons of 4-iodo-L-phenylalanine are expected to be different from those of phenylalanine due to the electronic effect of the iodine atom.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into Proteins

This protocol describes a general method for incorporating this compound at a specific site in a target protein expressed in E. coli using the amber stop codon (TAG) suppression methodology.[7][8][12][13]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the protein of interest with a TAG codon at the desired incorporation site.

  • pEVOL plasmid encoding an orthogonal tRNA/aminoacyl-tRNA synthetase pair for this compound.

  • Luria-Bertani (LB) medium and M9 minimal medium.

  • This compound.

  • Arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotics.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the expression vector for the protein of interest and the pEVOL plasmid.

  • Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotics with a single colony. Grow overnight at 37°C.

  • Main Culture: The next day, inoculate 1 L of M9 minimal medium (supplemented with antibiotics) with the overnight starter culture to an initial OD₆₀₀ of ~0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction of Orthogonal System: Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the tRNA/aminoacyl-tRNA synthetase. Incubate for 30 minutes.

  • Addition of Unnatural Amino Acid: Add this compound to a final concentration of 1 mM.

  • Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and incorporation efficiency.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet containing the protein with the incorporated this compound can be stored at -80°C.

  • Purification: Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • Verification: Confirm the incorporation of this compound by mass spectrometry.

Protocol 2: NMR Chemical Shift Perturbation (CSP) Mapping of Ligand Binding

This protocol outlines the procedure for using a protein containing this compound to map the binding site of a ligand.[4][5][14][15]

Materials:

  • Purified, isotope-labeled (¹⁵N or ¹³C, ¹⁵N) protein containing this compound in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5, 10% D₂O).

  • Ligand stock solution of known concentration in the same NMR buffer.

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Sample Preparation: Prepare an NMR sample of the labeled protein at a concentration of 50-200 µM.

  • Initial Spectrum: Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample to achieve a series of increasing ligand:protein molar ratios (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1).

  • Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point. Ensure the temperature is stable throughout the experiment.

  • Data Processing and Analysis:

    • Process all spectra identically using software such as NMRPipe.

    • Overlay the spectra and identify peaks that show significant chemical shift changes upon ligand addition.

    • Calculate the weighted-average chemical shift perturbation (CSP) for each residue using the following equation: Δδ = [(ΔδH)² + (α * ΔδN)²]¹/² where ΔδH and ΔδN are the chemical shift changes in the proton and nitrogen dimensions, respectively, and α is a weighting factor (typically ~0.14-0.2).

    • Plot the CSP values as a function of the protein sequence. Residues with the largest CSPs are likely at or near the binding interface.

  • Affinity Determination: If the interaction is in the fast exchange regime, the dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of ligand concentration to a binding isotherm.

Visualizations

Experimental_Workflow_for_Incorporation cluster_cloning Molecular Biology cluster_expression Protein Expression cluster_purification Purification & Analysis Plasmid_Protein Protein Expression Plasmid (TAG codon) Transformation Co-transform E. coli Plasmid_Protein->Transformation Plasmid_pEVOL pEVOL Plasmid (tRNA/Synthetase) Plasmid_pEVOL->Transformation Culture Grow Culture Transformation->Culture Induction_pEVOL Induce with Arabinose Culture->Induction_pEVOL Add_UAA Add this compound Induction_pEVOL->Add_UAA Induction_Protein Induce with IPTG Add_UAA->Induction_Protein Expression Express Protein Induction_Protein->Expression Harvest Harvest Cells Expression->Harvest Purify Purify Protein Harvest->Purify Verify Verify by Mass Spec Purify->Verify

Caption: Workflow for site-specific incorporation of this compound.

CSP_Workflow cluster_nmr NMR Titration cluster_analysis Data Analysis Protein_Sample Labeled Protein Sample Titration Titrate Ligand into Protein Protein_Sample->Titration Ligand Ligand Stock Ligand->Titration Acquire_HSQC Acquire 2D HSQC Spectra Titration->Acquire_HSQC Process_Spectra Process Spectra Acquire_HSQC->Process_Spectra Overlay Overlay Spectra Process_Spectra->Overlay Calculate_CSP Calculate CSPs Overlay->Calculate_CSP Plot_CSP Plot CSP vs. Sequence Calculate_CSP->Plot_CSP Map_Binding_Site Map Binding Site Plot_CSP->Map_Binding_Site

Caption: Workflow for Chemical Shift Perturbation (CSP) mapping.

PRE_Concept cluster_protein Protein with Paramagnetic Tag Paramagnetic_Center Paramagnetic Ion IodoPhe This compound -Tag Paramagnetic_Center->IodoPhe Covalently Attached Nucleus_A Nucleus A Paramagnetic_Center->Nucleus_A rA (short distance) Strong PRE Nucleus_B Nucleus B Paramagnetic_Center->Nucleus_B rB (long distance) Weak PRE

Caption: Concept of Paramagnetic Relaxation Enhancement (PRE).

References

Application Notes and Protocols for Cell-Free Protein Synthesis with H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the rapid and efficient production of recombinant proteins.[1][2] This in vitro system offers several advantages over traditional in vivo expression methods, including an open reaction environment that allows for direct manipulation of components, tolerance to toxic proteins, and the ability to incorporate non-canonical amino acids (ncAAs).[1][3] The site-specific incorporation of ncAAs, such as H-Phe(4-I)-OH (4-iodo-L-phenylalanine), into proteins opens up new avenues for protein engineering, drug discovery, and structural biology.[4][5]

The introduction of an iodine atom on the phenyl ring of phenylalanine provides a versatile chemical handle for a variety of applications.[4][5] The carbon-iodine bond can participate in cross-coupling reactions, enabling the site-specific attachment of fluorescent probes, polyethylene (B3416737) glycol (PEG), or other moieties.[4] Furthermore, the heavy iodine atom is valuable for X-ray crystallography to facilitate phase determination.[6] This document provides detailed application notes and protocols for the efficient incorporation of this compound into target proteins using an E. coli-based cell-free protein synthesis system.

Principle of this compound Incorporation

The site-specific incorporation of this compound is achieved by hijacking the cellular translational machinery through the use of an orthogonal translation system (OTS).[7] This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA, which are orthogonal to the host's endogenous synthetases and tRNAs.[7] The orthogonal aaRS is specifically evolved to recognize and charge the suppressor tRNA with this compound. The suppressor tRNA possesses an anticodon that recognizes a nonsense codon (e.g., amber codon UAG or opal codon UGA) engineered into the gene of the target protein at the desired incorporation site.[4][8] When the ribosome encounters this nonsense codon during translation, the charged suppressor tRNA delivers this compound, resulting in its incorporation into the polypeptide chain.

Applications in Research and Drug Development

The ability to site-specifically incorporate this compound into proteins has a wide range of applications:

  • Protein Engineering and Bioconjugation: The iodine moiety serves as a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the precise attachment of payloads such as small molecule drugs, imaging agents, or polymers.[4] This is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

  • Structural Biology: The heavy iodine atom can be used as an anomalous scatterer in X-ray crystallography, aiding in the solution of the phase problem for determining the three-dimensional structures of proteins.[6]

  • Probing Protein-Protein Interactions: Photo-crosslinkers can be attached to the iodine atom to capture transient protein-protein interactions.

  • Radiolabeling: The iodine can be exchanged with a radioactive isotope of iodine for use in radioimaging or radiotherapy applications.[4]

Quantitative Data Summary

The efficiency of this compound incorporation and the yield of the modified protein can be influenced by several factors, including the specific orthogonal translation system used, the concentration of components in the CFPS reaction, and the target protein itself. The following tables summarize representative quantitative data from studies on unnatural amino acid incorporation in CFPS systems.

Parameter Value Protein CFPS System Reference
Protein Yield0.9 - 1.7 mg/mLsfGFPE. coli[9]
Suppression Efficiency50 - 88%sfGFPE. coli[9]
Misincorporation of 4-bromo-L-phenylalanine21% (with 3% contamination)RasE. coli[8]
Misincorporation of PhenylalanineIncreased with incubation timeRasE. coli[8]

Table 1: Representative yields and efficiencies for unnatural amino acid incorporation in E. coli CFPS.

Component Typical Concentration Range Notes
This compound0.5 - 2 mMOptimal concentration should be determined empirically.
Orthogonal aaRS50 - 200 µg/mL
Suppressor tRNA50 - 200 µg/mL
DNA Template (Plasmid)5 - 15 nM
E. coli S30 Extract25 - 33% (v/v)
Energy Source (e.g., PEP, Glucose)20 - 40 mM
Magnesium Acetate8 - 14 mMCritical for ribosome stability and enzyme activity.
Potassium Glutamate80 - 150 mM

Table 2: General concentration ranges for key components in a cell-free protein synthesis reaction for this compound incorporation.

Experimental Protocols

This section provides a detailed protocol for the cell-free synthesis of a target protein containing this compound using an E. coli S30 extract-based system.

Preparation of DNA Template

The gene of interest must be cloned into an expression vector containing a T7 promoter. A nonsense codon (e.g., TAG for amber suppression or TGA for opal suppression) should be introduced at the desired site of this compound incorporation using site-directed mutagenesis. The plasmid DNA should be purified to a high quality.

Preparation of Orthogonal Translation System Components

The orthogonal aminoacyl-tRNA synthetase (e.g., an evolved PheRS mutant) and the suppressor tRNA (e.g., a modified tRNAPhe) need to be expressed and purified. These can be prepared in-house or obtained from commercial sources.

Cell-Free Protein Synthesis Reaction Setup

The following protocol is for a typical 50 µL CFPS reaction. Reactions can be scaled up or down as needed. All components should be thawed on ice.

Reaction Components:

ComponentStock ConcentrationVolume for 50 µL reactionFinal Concentration
E. coli S30 Extract-15 µL30% (v/v)
10x Reaction Buffer10x5 µL1x
20 Amino Acid Mix (without Phe)20x2.5 µL1x
This compound20 mM5 µL2 mM
Orthogonal aaRS1 mg/mL5 µL100 µg/mL
Suppressor tRNA1 mg/mL5 µL100 µg/mL
DNA Template (Plasmid)100 nM5 µL10 nM
T7 RNA Polymerase1 U/µL1 µL0.02 U/µL
Nuclease-free Water-6.5 µL-
Total Volume 50 µL

Table 3: Example reaction setup for cell-free protein synthesis with this compound.

Procedure:

  • Combine the reaction components in a sterile microcentrifuge tube on ice in the order listed in Table 3.

  • Mix the reaction gently by pipetting up and down.

  • Incubate the reaction at 30-37°C for 2-4 hours. The optimal temperature and incubation time may vary depending on the target protein and should be optimized.

Analysis of Protein Expression and Incorporation

a) SDS-PAGE and Western Blotting:

  • Take a 5 µL aliquot of the CFPS reaction.

  • Add 5 µL of 2x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • Load the sample onto an SDS-PAGE gel and run at an appropriate voltage.

  • Visualize the protein by Coomassie blue staining or perform a Western blot using an antibody specific to the target protein or an affinity tag. The full-length protein containing this compound should migrate at a slightly higher molecular weight than the truncated product (if any) resulting from termination at the nonsense codon.

b) Mass Spectrometry:

To confirm the site-specific incorporation of this compound, the purified protein should be analyzed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should match the theoretical molecular weight of the protein with the incorporated unnatural amino acid. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the modification.

Purification of the Modified Protein

If the target protein is expressed with an affinity tag (e.g., His-tag, GST-tag), it can be purified from the CFPS reaction mixture using the corresponding affinity chromatography resin.

  • Centrifuge the CFPS reaction at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Apply the supernatant to a pre-equilibrated affinity chromatography column.

  • Wash the column with an appropriate wash buffer to remove unbound proteins.

  • Elute the target protein with an elution buffer containing a competing ligand (e.g., imidazole (B134444) for His-tagged proteins).

  • Analyze the purified protein by SDS-PAGE to assess purity.

Visualizations

CFPS_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification DNA_Template DNA Template (with nonsense codon) CFPS_Reaction Cell-Free Protein Synthesis DNA_Template->CFPS_Reaction Orthogonal_System Orthogonal aaRS & Suppressor tRNA Orthogonal_System->CFPS_Reaction CFPS_Extract E. coli S30 Extract & Reagents CFPS_Extract->CFPS_Reaction Analysis Expression Analysis (SDS-PAGE, Western Blot) CFPS_Reaction->Analysis Purification Protein Purification (Affinity Chromatography) Analysis->Purification MS_Analysis Mass Spectrometry (Confirmation of Incorporation) Purification->MS_Analysis

Caption: General workflow for cell-free protein synthesis with this compound.

Orthogonal_Translation_System cluster_components Orthogonal System Components cluster_process Translation Process aaRS Orthogonal aaRS Charging tRNA Charging aaRS->Charging ATP tRNA Suppressor tRNA (e.g., anti-UAG) tRNA->aaRS UAA This compound UAA->aaRS Ribosome Ribosome Charging->Ribosome Incorporation Incorporation of This compound Charging->Incorporation Protein Growing Polypeptide Chain Ribosome->Protein mRNA mRNA with nonsense codon (UAG) mRNA->Ribosome Protein->Incorporation Incorporation->Protein continues translation

Caption: Mechanism of orthogonal translation for this compound incorporation.

Troubleshooting

Problem Possible Cause Solution
Low or no protein expression- Inactive S30 extract- Degraded DNA template- Suboptimal reaction conditions- Prepare fresh S30 extract- Verify DNA integrity and concentration- Optimize Mg2+, K+, and energy source concentrations
High levels of truncated product- Inefficient suppression- Low concentration of orthogonal components- Increase the concentration of orthogonal aaRS and suppressor tRNA- Use a more efficient suppressor tRNA
Misincorporation of natural amino acids- "Leaky" suppression by endogenous tRNAs- Impure this compound- Optimize reaction conditions (e.g., incubation time)- Ensure high purity of this compound[8]

Table 4: Troubleshooting guide for cell-free protein synthesis with this compound.

Conclusion

Cell-free protein synthesis provides a robust and versatile platform for the site-specific incorporation of this compound into proteins. This capability empowers researchers and drug developers with a powerful tool for protein engineering, structural biology, and the creation of novel protein therapeutics. The detailed protocols and application notes provided herein serve as a comprehensive guide to facilitate the successful implementation of this technology.

References

Enzymatic Incorporation of 4-Iodophenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific enzymatic incorporation of the non-canonical amino acid 4-iodophenylalanine (p-IoF) into proteins. This powerful technique opens avenues for advanced protein engineering, detailed structural analysis, and the development of novel therapeutic agents.

Introduction

The ability to incorporate unnatural amino acids (UAAs) into proteins at specific sites offers a powerful tool to expand the chemical diversity of proteins beyond the canonical 20 amino acids. 4-iodophenylalanine, an analog of phenylalanine, is of particular interest due to the unique properties of the iodine atom. Its applications include serving as a heavy atom for X-ray crystallography to solve protein structures, acting as a spectroscopic probe to study protein conformation and interactions, and providing a reactive handle for site-specific protein modification through cross-coupling reactions.[1][2]

The most common method for the enzymatic incorporation of 4-iodophenylalanine relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system works independently of the host cell's endogenous translational machinery, allowing for the specific recognition and incorporation of the UAA in response to a unique codon, typically a nonsense or "stop" codon like the amber (TAG) or opal (UGA) codon.[1][2]

Applications

The site-specific incorporation of 4-iodophenylalanine has a wide range of applications in research and drug development:

  • Structural Biology: The heavy iodine atom serves as an excellent anomalous scatterer for X-ray crystallography, facilitating phase determination and structure solution.[1]

  • Protein Engineering: Introduction of 4-iodophenylalanine creates a site for chemical diversification of proteins through reactions like the Suzuki-Miyaura cross-coupling, enabling the attachment of various probes, drugs, or polymers.

  • Spectroscopic Analysis: The iodine atom can act as a quencher of intrinsic protein fluorescence, allowing for the study of protein dynamics and interactions.

  • Probing Protein-Protein Interactions: By incorporating 4-iodophenylalanine at the interface of a protein complex, it is possible to map binding sites and understand the energetics of the interaction.

  • Therapeutic Development: Radioiodinated 4-iodophenylalanine has been explored for its potential in cancer therapy and imaging.

Data Presentation

Table 1: Quantitative Parameters for In Vivo Incorporation of 4-Iodophenylalanine
ParameterValueNotes
4-Iodophenylalanine Concentration in Growth Media1-10 mMOptimal concentration should be determined empirically for each protein and expression system.
Typical Protein Yield0.5 - 20 mg per liter of cultureHighly dependent on the protein, expression host, and purification protocol.
Incorporation Fidelity>95%Can be influenced by the orthogonality of the synthetase/tRNA pair and the expression conditions.
Table 2: Quantitative Parameters for In Vitro Incorporation of 4-Iodophenylalanine (PURE System)
ParameterValueNotes
4-Iodophenylalanine Concentration in Reaction0.5 - 2 mMHigher concentrations may be inhibitory.
Template DNA (Plasmid) Concentration10-16 µg/mLOptimal concentration should be titrated for each template.
Incubation Time2 - 4 hoursLonger incubation does not necessarily increase the yield of full-length protein.
Incubation Temperature37°CStandard temperature for most E. coli-based cell-free systems.
Expected Protein Yield10 - 200 µg/mLVaries with the protein and template quality.

Experimental Protocols

Here, we provide detailed protocols for the in vivo incorporation of 4-iodophenylalanine in E. coli and for its incorporation using an in vitro cell-free protein synthesis system.

Protocol 1: In Vivo Site-Specific Incorporation of 4-Iodophenylalanine in E. coli

This protocol describes the expression of a His-tagged protein in E. coli with 4-iodophenylalanine incorporated at a specific site defined by an amber (TAG) codon.

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a C-terminal 6xHis tag and an in-frame amber codon at the desired incorporation site.

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for 4-iodophenylalanine.

  • 4-Iodo-L-phenylalanine (p-IoF)

  • Luria-Bertani (LB) agar (B569324) plates and broth

  • Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Buffers and Reagents for Protein Purification:

    • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme

    • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

    • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity chromatography resin

2. Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add 4-iodophenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubation: Continue to incubate the culture for 4-6 hours at 30°C with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Protein Purification:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the equilibrated resin.

    • Wash the resin with 10 column volumes of Wash Buffer.

    • Elute the protein with 5 column volumes of Elution Buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE and confirm the incorporation of 4-iodophenylalanine by mass spectrometry.

Protocol 2: In Vitro Site-Specific Incorporation of 4-Iodophenylalanine using a Reconstituted Cell-Free System (PURE System)

This protocol describes the synthesis of a protein containing 4-iodophenylalanine using the PURExpress® In Vitro Protein Synthesis Kit.

1. Materials:

  • PURExpress® In Vitro Protein Synthesis Kit (or a similar reconstituted cell-free system)

  • Plasmid DNA encoding the target protein with a T7 promoter and an in-frame amber codon at the desired incorporation site.

  • Plasmid encoding the orthogonal tRNA and aminoacyl-tRNA synthetase for 4-iodophenylalanine.

  • 4-Iodo-L-phenylalanine (p-IoF)

  • Nuclease-free water

2. Procedure:

  • Reaction Setup: On ice, combine the following components in a nuclease-free microcentrifuge tube:

    • Solution A (PURExpress®)

    • Solution B (PURExpress®)

    • Target protein plasmid DNA (250 ng)

    • Orthogonal tRNA/synthetase plasmid DNA (250 ng)

    • 4-Iodophenylalanine (to a final concentration of 1 mM)

    • Nuclease-free water to a final volume of 25 µL.

  • Incubation: Mix the components gently and incubate the reaction at 37°C for 2-4 hours.

  • Analysis: Analyze the reaction mixture directly by SDS-PAGE and Western blot to detect the synthesized protein. For purification, the reaction can be scaled up.

  • Purification (for His-tagged proteins):

    • Add Ni-NTA magnetic beads to the reaction mixture and incubate with gentle mixing for 1 hour at 4°C.

    • Wash the beads three times with a wash buffer containing 20 mM imidazole.

    • Elute the protein with an elution buffer containing 250 mM imidazole.

  • Mass Spectrometry: Confirm the incorporation of 4-iodophenylalanine by analyzing the purified protein using LC-MS/MS.

Mandatory Visualization

Signaling Pathway Diagram

The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, such as Ras, are frequently found in cancers. The incorporation of 4-iodophenylalanine can be used to study the structure and function of these proteins and their interactions.

Ras_Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP Activates GEF GrowthFactor Growth Factor GrowthFactor->RTK Binds Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP exchange Ras_GTP->Ras_GDP GAP activity Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression

Caption: The Ras-Raf-MEK-ERK signaling cascade.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the site-specific incorporation of 4-iodophenylalanine into a target protein.

Experimental_Workflow Cloning 1. Site-Directed Mutagenesis (TAG codon) Transformation 2. Co-transformation of Plasmids Cloning->Transformation Expression 3. Protein Expression in a suitable host Transformation->Expression Purification 4. Affinity Chromatography Expression->Purification Analysis 5. Analysis (SDS-PAGE, Mass Spectrometry) Purification->Analysis Application 6. Downstream Applications Analysis->Application

Caption: General experimental workflow.

References

Application Notes and Protocols for H-Phe(4-I)-OH in Photo-Crosslinking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(4-I)-OH, or 4-iodo-L-phenylalanine, is a non-canonical amino acid that can be site-specifically incorporated into proteins. While it is well-recognized for its utility in X-ray crystallography due to the heavy iodine atom, its application as a photo-crosslinker offers a unique approach to studying protein-protein interactions. Unlike conventional photo-crosslinkers such as p-azido-L-phenylalanine (pAzpa) and p-benzoyl-L-phenylalanine (pBpa), which generate nitrenes and carbenes respectively, this compound functions through a UV-induced radical mechanism. Upon exposure to UV light, the carbon-iodine bond undergoes homolytic cleavage, generating a highly reactive aryl radical that can form a covalent bond with interacting molecules in close proximity. This distinct mechanism provides an alternative tool for capturing transient and stable protein complexes.

These application notes provide a comprehensive overview of the use of this compound in photo-crosslinking studies, including detailed experimental protocols and data presentation for effective application in research and drug development.

Data Presentation

Table 1: Comparison of this compound with Common Photo-Crosslinkers

FeatureThis compound (4-Iodophenylalanine)p-Azido-L-phenylalanine (pAzpa)p-Benzoyl-L-phenylalanine (pBpa)
Reactive Species Aryl RadicalNitreneBenzophenone Triplet State (Biradical)
Activation Wavelength ~250-350 nm (estimated for C-I bond cleavage)~254-370 nm~350-365 nm
Reaction Mechanism Hydrogen abstraction, addition to double bondsC-H/N-H insertion, addition to double bondsC-H insertion
Crosslinking Efficiency Potentially lower than conventional crosslinkersModerate to highHigh
Specificity Less specific, reacts with various residuesBroad reactivityPreferentially reacts with C-H bonds
Primary Application X-ray crystallography, emerging photo-crosslinkerPhoto-crosslinking of protein-protein and protein-nucleic acid interactionsPhoto-crosslinking of protein-protein interactions
Advantages Unique radical-based mechanism, dual-use (crystallography and crosslinking)High crosslinking efficiency, well-established protocolsHigh crosslinking efficiency, chemically stable, can be repeatedly excited
Limitations Less documented for photo-crosslinking, potential for side reactionsLight sensitive, potential for reduction of the azide (B81097) group in the cellular environmentBulky side chain may perturb protein structure/interaction

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein

This protocol describes the genetic incorporation of this compound into a protein of interest in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., TAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.

  • Plasmid encoding the evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) and its corresponding tRNA (pEVol-pIF).

  • This compound (4-iodo-L-phenylalanine)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Arabinose

  • Ni-NTA or other affinity chromatography resin for protein purification

  • SDS-PAGE analysis reagents

  • Mass spectrometer for protein characterization

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVol-pIF plasmid.

  • Culture Growth:

    • Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.

    • The following day, dilute the overnight culture into a larger volume of fresh LB medium with antibiotics.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction of Gene Expression:

    • Induce the expression of the synthetase/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).

    • Simultaneously, supplement the culture medium with this compound to a final concentration of 1 mM.

    • Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Protein Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight to enhance proper protein folding.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification: Purify the target protein from the clarified lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Verification of Incorporation:

    • Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length protein.

    • Confirm the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the theoretical mass of the protein with the incorporated iodophenylalanine.

Protocol 2: Photo-Crosslinking of this compound Containing Protein with an Interacting Partner

This protocol outlines the procedure for UV-induced crosslinking between the target protein containing this compound and its binding partner.

Materials:

  • Purified target protein with incorporated this compound.

  • Purified interacting protein partner.

  • Reaction buffer (e.g., PBS or HEPES buffer, pH 7.4).

  • UV lamp with a peak emission around 280-320 nm (a 302 nm or 312 nm transilluminator can be used).

  • Quartz cuvette or UV-transparent plate.

  • SDS-PAGE analysis reagents.

  • Western blotting reagents or mass spectrometer for analysis of crosslinked products.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, mix the purified target protein containing this compound and its interacting partner in the desired molar ratio in the reaction buffer.

    • Prepare a control sample without the interacting partner and another control sample without UV irradiation.

  • UV Irradiation:

    • Transfer the reaction mixture to a quartz cuvette or a UV-transparent plate.

    • Place the sample on ice to minimize heat-induced damage.

    • Irradiate the sample with UV light. The optimal irradiation time and distance from the UV source need to be empirically determined but a starting point could be 5-30 minutes at a close distance.

  • Analysis of Crosslinking:

    • After irradiation, add SDS-PAGE loading buffer to the samples.

    • Analyze the samples by SDS-PAGE. A successful crosslinking event will result in a new band of higher molecular weight corresponding to the covalent complex of the two proteins.

    • Visualize the proteins by Coomassie staining or, for higher sensitivity and specificity, by Western blotting using antibodies against one of the protein partners.

  • Identification of Crosslinked Site (Optional - Mass Spectrometry):

    • Excise the crosslinked band from the Coomassie-stained gel.

    • Perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by LC-MS/MS to identify the crosslinked peptides and pinpoint the site of interaction.

Mandatory Visualization

signaling_pathway ProteinA Protein A (with this compound) Complex Protein A-B Complex (Non-covalent) ProteinA->Complex Interaction ProteinB Protein B (Binding Partner) ProteinB->Complex CrosslinkedComplex Covalently Crosslinked Protein A-B Complex ProteinB->CrosslinkedComplex UV UV Light (280-320 nm) Radical Protein A (Aryl Radical*) Complex->Radical Activation Radical->CrosslinkedComplex Covalent Bond Formation

Application Note: Mass Spectrometry Analysis of Peptides Containing 4-Iodophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in chemical biology and drug discovery. 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH) is a particularly valuable synthetic amino acid. The iodine atom serves as a versatile chemical handle for various bioconjugation reactions, such as Suzuki-Miyaura coupling, allowing for the site-specific introduction of probes, tags, or other functional moieties. Furthermore, the iodine atom can be replaced with a radioisotope, such as ¹²⁵I, for use in radiolabeling and imaging applications. The unique mass and isotopic signature of iodine also make it a useful tool for mass spectrometry-based quantification.

This application note provides a detailed protocol for the analysis of peptides containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It covers sample preparation, LC-MS/MS data acquisition, and data analysis, with a focus on the characteristic fragmentation patterns of these modified peptides.

Data Presentation

The inclusion of 4-iodophenylalanine in a peptide sequence results in a predictable mass shift. The monoisotopic mass of a phenylalanine residue is approximately 147.0684 Da, while the monoisotopic mass of a 4-iodophenylalanine residue is approximately 272.9647 Da, a net increase of 125.8963 Da. This mass shift is readily detectable in both MS1 and MS/MS spectra.

Table 1: Theoretical and Observed Mass Spectrometry Data for a Synthetic Peptide Containing 4-Iodophenylalanine

Here, we present hypothetical but representative data for a synthetic peptide with the sequence Ac-Tyr-Gly-Gly-Phe(4-I)-Leu-NH₂.

ParameterValue
Peptide Sequence Ac-Tyr-Gly-Gly-Phe(4-I)-Leu-NH₂
Monoisotopic Mass (Theoretical) 782.2341 Da
Precursor Ion (m/z, [M+H]⁺) 783.2414
Observed Precursor Ion (m/z) 783.2411
Retention Time 15.2 min
Charge State +1
Relative Intensity 1.5 x 10⁸

Table 2: Key MS/MS Fragment Ions for Ac-Tyr-Gly-Gly-Phe(4-I)-Leu-NH₂

Fragment IonTheoretical m/zObserved m/zRelative Intensity (%)
b₂221.0921221.092045
b₃278.1136278.113580
b₄551.0783551.078195
y₁114.0913114.0912100
y₂387.0560387.055870
y₃444.0775444.077355
y₄501.0990501.098830
Immonium Ion Phe(4-I)246.9721246.972025
Neutral Loss of I from b₄424.1820424.181815

Experimental Protocols

Protocol 1: Sample Preparation

Proper sample preparation is critical for successful LC-MS/MS analysis.[1] The following protocol is a general guideline for synthetic peptides.

  • Reconstitution:

    • Dissolve the lyophilized peptide in a suitable solvent. A common choice is 50% acetonitrile (B52724) in 0.1% formic acid in water.

    • Prepare a stock solution at a concentration of 1 mg/mL.

  • Working Solution:

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent for direct infusion or LC-MS analysis. The optimal concentration may require empirical determination.

  • Desalting (Optional but Recommended):

    • If the peptide synthesis and purification process involved non-volatile salts, desalting is necessary.

    • Use a C18 StageTip or a similar solid-phase extraction method.

    • Condition the C18 material with 100% acetonitrile, followed by equilibration with 0.1% formic acid in water.

    • Load the peptide sample.

    • Wash with 0.1% formic acid in water to remove salts.

    • Elute the peptide with 50-80% acetonitrile in 0.1% formic acid.

    • Dry the eluted peptide in a vacuum centrifuge and reconstitute in the LC-MS mobile phase.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes is a good starting point. Adjust the gradient based on the hydrophobicity of the peptide.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Settings:

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 200–2000.

    • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions.

    • Collision Energy: Use a collision energy ramp (e.g., 20-40 eV) to ensure good fragmentation.

    • Resolution: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Lyophilized Peptide containing this compound reconstitution Reconstitution (50% ACN, 0.1% FA) start->reconstitution dilution Working Solution (1-10 µg/mL) reconstitution->dilution desalting Desalting (C18 StageTip) (Optional) dilution->desalting lc_separation Reversed-Phase LC Separation (C18 column) desalting->lc_separation esi Electrospray Ionization (Positive Mode) lc_separation->esi ms1_scan MS1 Scan (Precursor Ion Detection) esi->ms1_scan dda Data-Dependent Acquisition (Top 5 Precursors) ms1_scan->dda ms2_scan MS/MS Scan (Fragmentation) dda->ms2_scan peak_detection Peak Detection & Integration ms2_scan->peak_detection database_search Database Search / Manual Annotation (Identify b- and y-ions) peak_detection->database_search quantification Relative Quantification (Peak Area) database_search->quantification report Data Reporting quantification->report

Caption: Experimental workflow for the mass spectrometry analysis of peptides containing this compound.

Application: Probing GPCR Dimerization

Peptides incorporating unnatural amino acids like 4-iodophenylalanine can be powerful tools to study protein-protein interactions, such as the dimerization of G-protein coupled receptors (GPCRs). Synthetic peptides corresponding to the transmembrane (TM) domains of a GPCR can be used to disrupt the formation of GPCR dimers, allowing researchers to investigate the functional consequences of this disruption. The 4-iodophenylalanine can be used for cross-linking studies or as a heavy-atom label for structural studies.

gpcr_dimerization_disruption cluster_normal_signaling Normal GPCR Dimer Signaling cluster_disruption Disruption by Synthetic Peptide ligand Ligand gpcr_dimer GPCR Dimer ligand->gpcr_dimer Binds g_protein G-Protein gpcr_dimer->g_protein Activates effector Effector Protein g_protein->effector Modulates altered_signaling Altered or Inhibited Cellular Response g_protein->altered_signaling Reduced or altered activation cellular_response Cellular Response effector->cellular_response Initiates synthetic_peptide Synthetic TM Peptide (containing this compound) gpcr_monomer1 GPCR Monomer 1 synthetic_peptide->gpcr_monomer1 Binds to interface gpcr_monomer2 GPCR Monomer 2 synthetic_peptide->gpcr_monomer2 Binds to interface no_dimerization Dimerization Blocked gpcr_monomer1->no_dimerization gpcr_monomer2->no_dimerization no_dimerization->altered_signaling

Caption: Disruption of GPCR dimerization and signaling by a synthetic transmembrane peptide.

Data Analysis and Interpretation

The fragmentation of peptides containing 4-iodophenylalanine in collision-induced dissociation (CID) typically results in the expected b- and y-type fragment ions from cleavage of the peptide backbone. The presence of the iodine atom can lead to characteristic fragmentation patterns. A neutral loss of iodine (126.9045 Da) from fragment ions containing the 4-iodophenylalanine residue can sometimes be observed, although this is not always a dominant fragmentation pathway. More commonly, the full iodinated side chain is retained on the b- and y-ions. The immonium ion of 4-iodophenylalanine at m/z 246.9721 can also be a diagnostic ion.

When analyzing the data, it is important to include the mass of the 4-iodophenylalanine residue (273.9753 Da) as a variable modification in the database search software. This will allow for the correct identification of peptides containing this unnatural amino acid. Manual validation of the MS/MS spectra is recommended to confirm the sequence and the presence of the modification.

Conclusion

Mass spectrometry is an essential tool for the characterization of synthetic peptides containing 4-iodophenylalanine. The protocols and data presented in this application note provide a framework for the successful analysis of these modified peptides. The unique mass and potential for characteristic fragmentation patterns of 4-iodophenylalanine make it a valuable tool for a wide range of applications in chemical biology and drug discovery, including the study of complex biological processes like GPCR dimerization.

References

Application Notes and Protocols for HPLC Purification of Peptides Containing H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as 4-iodo-L-phenylalanine (H-Phe(4-I)-OH), into peptides is a powerful strategy in drug discovery and chemical biology.[1][2] This modification can enhance peptide stability, modulate receptor affinity, and introduce unique functionalities for bioconjugation or imaging.[1][2] Peptides containing this compound are particularly valuable as probes in molecular imaging and as intermediates for further chemical modifications.[3][4][5][6] The successful application of these peptides hinges on their efficient purification to a high degree of purity, typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

This document provides detailed application notes and protocols for the HPLC purification of peptides containing the hydrophobic, unnatural amino acid this compound.

Key Considerations for Purifying this compound Containing Peptides

The presence of the bulky and hydrophobic iodine atom in this compound significantly increases the overall hydrophobicity of the peptide. This increased hydrophobicity necessitates modifications to standard peptide purification protocols. Key factors to consider include:

  • Increased Retention Time: The hydrophobicity of this compound leads to stronger interaction with the C18 stationary phase, resulting in longer retention times compared to their non-iodinated counterparts.[8]

  • Solubility Issues: Highly hydrophobic peptides may exhibit poor solubility in the initial aqueous mobile phase, potentially leading to precipitation on the column.

  • Optimized Gradients: Standard gradients may be too steep, leading to poor resolution of the target peptide from closely eluting impurities. Shallower gradients are often required for effective separation.

Data Presentation: Purification of Iodinated Peptides

The following table summarizes the iodination yields for a selection of quorum sensing peptides, as determined by HPLC-MS analysis. This data illustrates the variability in reaction efficiency and highlights the importance of a robust purification strategy to isolate the desired mono-iodinated product.

Peptide SequenceIodination MethodNon-iodinated Peptide (%)Mono-iodinated Peptide (%)Di-iodinated Peptide (%)
Peptide 1Method A4357 0
Peptide 2Method B8515 0
Peptide 3Method C982 0
Peptide 4Method A6040 0
Peptide 5Method B7525 0

Data adapted from a study on the analysis of iodinated quorum sensing peptides.[8] The percentages were estimated by normalization of the peak areas from the total ion current chromatograms.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Crude this compound Containing Peptide

This protocol outlines a general procedure for the preparative purification of a synthetic peptide containing this compound.

1. Materials and Reagents:

  • Crude, lyophilized peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal volume of Mobile Phase A.

  • If solubility is low, add a small amount of acetonitrile or an alternative solvent like isopropanol.

  • Filter the sample through a 0.45 µm syringe filter to remove particulates.

4. HPLC Purification Method:

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Injection: Inject the filtered peptide solution onto the column.

  • Gradient Elution: Apply a linear gradient optimized for the specific peptide. A shallower gradient is often necessary for hydrophobic peptides. For example:

    • 5-25% B over 10 minutes

    • 25-45% B over 40 minutes

    • 45-95% B over 10 minutes

  • Detection: Monitor the elution profile at 220 nm and 280 nm.[9]

  • Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.

5. Post-Purification Processing:

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling: Combine fractions with the desired purity (>95% is recommended for most applications).[10]

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a powder.

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol is for the analysis of the purified this compound containing peptide.

1. HPLC System:

  • Analytical RP-HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

2. Mobile Phases:

  • Same as in the preparative protocol.

3. Method:

  • Flow Rate: 1.0 mL/min.

  • Gradient: A typical analytical gradient would be 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: 220 nm.[9]

  • Injection Volume: 10-20 µL of a 1 mg/mL solution of the purified peptide.

4. Data Analysis:

  • Integrate the peak areas to determine the purity of the peptide.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (Incorporation of this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide Prep_HPLC Preparative RP-HPLC Crude_Peptide->Prep_HPLC Dissolution & Filtration Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analytical HPLC & Mass Spec Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide (>95%) Lyophilization->Purified_Peptide

Caption: Experimental workflow for the synthesis and purification of this compound containing peptides.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Peptide Iodinated Peptide Probe (this compound) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding Imaging_Detection Imaging Detection (e.g., SPECT/PET if radiolabeled) Peptide->Imaging_Detection Detection of Iodine Label G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Signaling_Cascade Downstream Signaling Cascade Second_Messenger->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

References

Application Notes and Protocols: Synthesis of Cyclic Peptides with 4-Iodophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cyclic peptides incorporating the unnatural amino acid 4-iodophenylalanine. The inclusion of 4-iodophenylalanine offers a versatile chemical handle for various applications, including radiolabeling for imaging and therapy, and as a component for further chemical modification. The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) and cyclization methodologies.

Introduction

Cyclic peptides are a promising class of therapeutic agents due to their enhanced metabolic stability, target affinity, and specificity compared to their linear counterparts. The incorporation of 4-iodophenylalanine into cyclic peptide scaffolds provides a unique opportunity for the development of targeted diagnostics and therapeutics. The iodine atom can be readily substituted with radioisotopes for imaging (e.g., ¹²³I, ¹²⁵I) or radiotherapy (e.g., ¹³¹I), or it can serve as a reactive site for cross-coupling reactions to introduce other functionalities.

This guide details the synthesis of a model cyclic peptide, cyclo(Arg-Gly-Asp-D-Phe(4-I)-Lys), a derivative of the well-known RGD motif that targets αvβ3 integrins, which are often overexpressed in tumor vasculature and various cancer cells.

Data Presentation

Table 1: Materials and Reagents for Synthesis

Reagent/MaterialSupplierPurpose
Rink Amide MBHA resinVariousSolid support for peptide synthesis
Fmoc-L-Arg(Pbf)-OHVariousProtected amino acid
Fmoc-Gly-OHVariousProtected amino acid
Fmoc-L-Asp(OtBu)-OHVariousProtected amino acid
Fmoc-D-Phe(4-I)-OHVariousProtected 4-iodophenylalanine
Fmoc-L-Lys(Boc)-OHVariousProtected amino acid
HBTU/HATUVariousCoupling reagent
DIPEA/DIEAVariousBase for coupling reaction
Piperidine (B6355638)VariousFmoc deprotection agent
Dimethylformamide (DMF)VariousSolvent
Dichloromethane (DCM)VariousSolvent
Trifluoroacetic acid (TFA)VariousCleavage and deprotection reagent
Triisopropylsilane (TIS)VariousScavenger for cleavage
Diethyl etherVariousPeptide precipitation
Acetonitrile (ACN)VariousHPLC solvent
Water (HPLC grade)VariousHPLC solvent

Table 2: Quantitative Data for the Synthesis of a Dimeric RGD Peptide containing 4-Iodophenylalanine

Synthesis StepProductStarting MaterialYield (%)Purity (%)Analytical Method
Deprotection & PurificationE[c(RGDfK)]{c[RGDf(4-I)K]}Protected Dimeric Peptide71>95RP-HPLC, MS (ESI+)
Radioiodination[¹³¹I]E[c(RGDfK)]{c[RGDf(4-I)K]}E[c(RGDfK)]{c[RGDf(4-I)K]}24>92Radio-HPLC

Data adapted from a study on a dimeric RGD peptide for illustrative purposes of yields and purities achievable.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear Peptide Precursor

This protocol describes the assembly of the linear peptide sequence Arg(Pbf)-Gly-Asp(OtBu)-D-Phe(4-I)-Lys(Boc) on Rink Amide resin using a standard Fmoc/tBu strategy.

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Add the solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

Protocol 2: On-Resin Cyclization (Head-to-Tail)

This protocol describes the cyclization of the peptide while it is still attached to the solid support.

  • Side-Chain Deprotection: Selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., Asp and Lys).

  • Cyclization Coupling: Dissolve a coupling reagent such as HATU (4 equivalents) and DIPEA (8 equivalents) in DMF and add to the resin. Allow the reaction to proceed for 12-24 hours.

  • Washing: Wash the resin with DMF and DCM.

Protocol 3: Cleavage and Global Deprotection

This protocol details the cleavage of the cyclic peptide from the resin and the removal of all remaining side-chain protecting groups.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.[1]

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Centrifugation and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether.

  • Lyophilization: Lyophilize the peptide to obtain a white powder.[1]

Protocol 4: Purification and Characterization

This protocol describes the purification of the crude cyclic peptide and its characterization.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[1]

  • Characterization: Confirm the identity and purity of the cyclic peptide using mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage & Purification resin Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling Amino Acid Coupling (HBTU/DIPEA) deprotection1->coupling wash1 Wash (DMF/DCM) coupling->wash1 wash1->deprotection1 Repeat for each amino acid deprotection2 Final Fmoc Deprotection wash1->deprotection2 side_chain_deprotection Side-Chain Deprotection deprotection2->side_chain_deprotection cyclization_coupling Cyclization (HATU/DIPEA) side_chain_deprotection->cyclization_coupling wash2 Wash cyclization_coupling->wash2 cleavage Cleavage from Resin (TFA/TIS/H2O) wash2->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (MS, HPLC) purification->characterization final_product Cyclic Peptide with 4-Iodophenylalanine characterization->final_product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm integrin αvβ3 Integrin fak FAK integrin->fak Activation peptide Cyclic RGD-4-I-Phe Peptide peptide->integrin Binding src Src fak->src Recruitment & Activation pi3k PI3K src->pi3k Activation akt Akt pi3k->akt Activation apoptosis Inhibition of Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival akt->proliferation

References

Troubleshooting & Optimization

troubleshooting low incorporation yield of H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low incorporation yield of 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH) into proteins.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low incorporation yield of this compound?

Low incorporation yield of this compound can stem from several factors throughout the expression workflow. Key areas to investigate include the efficiency of the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, competition with cellular machinery, the purity and concentration of this compound, and the overall health of the expression host. Suboptimal experimental conditions, such as inducer concentration and expression temperature, also play a significant role.

Q2: How does the purity of this compound affect incorporation efficiency?

The purity of this compound is critical for successful incorporation. Contamination with other amino acids, such as 4-bromo-L-phenylalanine or unmodified L-phenylalanine, can lead to their undesired incorporation into the target protein.[1][2] This not only reduces the yield of the desired iodinated protein but also results in a heterogeneous product. It is crucial to use highly purified this compound to avoid this issue.

Q3: Can this compound be toxic to the expression host?

While not extensively documented as highly toxic, high concentrations of any non-canonical amino acid can potentially affect cell health and protein synthesis rates. It is advisable to optimize the concentration of this compound to find a balance between efficient incorporation and minimal impact on cell viability.

Q4: What is the role of Release Factor 1 (RF1) in amber suppression and how does it affect yield?

Release Factor 1 (RF1) is a protein that recognizes the UAG (amber) stop codon and terminates protein synthesis. In amber suppression experiments, the suppressor tRNA competes with RF1 to incorporate the non-canonical amino acid at the UAG codon.[3][4] High levels of RF1 activity can lead to premature termination of translation, resulting in truncated protein products and a lower yield of the full-length, modified protein. Using E. coli strains with attenuated or deleted RF1 can significantly improve the efficiency of non-canonical amino acid incorporation.[3][4][5]

Troubleshooting Guides

Issue 1: Low or No Yield of the Full-Length Protein

Possible Cause 1: Inefficient Aminoacyl-tRNA Synthetase (aaRS)

The orthogonal aaRS must efficiently charge the suppressor tRNA with this compound. If the synthetase has low activity or poor specificity, the incorporation yield will be low.

Troubleshooting Steps:

  • Verify aaRS Expression: Confirm the expression of the aaRS via Western blot.

  • Perform an In Vitro Aminoacylation Assay: Test the ability of the purified aaRS to charge the suppressor tRNA with this compound.

  • Sequence the aaRS Gene: Ensure there are no mutations in the synthetase gene that could affect its function.

  • Consider a Different aaRS Mutant: If activity is low, consider using a different, published aaRS variant known to be efficient with this compound.

Possible Cause 2: Suboptimal this compound Concentration

The concentration of this compound in the growth medium is a critical parameter.

Troubleshooting Steps:

  • Titrate this compound: Perform a series of small-scale expression experiments with varying concentrations of this compound (e.g., 0.5 mM, 1 mM, 2 mM) to identify the optimal concentration for your protein.

  • Ensure Solubility: Confirm that this compound is fully dissolved in the medium.

Possible Cause 3: Inefficient Amber Suppression

Competition with Release Factor 1 (RF1) can lead to premature termination of translation.

Troubleshooting Steps:

  • Use an RF1-Deficient E. coli Strain: Employing an E. coli strain with a deleted or attenuated prfA gene (encoding RF1) can significantly increase incorporation efficiency.[3][4][5]

  • Optimize Codon Context: The nucleotides surrounding the amber codon can influence suppression efficiency. If possible, modify the sequence around the UAG codon to a context known to be favorable for suppression.

Possible Cause 4: Poor Protein Expression Conditions

General protein expression parameters can greatly impact the yield.

Troubleshooting Steps:

  • Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level for protein expression without causing toxicity or inclusion body formation.

  • Vary Expression Temperature: Lowering the expression temperature (e.g., from 37°C to 18-25°C) can improve protein folding and solubility, which can indirectly enhance the yield of full-length protein.[6][7]

Issue 2: Presence of Truncated Protein Product

Possible Cause: Inefficient Suppression of the Amber Codon

The primary reason for observing a truncated protein product is the termination of translation at the amber codon.

Troubleshooting Steps:

  • Increase Suppressor tRNA Expression: Ensure that the suppressor tRNA is expressed at a high level. Consider using a plasmid with a strong promoter for the tRNA gene.

  • Switch to an RF1-Deficient Strain: As mentioned previously, this is a highly effective method to reduce premature termination.[3][4][5]

  • Increase this compound Concentration: Insufficient availability of the charged tRNA can lead to termination. Ensure the concentration of this compound in the medium is optimal.

Issue 3: Wild-Type Protein is Produced Instead of the Modified Protein

Possible Cause: Mis-aminoacylation with a Canonical Amino Acid

The orthogonal aaRS may be charging the suppressor tRNA with a natural amino acid, or an endogenous E. coli synthetase may be recognizing the suppressor tRNA.

Troubleshooting Steps:

  • Verify Orthogonality of the aaRS/tRNA Pair: Perform control experiments where this compound is omitted from the growth medium. If full-length protein is still produced, it indicates that a canonical amino acid is being incorporated at the amber site.

  • Use Minimal Medium: When possible, express the protein in a minimal medium to have better control over the amino acid composition.

Data Presentation

Table 1: Effect of this compound Concentration on Protein Yield

This compound Concentration (mM)Relative Protein Yield (%)
0.125
0.570
1.0100
2.085

Note: Data are representative and may vary depending on the protein and expression system.

Table 2: Comparison of Full-Length Protein Yield in Different E. coli Strains

E. coli StrainRF1 StatusRelative Full-Length Protein Yield (%)
DH10BPresent45
C321.ΔADeleted95

Note: Data are representative and highlight the potential improvement in yield when using an RF1-deficient strain.[5]

Experimental Protocols

Protocol 1: In Vivo Incorporation of this compound via Amber Suppression
  • Transformation: Co-transform an appropriate E. coli expression strain (e.g., DH10B or an RF1-deficient strain) with two plasmids: one encoding the gene of interest with an in-frame amber (TAG) codon and the other encoding the orthogonal aminoacyl-tRNA synthetase/suppressor tRNA pair for this compound.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 500 mL of LB medium (or minimal medium) containing the antibiotics with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM and the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Expression: Reduce the temperature to 20-25°C and continue to grow the culture for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Analysis: Analyze the protein expression by SDS-PAGE and Western blot, and confirm incorporation by mass spectrometry.

Protocol 2: Quantification of this compound Incorporation by Western Blot
  • Sample Preparation: Lyse the cell pellets from both the induced culture and a negative control (uninduced or expressing wild-type protein). Determine the total protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Include a lane with purified, full-length protein as a positive control if available.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest (or a tag) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Develop the blot using a chemiluminescent substrate and image the blot.

  • Quantification: Use densitometry software to quantify the band intensities. Compare the intensity of the full-length protein band in the this compound-containing sample to the control to estimate the incorporation efficiency.

Protocol 3: Confirmation of this compound Incorporation by Mass Spectrometry
  • Protein Purification: Purify the protein of interest from the cell lysate using an appropriate method (e.g., affinity chromatography).

  • In-gel or In-solution Digestion: Run the purified protein on an SDS-PAGE gel, excise the band, and perform an in-gel digest with a protease (e.g., trypsin). Alternatively, perform an in-solution digest of the purified protein.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence, including a modification corresponding to the mass shift caused by the incorporation of this compound instead of the original amino acid. The molecular weight of phenylalanine is approximately 165.19 Da, while 4-iodo-L-phenylalanine has a molecular weight of approximately 291.1 Da.[8]

Visualizations

Troubleshooting_Low_Yield start Low this compound Incorporation Yield cat1 Check Orthogonal Pair start->cat1 cat2 Optimize Expression Conditions start->cat2 cat3 Verify Reagents & Host Strain start->cat3 step1a Verify aaRS expression (Western Blot) cat1->step1a step1b Perform in vitro aminoacylation assay cat1->step1b step1c Sequence aaRS gene cat1->step1c step2a Titrate this compound concentration cat2->step2a step2b Optimize inducer (e.g., IPTG) concentration cat2->step2b step2c Lower expression temperature (18-25°C) cat2->step2c step3a Check this compound purity (LC-MS) cat3->step3a step3b Use RF1-deficient E. coli strain cat3->step3b step3c Perform no-ncAA control experiment cat3->step3c sol1 Improved Yield step1a->sol1 step1b->sol1 step1c->sol1 step2a->sol1 step2b->sol1 step2c->sol1 step3a->sol1 step3b->sol1 step3c->sol1

Caption: Troubleshooting logic for low this compound incorporation yield.

Amber_Suppression_Workflow cluster_translation Inside the Cell plasmid Plasmids: 1. Target Gene (with TAG) 2. Orthogonal aaRS/tRNA transformation Co-transformation into E. coli Expression Host plasmid->transformation culture Cell Culture & Growth to mid-log phase transformation->culture induction Induction: 1. Add this compound 2. Add Inducer (e.g., IPTG) culture->induction expression Protein Expression (e.g., 16h at 20°C) induction->expression tRNA_charging aaRS charges suppressor tRNA with this compound harvest Cell Harvesting & Lysis expression->harvest translation Ribosome translates mRNA tRNA_charging->translation incorporation Charged tRNA recognizes TAG codon and incorporates This compound translation->incorporation termination RF1 terminates translation (competing reaction) translation->termination analysis Analysis: - SDS-PAGE / Western Blot - Mass Spectrometry harvest->analysis

Caption: General workflow for in vivo this compound incorporation via amber suppression.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the coupling efficiency of Fmoc-Phe(4-I)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of Fmoc-Phe(4-I)-OH, a sterically hindered amino acid.

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Positive Kaiser Test Steric Hindrance: The bulky iodine atom on the phenylalanine ring impedes the approach of the activated amino acid to the resin-bound amine.1. Use a Potent Coupling Reagent: Switch from standard carbodiimides (e.g., DIC) to more powerful uronium/aminium salts like HATU, HBTU, or HCTU, or phosphonium (B103445) salts like PyBOP.[1] 2. Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-Phe(4-I)-OH.[2] 3. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[2]
Suboptimal Activation 1. Pre-activate the Amino Acid: Ensure the Fmoc-Phe(4-I)-OH is fully activated by the coupling reagent and a suitable base (e.g., DIPEA) for 1-2 minutes before adding it to the resin. 2. Check Reagent Quality: Use high-purity Fmoc-Phe(4-I)-OH (≥98%) and anhydrous solvents to prevent side reactions.[2]
Peptide Aggregation 1. Improve Solvation: Switch from DMF to NMP, which has superior solvating properties.[3] For particularly difficult sequences, a solvent mixture like DCM/DMF/NMP may be beneficial. 2. Chaotropic Agents: Consider adding chaotropic salts like LiCl to the coupling solution to disrupt secondary structures.
Presence of Deletion Sequences in Final Peptide Incomplete Coupling This is a direct consequence of low coupling efficiency. Implement the solutions mentioned above to ensure complete incorporation of Fmoc-Phe(4-I)-OH.
Side Reactions (e.g., Racemization) Prolonged Activation/Coupling Time: Extended reaction times, especially at elevated temperatures, can increase the risk of racemization.1. Use HOAt-based Reagents: Coupling reagents like HATU and HCTU, which are based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), generally result in lower racemization than HOBt-based reagents like HBTU.[1] 2. Careful Use of Temperature: If using elevated temperatures, monitor the reaction closely and use the minimum effective temperature.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-Phe(4-I)-OH considered a "difficult" amino acid to couple?

A1: Fmoc-Phe(4-I)-OH is considered a sterically hindered amino acid. The presence of the large iodine atom at the 4-position of the phenyl ring, combined with the bulky Fmoc protecting group, creates significant steric hindrance. This makes it challenging for the activated carboxylic acid to access and react with the free amino group on the growing peptide chain, often leading to incomplete coupling reactions.

Q2: Which coupling reagent is best for Fmoc-Phe(4-I)-OH?

A2: For sterically hindered amino acids like Fmoc-Phe(4-I)-OH, highly efficient uronium/aminium or phosphonium salt-based reagents are recommended. While standard reagents like HBTU can be used, more potent reagents such as HATU and HCTU often provide higher coupling efficiency and faster reaction kinetics with a lower risk of racemization.[1][2]

Q3: Can I use microwave-assisted peptide synthesis (MA-SPPS) for coupling Fmoc-Phe(4-I)-OH?

A3: Yes, MA-SPPS can be highly effective for difficult couplings, including those involving sterically hindered amino acids. The use of microwave energy can accelerate the reaction rate and help overcome the activation energy barrier, leading to improved coupling efficiency in a shorter amount of time.

Q4: How can I monitor the coupling efficiency of Fmoc-Phe(4-I)-OH?

A4: The most common method for monitoring coupling efficiency in real-time is the Kaiser test. A negative Kaiser test (yellow beads) indicates that all primary amines have reacted. For a more quantitative assessment after cleavage from the resin, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to analyze the purity of the crude peptide and identify any deletion sequences.

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the process of repeating the coupling step with fresh reagents after the initial coupling reaction is complete.[2] This is a highly recommended strategy for sterically hindered amino acids like Fmoc-Phe(4-I)-OH to help drive the reaction to completion and maximize the coupling yield.

Data Presentation: Performance of Common Coupling Reagents

The following table summarizes the typical performance of various coupling reagents for the incorporation of sterically similar amino acids like Fmoc-DL-Phe-OH. This data can serve as a guide for selecting the appropriate reagent for coupling Fmoc-Phe(4-I)-OH.

Coupling Reagent Reagent Type Typical Coupling Time Representative Yield (%) Representative Purity (%) Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes~95-98~90-95Low to Moderate
DIC/OxymaPure® Carbodiimide/Additive60-120 minutes>98>95Very Low

Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes for Fmoc-DL-Phe-OH. Actual results for Fmoc-Phe(4-I)-OH may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.[1]

Experimental Protocols

Standard Protocol for Coupling Fmoc-Phe(4-I)-OH (Manual SPPS)

This protocol outlines a standard procedure for a single coupling cycle of Fmoc-Phe(4-I)-OH to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation and Swelling:

  • Place the resin in a suitable reaction vessel.

  • Add N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to the resin and allow it to swell for at least 30 minutes.

  • Drain the solvent.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Kaiser Test (Optional but Recommended):

  • Take a small sample of resin beads.

  • Wash the beads with ethanol.

  • Add a few drops each of ninhydrin (B49086) in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine.

  • Heat at 100°C for 5 minutes. A dark blue or purple color indicates the presence of free primary amines.

4. Activation of Fmoc-Phe(4-I)-OH:

  • In a separate vessel, dissolve Fmoc-Phe(4-I)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 2.9 equivalents) in DMF or NMP.

  • Add a non-nucleophilic base (e.g., DIPEA, 6 equivalents) to the solution.

  • Allow the mixture to pre-activate for 1-2 minutes.

5. Coupling Reaction:

  • Add the activated Fmoc-Phe(4-I)-OH solution to the reaction vessel containing the deprotected resin.

  • Agitate the mixture at room temperature. For difficult couplings, a longer reaction time (e.g., 2-4 hours) is recommended.

  • After the reaction, drain the coupling solution.

6. Washing:

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

7. Post-Coupling Kaiser Test:

  • Perform a Kaiser test as described in step 3. If the test is positive (blue/purple), a second coupling (double coupling) is recommended. To do this, repeat steps 4-6.

8. Proceed to the Next Cycle:

  • If the post-coupling Kaiser test is negative (yellow), proceed to the Fmoc deprotection step for the next amino acid in the sequence.

Visualizations

Troubleshooting_Workflow start Positive Kaiser Test After Coupling check_reagents Verify Reagent Quality (Purity, Anhydrous Solvents) start->check_reagents double_coupling Perform Double Coupling check_reagents->double_coupling potent_reagent Switch to More Potent Reagent (e.g., HATU, HCTU) double_coupling->potent_reagent increase_time Increase Coupling Time (e.g., to 4 hours or overnight) potent_reagent->increase_time change_solvent Optimize Solvent (NMP instead of DMF) increase_time->change_solvent kaiser_test_2 Perform Kaiser Test change_solvent->kaiser_test_2 success Coupling Successful (Proceed to Next Step) kaiser_test_2->success Negative failure Persistent Issue (Consider MA-SPPS or further optimization) kaiser_test_2->failure Positive

Caption: Troubleshooting workflow for low coupling efficiency of Fmoc-Phe(4-I)-OH.

SPPS_Cycle_Workflow resin_prep Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection wash_1 Wash (DMF) deprotection->wash_1 activation Activate Fmoc-Phe(4-I)-OH (Coupling Reagent + Base) wash_1->activation coupling Coupling Reaction activation->coupling wash_2 Wash (DMF) coupling->wash_2 kaiser_test Kaiser Test wash_2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative double_couple Double Couple kaiser_test->double_couple Positive double_couple->activation

Caption: A standard workflow for a single coupling cycle in SPPS.

References

Technical Support Center: H-Phe(4-I)-OH Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with H-Phe(4-I)-OH in Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF and NMP?

Q2: My this compound is not dissolving completely in DMF/NMP at my desired concentration. What are the initial troubleshooting steps?

Initial steps should focus on physical methods to enhance dissolution. These include:

  • Sonication: Use a bath sonicator to provide energy to break up the solid particles and facilitate solvation.

  • Gentle Heating: Warm the solution gently (e.g., to 30-40°C). Be cautious, as excessive heat can cause degradation.

  • Vortexing: Vigorous mixing can help to increase the rate of dissolution.

Q3: Can the quality of the solvent affect solubility?

Yes, the purity and water content of the solvent can significantly impact solubility.

  • Anhydrous Solvents: For many organic reactions, it is crucial to use anhydrous DMF or NMP, as the presence of water can decrease the solubility of certain organic compounds.

  • Solvent Degradation: DMF can degrade over time to form dimethylamine (B145610) and formic acid, which can affect the pH and reactivity of the solution. Use fresh, high-purity solvents whenever possible.

Q4: Are there chemical modifications I can make to improve solubility?

For phenylalanine derivatives, pH adjustment is a common strategy to improve solubility.[1][3] Since this compound is an amino acid, it exists as a zwitterion at its isoelectric point, where it typically has minimal solubility.[3]

  • Acidification: Adding a small amount of a weak acid can protonate the carboxylate group, leading to a positively charged species that may be more soluble.

  • Basification: Adding a small amount of a weak base can deprotonate the amino group, resulting in a negatively charged species that may have improved solubility.

For applications where the free amino and carboxylic acid groups are not required, derivatization to an ester or an amide, or protection of the amino group (e.g., with Boc or Fmoc), can also significantly alter solubility characteristics.[1]

Troubleshooting Guide

Issue: this compound forms a suspension or settles out of solution in DMF or NMP.

This indicates that the concentration is above the solubility limit under the current conditions.

Troubleshooting Workflow:

Solubility_Troubleshooting start Start: Incomplete Dissolution physical_methods Apply Physical Methods: - Sonication - Gentle Heating (30-40°C) - Vortexing start->physical_methods check_concentration Is the concentration essential? cosolvent Add a Co-solvent (e.g., DMSO, DCM) check_concentration->cosolvent Yes lower_concentration Lower Concentration check_concentration->lower_concentration No check_dissolution1 Complete Dissolution? physical_methods->check_dissolution1 solvent_quality Check Solvent Quality: - Use Anhydrous Solvent - Use Fresh, High-Purity Solvent check_dissolution1->solvent_quality No end_success End: Solubilized check_dissolution1->end_success Yes check_dissolution2 Complete Dissolution? solvent_quality->check_dissolution2 check_dissolution2->check_concentration No check_dissolution2->end_success Yes check_dissolution3 Complete Dissolution? cosolvent->check_dissolution3 ph_adjustment pH Adjustment (if compatible with experiment): - Add trace weak acid or base check_dissolution3->ph_adjustment No check_dissolution3->end_success Yes check_dissolution4 Complete Dissolution? ph_adjustment->check_dissolution4 check_dissolution4->end_success Yes end_fail End: Re-evaluate protocol or consider derivatization check_dissolution4->end_fail No lower_concentration->end_fail

Caption: Troubleshooting workflow for this compound solubility.

Data Presentation

While specific solubility data in DMF and NMP is limited, the following table summarizes known solubility information for this compound and its protected form in other solvents to provide context.

CompoundSolventSolubilityNotes
This compound DMSO4.65 mg/mL (15.97 mM)Requires sonication and pH adjustment to 6 with 1 M HCl.[4]
WaterPartly miscible[5][6]
Acetic Acid (80%)Soluble at 5% (w/v)For the related 4-Azido-L-phenylalanine.[7]
Boc-Phe(4-I)-OH ChloroformSoluble[5][8]
DichloromethaneSoluble[5][8]
Ethyl AcetateSoluble[5][8]
DMSOSoluble[5][8]
AcetoneSoluble[5][8]
WaterSlightly soluble[8]

Experimental Protocols

Protocol 1: Solubility Enhancement by Physical Methods
  • Preparation: Add the weighed amount of this compound to a vial containing the desired volume of DMF or NMP.

  • Vortexing: Vigorously mix the sample using a vortex mixer for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator and sonicate for 15-30 minutes. Monitor the vial to ensure it does not overheat.

  • Gentle Heating: If undissolved solid remains, place the vial in a heating block or water bath set to 30-40°C. Swirl or stir the solution intermittently for 15-30 minutes.

  • Observation: Visually inspect the solution for any remaining solid particles against a dark background.

Protocol 2: Solubility Testing with Co-solvents
  • Solvent Preparation: Prepare stock solutions of this compound in potential co-solvents where it has known good solubility (e.g., DMSO).

  • Co-solvent Addition: To your primary solvent (DMF or NMP), add the co-solvent dropwise or in small volumetric increments (e.g., 1-5% v/v) while stirring.

  • Equilibration: After each addition, stir or vortex the solution for several minutes to allow it to equilibrate.

  • Observation: Observe for dissolution of the solid material. Note the percentage of co-solvent required to achieve complete dissolution. Be mindful that the co-solvent must be compatible with your downstream application.

Protocol 3: Small-Scale pH Adjustment for Solubility Enhancement

Caution: This should only be performed if pH modification is compatible with your experimental conditions.

  • Slurry Formation: Create a slurry of this compound in DMF or NMP at the target concentration.

  • Reagent Preparation: Prepare dilute solutions of a compatible weak acid (e.g., 0.1 M acetic acid in DMF) and a weak base (e.g., 0.1 M N,N-Diisopropylethylamine - DIPEA in DMF).

  • Micro-titration: While stirring the slurry, add the acidic or basic solution in very small aliquots (e.g., 1-5 µL).

  • Observation: After each addition, allow the mixture to stir for several minutes and observe for any changes in solubility. Continue additions until the compound dissolves or it becomes apparent that this method is ineffective. Record the amount of acid/base added.

By following these structured troubleshooting steps, researchers can systematically address solubility challenges with this compound in DMF and NMP, increasing the likelihood of successfully preparing solutions for their experiments.

References

Technical Support Center: Optimizing Fmoc Deprotection for H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered amino acid H-Phe(4-I)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the Fmoc deprotection of this compound?

The primary challenge in the Fmoc deprotection of this compound arises from steric hindrance. The bulky iodine atom on the phenyl ring can impede the approach of the piperidine (B6355638) base to the N-terminal Fmoc group, leading to incomplete deprotection. This can result in the formation of deletion sequences where the subsequent amino acid fails to couple, ultimately reducing the purity and yield of the target peptide.

Q2: How can I detect incomplete Fmoc deprotection?

Incomplete Fmoc deprotection can be identified through several methods:

  • Kaiser Test: A qualitative test for the presence of free primary amines. A negative result (yellow beads) or a weak positive result (faint blue) after the deprotection step suggests that the Fmoc group has not been completely removed.

  • UV-Vis Spectrophotometry: The progress of the deprotection reaction can be monitored by measuring the UV absorbance of the reaction solution. The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that absorbs at approximately 301 nm. A plateau in the absorbance indicates the completion of the reaction. Slow or incomplete release suggests a difficult deprotection step.

Q3: My Kaiser test is negative after a standard deprotection protocol. What should I do?

A negative Kaiser test indicates a failure in the Fmoc deprotection step. The recommended immediate course of action is to:

  • Repeat the deprotection step: Perform a second deprotection with a fresh solution of 20% piperidine in DMF.

  • Extend the reaction time: Increase the duration of the deprotection steps. For a sterically hindered residue like this compound, extending the time to 2 x 20 minutes or longer may be necessary.

  • Consider a stronger base: If repeated deprotection with piperidine is ineffective, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. A common solution is 2% DBU in DMF. However, DBU should be used with caution as it can promote side reactions such as aspartimide formation.[1]

Q4: Can peptide aggregation affect the deprotection of this compound?

Yes, peptide aggregation can significantly hinder Fmoc deprotection. As the peptide chain elongates, it can form secondary structures that limit the accessibility of reagents to the reaction sites on the resin. For sequences containing hydrophobic residues like this compound, aggregation can be a contributing factor to incomplete deprotection. To mitigate this, consider using solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP), or adding chaotropic salts like LiCl to the DMF.

Data Presentation: Comparison of Fmoc Deprotection Conditions

The following table summarizes various conditions for Fmoc deprotection of sterically hindered amino acids. Note that these are representative values and empirical optimization is recommended for this compound to achieve the best results.

Deprotection ReagentConcentration (% v/v) in DMFTime (minutes)Temperature (°C)Expected Deprotection EfficiencyNotes
Piperidine202 x 1025>95%Standard condition, may be insufficient for highly hindered residues.
Piperidine202 x 2025>98%Extended time improves efficiency for hindered residues.
Piperidine202 x 1540>99%Elevated temperature can enhance deprotection but may increase risk of side reactions.
DBU/Piperidine2 / 21 x 1525>99%DBU significantly accelerates deprotection.[1] Piperidine is added to scavenge the dibenzofulvene byproduct.[1] Use with caution due to potential side reactions.[1]
Piperazine/DBU5 (w/v) / 2 (v/v)1 x 525>99%A rapid and efficient alternative to piperidine.[2]

Experimental Protocol: Optimized Fmoc Deprotection of this compound

This protocol describes an optimized method for the Fmoc deprotection of this compound during solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin with N-terminal Fmoc-Phe(4-I)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional, for difficult cases)

  • Kaiser test kit (Ninhydrin, Pyridine, Phenol, KCN solutions)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Initial Deprotection:

    • Drain the DMF from the resin.

    • Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged.

    • Agitate the mixture for 20 minutes at room temperature.

    • Drain the deprotection solution.

  • Second Deprotection:

    • Add a fresh solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for an additional 20 minutes at room temperature.

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Kaiser Test):

    • Take a small sample of the resin beads (approx. 1-2 mg).

    • Wash the beads with ethanol (B145695) and allow them to dry.

    • Add 2-3 drops of each Kaiser test reagent (Ninhydrin, Pyridine, Phenol, KCN) to the beads.

    • Heat the sample at 100°C for 5 minutes.

    • A deep blue color indicates successful deprotection (presence of free primary amine). A yellow or faint color indicates incomplete deprotection.

  • Troubleshooting (if Kaiser test is negative):

    • If the Kaiser test is negative, consider performing a third deprotection step for 20 minutes or switching to a stronger base solution (e.g., 2% DBU in DMF) for 15 minutes, followed by thorough DMF washes.

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_NH_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_NH_Peptide->Intermediate1 Proton abstraction Piperidine Piperidine (Base) Piperidine->Fmoc_NH_Peptide Dibenzofulvene Dibenzofulvene (DBF) Piperidine->Dibenzofulvene Trapping Intermediate1->Dibenzofulvene E1cB Elimination Free_Amine H2N-Peptide-Resin (Deprotected Peptide) Intermediate1->Free_Amine DBF_Adduct DBF-Piperidine Adduct Dibenzofulvene->DBF_Adduct Troubleshooting_Workflow Start Fmoc Deprotection of This compound Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Positive Positive Result (Blue Beads) Kaiser_Test->Positive Deprotection Successful Negative Negative/Weak Result (Yellow/Faint Blue) Kaiser_Test->Negative Deprotection Incomplete Proceed Proceed to Next Coupling Step Positive->Proceed Repeat_Deprotection Repeat Deprotection (20% Piperidine/DMF, 20 min) Negative->Repeat_Deprotection Check_Aggregation Consider Peptide Aggregation (Use NMP or Chaotropic Salts) Negative->Check_Aggregation Repeat_Deprotection->Kaiser_Test Re-test Extended_Time Increase Deprotection Time (e.g., 2 x 30 min) Repeat_Deprotection->Extended_Time If still negative Extended_Time->Kaiser_Test Re-test Stronger_Base Use Stronger Base (e.g., 2% DBU in DMF) Extended_Time->Stronger_Base If still negative Stronger_Base->Kaiser_Test Re-test

References

Technical Support Center: H-Phe(4-I)-OH Stability During TFA Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 4-iodophenylalanine (H-Phe(4-I)-OH) during trifluoroacetic acid (TFA)-mediated cleavage in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is this compound stable under standard TFA cleavage conditions?

While the 4-iodo-phenylalanine residue is generally considered robust, the strong acidic environment of TFA cleavage can potentially lead to a side reaction known as deiodination, where the iodine atom is lost from the phenyl ring. The stability can be influenced by the specific cleavage cocktail composition, duration, and temperature. One study on the deprotection of a radioiodinated 4-iodophenylalanine derivative used 90% TFA at 65°C for 10 minutes, suggesting the C-I bond has a degree of stability under these conditions.[1][2] However, prolonged exposure to strong acid and reactive carbocations generated during cleavage may increase the risk of this side reaction.

Q2: What is deiodination and why is it a concern?

Deiodination is the cleavage of the carbon-iodine (C-I) bond on the phenyl ring of the this compound residue, resulting in the formation of a phenylalanine residue in its place. This modification leads to a mass loss of approximately 126 Da in the final peptide, which can be detected by mass spectrometry. This side product can complicate purification and result in a lower yield of the desired iodinated peptide.

Q3: What are the potential causes of deiodination during TFA cleavage?

The primary suspected causes for deiodination during TFA cleavage include:

  • Acid-catalyzed cleavage: The strong acidic nature of TFA can directly protonate the aromatic ring, potentially weakening the C-I bond and making it susceptible to cleavage.

  • Reaction with carbocations: During cleavage, protecting groups from other amino acids (e.g., Boc, tBu) are removed, generating reactive carbocations. These electrophilic species can attack the electron-rich iodinated phenyl ring, leading to the displacement of the iodine atom.

Q4: Are there specific scavengers recommended to prevent deiodination?

While there is a lack of literature detailing scavengers specifically for preventing deiodination of this compound, general principles of protecting sensitive residues can be applied. Scavengers are crucial for quenching reactive carbocations that can cause various side reactions.[3] For peptides containing this compound, using a well-rounded scavenger cocktail is highly recommended. Thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT), are known to be effective at maintaining a reducing environment which may help to stabilize the C-I bond.[4] Triisopropylsilane (TIS) is a potent scavenger of carbocations and is a standard component of many cleavage cocktails.[3]

Troubleshooting Guide

This guide addresses the specific issue of suspected deiodination of this compound residues during TFA cleavage.

Problem: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the deiodinated product (Mass -126 Da).

This is a strong indication that deiodination has occurred during the cleavage and deprotection step.

Visual Troubleshooting Workflow

Troubleshooting Deiodination cluster_0 Problem Identification cluster_1 Initial Checks & Optimization cluster_2 Advanced Troubleshooting cluster_3 Verification Problem Mass loss of ~126 Da observed in MS analysis CheckCocktail Review Cleavage Cocktail Composition Problem->CheckCocktail Suspected Deiodination CheckTimeTemp Evaluate Cleavage Time and Temperature Problem->CheckTimeTemp ModifyCocktail Modify Scavenger Cocktail CheckCocktail->ModifyCocktail If standard cocktail was used ReduceTime Reduce Cleavage Time CheckTimeTemp->ReduceTime LowTemp Perform Cleavage at Lower Temperature CheckTimeTemp->LowTemp AnalyzeCrude Analyze Crude Product by HPLC/MS ModifyCocktail->AnalyzeCrude ReduceTime->AnalyzeCrude LowTemp->AnalyzeCrude CompareResults Compare Results with Previous Cleavage AnalyzeCrude->CompareResults

Caption: Troubleshooting workflow for deiodination of this compound.

Recommended Solutions

The following table outlines potential causes and recommended solutions to mitigate deiodination.

Possible Cause Recommended Solution
Inadequate Scavenging of Carbocations Enhance the scavenger cocktail to more effectively trap reactive carbocations. A standard cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) may be insufficient. Consider adding a thiol scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT). A more robust cocktail, such as Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5 v/v/v/v/v), can be beneficial for peptides with multiple sensitive residues.
Prolonged Exposure to Strong Acid Reduce the cleavage time. While a standard cleavage is often run for 2-4 hours, it is advisable to perform a time-course study (e.g., 1, 2, and 3 hours) to determine the minimum time required for complete deprotection and cleavage, thereby minimizing the exposure of the peptide to the harsh acidic conditions.
Elevated Reaction Temperature Perform the cleavage at a lower temperature. Running the reaction at room temperature is standard, but if deiodination is a significant issue, performing the cleavage at 4°C may help to reduce the rate of this side reaction.

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides without other Sensitive Residues

This protocol is a starting point for peptides containing this compound but lacking other highly sensitive residues like Cysteine or Tryptophan.

  • Resin Preparation:

    • Wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 10 mL).

    • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) .

    • For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 2 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

    • Pellet the peptide by centrifugation and decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether.

    • Dry the peptide pellet under vacuum.

  • Analysis:

    • Analyze the crude peptide by HPLC and mass spectrometry to assess for any deiodination.[5]

Protocol 2: Enhanced Scavenger Protocol for Peptides with this compound

This protocol is recommended if deiodination is observed with the standard protocol or if other sensitive residues are present in the peptide sequence.

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail Preparation (Modified Reagent K):

    • In a fume hood, prepare a fresh cleavage cocktail of TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5 v/v/v/v) .

    • For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 1.5 - 2 hours.

  • Peptide Precipitation and Isolation:

    • Follow the same procedure as in Protocol 1.

  • Analysis:

    • Analyze the crude peptide by HPLC and mass spectrometry and compare the level of deiodination with the results from the standard protocol.

By following these guidelines and protocols, researchers can effectively troubleshoot and minimize the potential for deiodination of this compound containing peptides during TFA cleavage, leading to higher purity and yield of the desired product.

References

Technical Support Center: Minimizing Racemization of H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing racemization of 4-iodophenylalanine (H-Phe(4-I)-OH) during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide coupling?

A1: Racemization is the process in which a chiral molecule, such as an L-amino acid, is converted into a mixture of both of its enantiomers (L and D forms). During peptide synthesis, the activation of the carboxylic acid of the N-protected amino acid can lead to the formation of a planar intermediate, most commonly an oxazolone (B7731731).[1] This planarity allows for the loss of the original stereochemistry at the alpha-carbon, resulting in the incorporation of both the desired L-amino acid and the undesired D-amino acid into the peptide chain.

Q2: Is this compound particularly susceptible to racemization?

A2: While specific quantitative data for this compound is not abundant in the literature, the presence of the electron-withdrawing iodine atom on the phenyl ring can increase the acidity of the α-proton. This increased acidity can make the amino acid more susceptible to base-catalyzed racemization.[2][3][4] Therefore, it is prudent to treat this compound as an amino acid with a heightened risk of racemization and to employ optimized coupling conditions.

Q3: How do coupling reagents and additives influence racemization?

A3: The choice of coupling reagent and the use of additives are critical in controlling racemization.[1]

  • Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization. However, their performance is greatly improved by the addition of racemization-suppressing additives.[5]

  • Additives (e.g., HOBt, HOAt, OxymaPure): These additives react with the activated amino acid to form an active ester that is less prone to racemization than the intermediate formed with the carbodiimide (B86325) alone.[1][5]

  • Onium Salts (e.g., HBTU, HATU, PyBOP, COMU): These reagents are generally considered "low-racemization" as they promote rapid coupling, which minimizes the time the activated amino acid is susceptible to racemization.[5][6][7] HATU and COMU are often favored for their high efficiency and ability to suppress racemization.[6][7][8]

Q4: What is the role of the base in racemization, and which bases are recommended?

A4: Bases are often necessary to neutralize salts and to facilitate the coupling reaction. However, strong or sterically unhindered bases can promote racemization by abstracting the α-proton of the activated amino acid. The choice of base is therefore crucial. Weaker or sterically hindered bases are preferred.[8]

  • Recommended: N-methylmorpholine (NMM), 2,4,6-collidine (TMP).[8]

  • Use with caution: N,N-diisopropylethylamine (DIPEA), triethylamine (B128534) (TEA).[8]

Q5: How do reaction temperature and solvent choice affect racemization?

A5: Higher reaction temperatures increase the rate of racemization.[5] Therefore, performing the coupling reaction at a lower temperature, such as 0 °C, is recommended.[9] The polarity of the solvent can also play a role; less polar solvents may sometimes reduce the extent of racemization, though solubility of the reactants must be maintained.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of D-isomer detected after coupling this compound Racemization of the activated amino acid.1. Optimize Coupling Reagent & Additive: If using a carbodiimide (e.g., DIC), ensure an equimolar amount of a racemization suppressant (e.g., HOAt, OxymaPure) is used.[1] Consider switching to a modern onium salt reagent like HATU or COMU.[6][8]
2. Evaluate the Base: If using a strong, non-hindered base like TEA or DIPEA, switch to a weaker or more sterically hindered base such as NMM or collidine.[8] Use the minimum necessary amount of base.
3. Control the Temperature: Perform the coupling reaction at 0 °C and allow it to warm slowly to room temperature.[9]
4. Minimize Activation Time: Avoid prolonged pre-activation of the amino acid before adding the amine component.[8]
Low coupling yield when using racemization-minimizing conditions Steric hindrance or poor solubility.1. Use a more potent coupling reagent: Reagents like HATU or COMU are highly reactive and can overcome steric hindrance while maintaining low racemization.[6][8]
2. Optimize the solvent: A mixture of solvents, such as DCM/DMF, may improve solubility while helping to suppress racemization.[1]

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagent Systems in Minimizing Racemization

Coupling ReagentAdditiveBaseTypical % D-Isomer (Racemization)Reference
DICHOBtDIPEA~5-10%[1]
DICHOAtDIPEA< 2%[1]
DICOxymaPureDIPEA< 2%[1][10]
HBTUHOBtDIPEA~2-5%[6]
HATUHOAtDIPEA< 1%[6][7]
PyBOPHOBtDIPEA~2-5%[7]
COMU-DIPEA< 1%[6][8]

Note: Data are representative and synthesized from trends reported in the literature for racemization-prone amino acids. Actual racemization levels can vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is designed to minimize racemization by utilizing a carbodiimide activator in conjunction with a highly effective racemization-suppressing additive.

  • Dissolution: Dissolve Fmoc-Phe(4-I)-OH (1.0 eq) and the amine component (e.g., resin-bound peptide with a free N-terminus) (1.0 eq) in an appropriate solvent (e.g., DMF or a DCM/DMF mixture).

  • Additive Addition: Add OxymaPure (1.0 eq) to the solution and mix until dissolved.[1]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled and stirred solution.[9]

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature. Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid-phase synthesis).

Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU

This protocol employs a highly reactive onium salt reagent known for its ability to suppress racemization.

  • Dissolution: In a separate vessel, dissolve Fmoc-Phe(4-I)-OH (1.0 eq) and HATU (0.95 eq) in DMF.[8]

  • Base Addition: Add a weak base such as N-methylmorpholine (NMM) (2.0 eq) to the solution.

  • Pre-activation: Allow the mixture to pre-activate for a short and controlled time (e.g., 1-2 minutes).

  • Coupling: Immediately add the activated amino acid solution to the vessel containing the amine component (e.g., deprotected resin).

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction for completion.

Protocol 3: Quantification of Racemization using Marfey's Method

This protocol allows for the accurate determination of the D-isomer content after a coupling reaction.

  • Peptide Hydrolysis: a. Take a small sample of the crude peptide. b. Hydrolyze the peptide in 6 M HCl at 110 °C for 24 hours in a sealed, evacuated tube. c. Evaporate the HCl to dryness.

  • Derivatization: a. Redissolve the amino acid hydrolysate in 50 µL of water. b. Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.[1] c. Add 20 µL of 1 M sodium bicarbonate to make the solution alkaline.[1] d. Incubate the mixture at 40 °C for 1 hour. e. Stop the reaction by adding 10 µL of 2 M HCl.

  • HPLC Analysis: a. Evaporate the solvent to dryness and redissolve the residue in a suitable solvent (e.g., 50% acetonitrile (B52724)/water). b. Inject the sample onto a C18 reversed-phase HPLC column. c. Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA). d. Monitor the elution at 340 nm. The L-amino acid derivative typically elutes before the D-amino acid derivative.[1] e. Quantify the peak areas to determine the percentage of the D-isomer.

Visualizations

RacemizationMechanism reactant reactant intermediate intermediate product product racemized racemized reagent reagent L_AA N-Protected L-Amino Acid (this compound) Activated Activated Intermediate L_AA->Activated + Oxazolone Planar Oxazolone (Racemization Prone) Activated->Oxazolone Base-catalyzed proton abstraction Peptide_L Desired L-Peptide Activated->Peptide_L + Amine Oxazolone->Activated Protonation Peptide_D Undesired D-Peptide Oxazolone->Peptide_D + Amine (leads to racemized product) Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated Base Base Amine Amine Component

Caption: Mechanism of racemization during peptide coupling via an oxazolone intermediate.

ExperimentalWorkflow step step reagents reagents action action analysis analysis start Start: Coupling of this compound dissolve 1. Dissolve Amino Acid, Amine Component, and Additive (if applicable) in Solvent start->dissolve cool 2. Cool Reaction Mixture to 0 °C dissolve->cool add_reagent 3. Add Coupling Reagent and Base cool->add_reagent react 4. Allow Reaction to Proceed add_reagent->react monitor 5. Monitor Reaction Completion (e.g., Kaiser Test) react->monitor workup 6. Workup and Purification monitor->workup analyze 7. Analyze Product for Purity and Racemization (e.g., Chiral HPLC) workup->analyze end End: Pure Peptide analyze->end

Caption: General experimental workflow for minimizing racemization during peptide coupling.

TroubleshootingFlowchart problem problem decision decision solution solution check check start High Racemization Detected q_reagent Using Carbodiimide (DIC/DCC)? start->q_reagent a_additive Add/Optimize Additive (HOAt, OxymaPure) q_reagent->a_additive Yes q_base Using Strong Base (DIPEA/TEA)? q_reagent->q_base No a_additive->q_base a_base Switch to Weaker/Hindered Base (NMM, Collidine) q_base->a_base Yes q_temp Coupling at > 0 °C? q_base->q_temp No a_base->q_temp a_temp Lower Temperature to 0 °C q_temp->a_temp Yes a_reagent Switch to Onium Salt (HATU, COMU) q_temp->a_reagent No a_temp->a_reagent reanalyze Re-run and Analyze a_reagent->reanalyze

Caption: Troubleshooting decision tree for addressing high racemization.

References

Technical Support Center: Addressing Slow Coupling Reactions with H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid H-Phe(4-I)-OH (4-iodophenylalanine).

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound often slow and inefficient?

A1: The slow coupling kinetics of this compound are primarily due to steric hindrance. The bulky iodine atom on the phenyl ring's para position physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support. This steric bulk is in addition to the inherent bulkiness of the phenylalanine side chain itself, making it a "difficult" amino acid to incorporate.

Q2: What are the primary indicators of a failed or incomplete coupling of this compound?

A2: The most common indicators of an incomplete coupling reaction include:

  • A positive Kaiser test: This colorimetric test detects free primary amines on the resin. A blue or purple result indicates that the N-terminal amine of the peptide chain is unreacted.

  • Presence of deletion sequences in the final product: Mass spectrometry (MS) analysis of the crude peptide will show a significant peak corresponding to the mass of the peptide missing the 4-iodophenylalanine residue.

  • Low yield of the desired peptide: Inefficient coupling at one or more steps will naturally lead to a lower overall yield of the full-length target peptide.

Q3: Which coupling reagents are recommended for incorporating this compound?

A3: For sterically hindered amino acids like this compound, standard carbodiimide (B86325) reagents such as DCC or DIC alone are often insufficient. It is highly recommended to use more potent in-situ activating reagents. The main classes are:

  • Aminium/Uronium Salts: Reagents like HATU, HCTU, and HBTU are highly efficient for difficult couplings. HATU is often considered one of the most powerful activators available.

  • Phosphonium (B103445) Salts: Reagents such as PyBOP and PyAOP are also excellent choices for overcoming steric hindrance.

Q4: Can I use the same coupling time for this compound as for other, less hindered amino acids?

A4: It is generally not advisable. Due to the slower reaction kinetics, extending the coupling time is a common and effective strategy. While a standard coupling time might be 30-60 minutes, for this compound, extending this to 2-4 hours or even overnight for the first coupling can significantly improve the outcome. Performing a second coupling (double coupling) is also a highly recommended strategy.

Q5: Does the choice of solvent affect the coupling efficiency of this compound?

A5: Yes, the solvent plays a crucial role. N,N-Dimethylformamide (DMF) is the most common solvent in SPPS. However, for difficult sequences prone to aggregation or for coupling sterically hindered residues, N-methylpyrrolidone (NMP) is often a better choice due to its superior solvating properties. In some cases, a mixture of solvents might be beneficial.

Troubleshooting Guide for Slow this compound Coupling

This guide provides a systematic approach to troubleshooting and optimizing the incorporation of this compound into your peptide sequence.

Problem 1: Positive Kaiser Test After Coupling

A positive Kaiser test indicates the presence of unreacted free amines on the resin, signifying an incomplete coupling reaction.

Initial Steps:

  • Recouple Immediately: Do not proceed to the next deprotection step. Drain the reaction vessel and immediately perform a second coupling (double coupling) with a fresh solution of activated Fmoc-Phe(4-I)-OH.

  • Extend Coupling Time: For the second coupling, increase the reaction time to at least 2 hours.

If the Problem Persists:

  • Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide like DIC/HOBt, switch to an aminium/uronium salt (HATU, HCTU) or a phosphonium salt (PyBOP). These reagents are significantly more reactive.

  • Increase Reagent Equivalents: Increase the equivalents of the Fmoc-Phe(4-I)-OH, coupling reagent, and base to 3-5 equivalents relative to the resin loading.

  • Elevate the Temperature: For subsequent attempts with this sequence, consider performing the coupling at a slightly elevated temperature (e.g., 30-40°C). However, be cautious as higher temperatures can increase the risk of racemization. Microwave-assisted peptide synthesis (MAPS) can be particularly effective for driving difficult couplings to completion.

Problem 2: Significant Deletion Sequence Observed in Mass Spectrometry

The presence of a peptide species lacking the this compound residue in the final crude product is a clear indication of a consistently failing coupling step.

  • Review and Optimize Your Protocol: Re-evaluate your standard coupling protocol for this specific residue. The standard conditions are likely insufficient.

  • Implement a "Difficult Coupling" Protocol: For all future syntheses involving this compound, preemptively use a protocol designed for sterically hindered amino acids. This should include:

    • A high-potency coupling reagent (e.g., HATU).

    • An extended coupling time (e.g., 2 hours).

    • A mandatory double coupling.

  • Change the Solvent: If you are using DMF, switch to NMP for the synthesis, especially for the coupling step of Fmoc-Phe(4-I)-OH.

Quantitative Data on Coupling Reagent Performance

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes~95~90Low to Moderate

Data adapted from a comparative study of coupling reagents for Fmoc-DL-Phe-OH. Actual results may vary depending on the specific peptide sequence, resin, and other synthesis conditions.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended for the routine incorporation of Fmoc-Phe(4-I)-OH.

Materials:

  • Fmoc-Phe(4-I)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide-grade DMF or NMP

  • Resin with N-terminal deprotected peptide chain

Procedure:

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture Preparation (First Coupling): In a separate vessel, dissolve Fmoc-Phe(4-I)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the solution to pre-activate for 1-2 minutes.

  • First Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 1 to 2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Repeat steps 2 and 3 with a fresh batch of reagents to perform the second coupling.

  • Monitoring: After the second coupling, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction.

  • Final Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min) before proceeding to the next deprotection step.

Protocol 2: Standard Coupling using PyBOP

This protocol is a suitable alternative to HATU-mediated coupling.

Materials:

  • Fmoc-Phe(4-I)-OH

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide-grade DMF or NMP

  • Resin with N-terminal deprotected peptide chain

Procedure:

  • Resin Preparation: After standard Fmoc deprotection, wash the resin with DMF (3 x 1 min).

  • Activation and Coupling: In a separate vessel, dissolve Fmoc-Phe(4-I)-OH (3 equivalents) and PyBOP (3 equivalents) in DMF. Add this solution to the resin, followed by the addition of DIPEA (6 equivalents).

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 2 to 4 hours.

  • Monitoring: Perform a Kaiser test. If it is positive, consider a second coupling.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Visualizing Workflows and Logic

The following diagrams illustrate the decision-making process for troubleshooting slow coupling reactions and the general experimental workflow.

Troubleshooting_Workflow start Start Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test positive_test Positive (Blue Beads) kaiser_test->positive_test Incomplete negative_test Negative (Yellow Beads) kaiser_test->negative_test Complete recouple Perform Double Coupling (Extended Time) positive_test->recouple proceed Proceed to Next Deprotection Step negative_test->proceed re_test Re-run Kaiser Test recouple->re_test re_test->negative_test Complete still_positive Still Positive re_test->still_positive Incomplete optimize Optimize Protocol: - Use HATU/HCTU/PyBOP - Use NMP Solvent - Increase Equivalents still_positive->optimize

Caption: Troubleshooting logic for incomplete coupling of this compound.

Experimental_Workflow cluster_cycle Single Coupling Cycle for this compound resin_prep 1. Resin Swelling & Fmoc Deprotection activation 2. Pre-activate Fmoc-Phe(4-I)-OH with Coupling Reagent resin_prep->activation coupling 3. Couple to Resin (Extended Time) activation->coupling wash1 4. Wash Resin (DMF) coupling->wash1 double_coupling 5. Repeat Activation & Coupling (Double Couple) wash1->double_coupling wash2 6. Wash Resin (DMF & DCM) double_coupling->wash2 kaiser_test 7. Kaiser Test (Confirm Completion) wash2->kaiser_test

Caption: Recommended experimental workflow for incorporating this compound.

impact of scavengers on H-Phe(4-I)-OH during cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of scavengers on H-Phe(4-I)-OH (4-iodo-L-phenylalanine) during solid-phase peptide synthesis (SPPS) cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when cleaving peptides containing this compound from the solid support?

The primary concern during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing this compound is the potential for side reactions involving the iodinated aromatic ring. While direct evidence in the literature is limited, the electron-rich nature of the phenyl ring and the carbon-iodine bond's susceptibility to cleavage under strong acid conditions raise concerns about deiodination or alkylation of the aromatic ring by carbocations generated from protecting groups.

Q2: What are scavengers and why are they crucial during the cleavage of peptides with sensitive residues like this compound?

Scavengers are nucleophilic compounds added to the TFA cleavage cocktail. Their primary function is to trap, or "scavenge," reactive carbocations that are liberated from the resin and amino acid side-chain protecting groups during acidolysis.[1][2] Without effective scavengers, these carbocations can cause various side reactions, including alkylation of sensitive residues, leading to impurities that can be difficult to remove during purification. For this compound, scavengers are theoretically important to prevent potential modification of the iodinated phenyl ring.

Q3: Which scavengers are recommended for peptides containing this compound?

While no specific scavenger has been definitively proven to be superior for protecting this compound, a combination of scavengers that protect other aromatic and sensitive residues is recommended as a precautionary measure. A standard and robust cleavage cocktail, often referred to as "Reagent K," contains a mixture of scavengers designed to protect a wide range of sensitive amino acids.[3][4] A common general-purpose cocktail that is often effective is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water.[2]

Q4: Can deiodination occur during TFA cleavage of this compound containing peptides?

Although not extensively documented in the context of standard TFA cleavage for peptide synthesis, dehalogenation of aromatic rings can occur under certain acidic conditions. The stability of the carbon-iodine bond in this compound during TFA treatment is a theoretical concern. The use of appropriate scavengers that can quench reactive species may help minimize this potential side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Mass spectrum shows a peak corresponding to the peptide minus the mass of iodine (deiodination). The carbon-iodine bond may have been cleaved during the TFA treatment. This could be exacerbated by prolonged exposure to strong acid or the absence of effective scavengers.- Minimize the cleavage time to the minimum required for complete deprotection.- Employ a scavenger cocktail known for protecting aromatic residues, such as one containing phenol (B47542) or thioanisole.- Consider using a milder cleavage cocktail if compatible with other protecting groups.
HPLC analysis shows multiple, poorly resolved peaks around the main product. This may indicate alkylation of the this compound residue or other sensitive amino acids by carbocations generated during cleavage.- Ensure a sufficient concentration of scavengers is used. Triisopropylsilane (TIS) is a highly effective carbocation scavenger.[2]- Use a well-established, multi-component scavenger cocktail like Reagent K.[3][4]
The crude peptide has a significant amount of an impurity with a mass increase of +56 Da. This often corresponds to tert-butylation of a sensitive residue, which could potentially include the aromatic ring of this compound.- Increase the concentration of scavengers that are effective against tert-butyl cations, such as 1,2-ethanedithiol (B43112) (EDT) or TIS.[5]

Quantitative Data Summary

Scavenger CocktailComposition (v/v/v)Primary Target Residues for ProtectionExpected Purity for Peptides with Sensitive Residues (General)Notes
Standard 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose, good for peptides without highly sensitive residues.>85%A good starting point for peptides containing this compound, as TIS is an excellent carbocation scavenger.
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISTyr, Trp>90%The inclusion of phenol may offer additional protection to the aromatic ring of this compound.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTTrp, Met, Cys, Tyr>95%A highly effective, broad-spectrum scavenger cocktail suitable for complex peptides with multiple sensitive residues.[3][4]
Thiol-Free 90% TFA / 5% TIS / 5% DichloromethaneGeneral purpose, avoids thiol-related side products.>85%Useful if thiol-based scavengers are suspected of causing side reactions.

Note: The expected purity is a general estimate and can vary significantly depending on the peptide sequence, synthesis efficiency, and other experimental conditions.

Experimental Protocols

Protocol 1: General Cleavage of Peptides Containing this compound using a Standard Scavenger Cocktail

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) into a reaction vessel.

  • In a fume hood, prepare the cleavage cocktail by combining:

    • 9.5 mL TFA

    • 0.25 mL TIS

    • 0.25 mL Deionized water

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet twice with cold ether.

  • Dry the peptide pellet under vacuum.

Protocol 2: Cleavage using Reagent K for Peptides with Multiple Sensitive Residues

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) into a reaction vessel.

  • In a fume hood, prepare Reagent K by combining:

    • 8.25 mL TFA

    • 0.5 mL Phenol

    • 0.5 mL Deionized water

    • 0.5 mL Thioanisole

    • 0.25 mL EDT

  • Add Reagent K to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Follow steps 5-9 from Protocol 1 to isolate and dry the peptide.

Visualizations

Cleavage_Workflow Resin Peptide-Resin Cleavage Add Cleavage Cocktail (TFA + Scavengers) Resin->Cleavage Incubation Incubate 2-4h at Room Temp. Cleavage->Incubation Filtration Filter to Separate Resin Incubation->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Washing Wash with Cold Ether Precipitation->Washing Drying Dry Crude Peptide Washing->Drying Analysis HPLC/MS Analysis Drying->Analysis

Caption: A standard experimental workflow for the cleavage and isolation of synthetic peptides.

Scavenger_Mechanism cluster_cleavage TFA Cleavage cluster_scavenging Scavenging cluster_peptide Peptide Integrity Protecting_Group Protecting Group (e.g., t-Butyl) Carbocation Reactive Carbocation Protecting_Group->Carbocation TFA Neutralized_Product Neutralized Product Carbocation->Neutralized_Product Trapped by Side_Product Alkylated/Deiodinated Peptide (Side Product) Carbocation->Side_Product Side Reaction (without scavenger) Scavenger Scavenger (e.g., TIS) Scavenger->Neutralized_Product Peptide This compound Residue

Caption: The role of scavengers in preventing side reactions during peptide cleavage.

References

Technical Support Center: Troubleshooting Diketopiperazine Formation with H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering diketopiperazine (DKP) formation during peptide synthesis, with a specific focus on peptides incorporating 4-iodophenylalanine (H-Phe(4-I)-OH).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in my peptide synthesis?

Q2: I am observing a significant loss of peptide from the resin after coupling this compound as the second amino acid. Could this be DKP formation?

A2: Yes, it is highly probable. The free N-terminal amine of the dipeptide on the resin can nucleophilically attack the ester linkage to the resin, leading to the formation of a stable six-membered DKP ring and its cleavage from the solid support.[1][3] While sequences containing proline are particularly susceptible, this side reaction can occur with other amino acid sequences as well.

Q3: What factors promote DKP formation when using this compound?

A3: Several factors can contribute to DKP formation:

  • Peptide Sequence: The rate of DKP formation is highly sequence-dependent.[4] While proline in the second position is notorious for promoting this side reaction, the conformational properties of the dipeptide involving this compound can also favor cyclization.

  • Fmoc Deprotection Conditions: The basic conditions required for Fmoc-group removal (e.g., using piperidine) generate the free N-terminal amine that initiates the intramolecular attack.[5][6] Prolonged exposure to basic conditions can increase the rate of DKP formation.

  • Coupling Reagent: The choice of coupling reagent and activation method can influence the extent of DKP formation. Some reagents may lead to intermediates that are more prone to cyclization.

  • Resin Type: The linker chemistry of the solid support plays a role. Resins with more acid-labile linkers, like 2-chlorotrityl chloride (2-CTC) resin, are generally less prone to DKP formation compared to more standard resins like Wang resin, as the bulky trityl group can sterically hinder the cyclization.

  • Temperature: Higher temperatures during coupling and deprotection steps can accelerate the rate of DKP formation.[4]

  • Solvent: The choice of solvent can influence the conformation of the peptide on the resin and the rate of DKP formation.[7]

Troubleshooting Guide

Issue: Low yield of the target peptide after incorporation of this compound.

This is a common indicator of significant DKP formation. The following troubleshooting steps and preventative measures can be taken:

1. Optimization of Fmoc-Deprotection Conditions

Prolonged exposure to the standard 20% piperidine (B6355638) in DMF can enhance DKP formation. Consider modifying the deprotection protocol.

  • Strategy: Reduce the deprotection time and/or use a milder deprotection solution.

  • Experimental Protocol:

    • Swell the peptide-resin in DMF.

    • Treat the resin with a solution of 2% DBU and 5% piperazine (B1678402) in NMP (v/v) for 2 x 5 minutes.[8]

    • Immediately after deprotection and thorough washing, proceed with the coupling of the next amino acid.

2. Selection of Coupling Reagents

The choice of coupling reagent can significantly impact the extent of side reactions. For sterically hindered or sensitive couplings, high-efficiency, low-racemization reagents are recommended.

  • Strategy: Employ a coupling reagent known to suppress side reactions. Urnium-based reagents like HATU and HCTU, or phosphonium-based reagents like PyBOP, are often effective. The addition of an additive like OxymaPure can further improve coupling efficiency and reduce side reactions.[9]

  • Experimental Protocol (using HATU/DIPEA):

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser or Ninhydrin test).

3. Dipeptide Coupling Strategy

To completely bypass the problematic dipeptide stage on the resin, a pre-formed dipeptide can be coupled as a single unit.

  • Strategy: Synthesize the Fmoc-AA-Phe(4-I)-OH dipeptide in solution phase first, and then couple it to the resin-bound amino acid.

  • Experimental Protocol:

    • Synthesize Fmoc-Xaa-Phe(4-I)-OH in solution, where Xaa is the third amino acid in your sequence.

    • Purify the dipeptide.

    • Couple the purified Fmoc-dipeptide to the deprotected amino acid on the resin using a standard coupling protocol (e.g., with HATU/DIPEA).

Quantitative Data Summary

While specific data for this compound is limited in the literature, the following table summarizes the effect of different deprotection conditions on DKP formation for a susceptible dipeptide sequence (Fmoc-His(Trt)-Pro-resin), which can serve as a valuable reference.

Deprotection ReagentSolventDKP Formation (%)Reference
20% PiperidineDMF13.8[8]
5% PiperidineDMF12.2[8]
20% PiperidineToluene11.7[8]
5% PiperazineDMF< 4[8]
5% PiperazineNMP< 4[8]
2% DBU / 5% PiperazineNMPSignificantly Reduced[8]

Table 1: Influence of Deprotection Conditions on Diketopiperazine Formation.

Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Diketopiperazine Formation

Caption: A logical workflow for troubleshooting low peptide yield due to DKP formation.

Diagram 2: Mechanism of Diketopiperazine Formation on Solid Support

Caption: The chemical mechanism of diketopiperazine formation from a resin-bound dipeptide.

References

Technical Support Center: Purification of Hydrophobic Peptides Containing 4-Iodophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of hydrophobic peptides, with a special focus on those incorporating the non-canonical amino acid 4-iodophenylalanine.

Frequently Asked Questions (FAQs)

Q1: What makes peptides containing 4-iodophenylalanine so difficult to purify?

The primary challenge stems from the significantly increased hydrophobicity imparted by the 4-iodophenylalanine residue. The iodine atom added to the phenylalanine side chain increases its non-polar surface area, leading to several purification challenges:

  • Poor Solubility: These peptides often have very low solubility in aqueous buffers commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]

  • Strong Aggregation: The increased hydrophobicity promotes intermolecular interactions, causing the peptides to aggregate and form insoluble β-sheets or other structures.[2][3] This can lead to precipitation during synthesis, cleavage, and purification.

  • High Retention on RP-HPLC Columns: The strong hydrophobic interaction with the stationary phase (e.g., C18) necessitates high concentrations of organic solvents for elution, which can compromise peak resolution and recovery.

Q2: My peptide containing 4-iodophenylalanine is insoluble in my initial HPLC mobile phase. What should I do?

This is a very common issue. A systematic approach to solubilization is recommended. It is crucial to test solubility on a small aliquot of your peptide first to avoid risking the entire batch.

Recommended Solubilization Workflow:

Caption: Workflow for solubilizing hydrophobic peptides.

Q3: I'm observing a broad, tailing peak during RP-HPLC purification of my 4-iodophenylalanine peptide. How can I improve the peak shape?

Broad and tailing peaks are often a sign of on-column aggregation or slow kinetics of interaction with the stationary phase. Here are several strategies to improve peak shape:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve solubility, reduce mobile phase viscosity, and enhance mass transfer, leading to sharper peaks.

  • Optimize the Gradient: A shallower gradient around the expected elution point of your peptide can significantly improve resolution and peak shape.

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve peak resolution, although it will increase the run time.

  • Change the Mobile Phase Modifier: While trifluoroacetic acid (TFA) is common, sometimes switching to formic acid (FA) can alter selectivity and improve peak shape, especially for LC-MS applications where TFA can cause ion suppression.

  • Use a Different Stationary Phase: If the peptide binds too strongly to a C18 column, consider a less hydrophobic stationary phase like C8, C4, or a phenyl column.

Q4: What is the expected impact of substituting a phenylalanine with 4-iodophenylalanine on the peptide's retention time in RP-HPLC?

Substituting phenylalanine with 4-iodophenylalanine will increase the hydrophobicity of the peptide, leading to a longer retention time on a reversed-phase column. The magnitude of this shift will depend on the overall sequence and the chromatographic conditions. As a general rule, you can expect a significant increase in the percentage of organic solvent required for elution.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of hydrophobic peptides containing 4-iodophenylalanine.

Problem Potential Cause Recommended Solution
Poor Solubility of Crude Peptide High hydrophobicity due to 4-iodophenylalanine and other non-polar residues.- Solvent Screening: Test solubility in small amounts of DMSO, DMF, TFE, isopropanol (B130326), or n-propanol. - Stepwise Dissolution: First, wet the peptide with the pure organic solvent, then slowly add the aqueous mobile phase.[4] - pH Adjustment: For peptides with ionizable groups, adjusting the pH away from the isoelectric point can increase solubility.
Peptide Aggregation/Precipitation During Purification Intermolecular hydrophobic interactions leading to the formation of insoluble aggregates.- Use of Organic Co-solvents: Dissolve the sample in a strong organic solvent like DMSO before injection. - Elevated Column Temperature: Increase the column temperature to 40-60°C to disrupt aggregates and improve solubility. - Chaotropic Agents: In severe cases, the addition of a chaotropic agent like guanidine (B92328) hydrochloride to the sample solvent can be considered, but its compatibility with the HPLC system must be verified.
Low Recovery After Purification Irreversible adsorption to the column, precipitation on the column, or aggregation.- Change Stationary Phase: Switch to a less hydrophobic column (C8, C4, or Phenyl). - Stronger Elution Solvents: Use a stronger organic modifier in your mobile phase B, such as isopropanol or n-propanol, in addition to acetonitrile. - System Passivation: Peptides can adsorb to metal surfaces in the HPLC system. Passivating the system with a strong acid may help. - Post-Run Blanks: Run a blank gradient after your sample to check for carryover.
Broad or Tailing Peaks On-column aggregation, slow desorption kinetics, or secondary interactions with the stationary phase.- Optimize Gradient: Use a shallower gradient. - Increase Temperature: As mentioned, this can improve peak shape. - Lower Flow Rate: This can enhance resolution. - Add Ion-Pairing Agents: Ensure sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) in both mobile phases to improve peak symmetry.

Quantitative Data Summary

The following tables provide illustrative data on how the incorporation of 4-iodophenylalanine can affect purification parameters. Note: These are representative values and will vary depending on the specific peptide sequence and experimental conditions.

Table 1: Effect of 4-Iodophenylalanine on RP-HPLC Retention Time

Peptide SequenceModificationColumn Type% Acetonitrile at Elution (Illustrative)
G-A-F-G-A-LNoneC1845%
G-A-(4-Iodo-F)-G-A-L4-IodophenylalanineC1855%
Y-G-G-F-LNoneC1838%
Y-G-G-(4-Iodo-F)-L4-IodophenylalanineC1848%

Table 2: Troubleshooting Solvent Systems for a Hydrophobic Peptide

Solvent SystemObservationPurity (%) (Illustrative)Yield (%) (Illustrative)
Water/Acetonitrile with 0.1% TFAPoor solubility, broad peaks<70<30
Water/Acetonitrile with 0.1% TFA, 60°CImproved peak shape, better solubility8550
Water/(Acetonitrile:Isopropanol 1:1) with 0.1% TFA, 60°CSharp peaks, good solubility>95>70
Dissolution in DMSO, then Water/Acetonitrile with 0.1% TFAGood initial solubility, sharp peaks>95>80

Experimental Protocols & Workflows

General Protocol for RP-HPLC Purification of a 4-Iodophenylalanine Containing Peptide

This protocol outlines a general approach. Optimization will be required for each specific peptide.

1. Sample Preparation:

  • Attempt to dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).
  • If insoluble, dissolve the peptide in a minimal volume of a strong organic solvent (e.g., DMSO).
  • Slowly add the initial mobile phase to the dissolved peptide solution with vortexing until the desired concentration is reached. Be cautious of precipitation.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). Consider a C4 or C8 column for very hydrophobic peptides.
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: Start with a shallow gradient (e.g., 1% B/min) and adjust based on the initial scouting run.
  • Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID). Scale accordingly for preparative columns.
  • Column Temperature: 40-60°C.
  • Detection: 220 nm and 280 nm.

3. Purification and Analysis:

  • Perform an initial analytical run to determine the retention time of the target peptide.
  • Scale up to a preparative column using an optimized gradient.
  • Collect fractions across the main peak.
  • Analyze the purity of each fraction by analytical RP-HPLC.
  • Pool the fractions with the desired purity.
  • Lyophilize the pooled fractions to obtain the purified peptide.

Workflow for Method Development in Peptide Purification

start Start: Crude Peptide solubility Solubility Testing (Water, ACN, DMSO, etc.) start->solubility analytical_hplc Analytical RP-HPLC (Scouting Gradient) solubility->analytical_hplc eval_chrom Evaluate Chromatogram (Peak Shape, Resolution) analytical_hplc->eval_chrom optimize Optimize Conditions (Gradient, Temp, Solvent) eval_chrom->optimize If needed prep_hplc Preparative RP-HPLC eval_chrom->prep_hplc Good Separation optimize->analytical_hplc Re-run fraction_analysis Fraction Analysis (Analytical HPLC, MS) prep_hplc->fraction_analysis pool_lyophilize Pool Pure Fractions & Lyophilize fraction_analysis->pool_lyophilize final_qc Final QC (Purity, Identity) pool_lyophilize->final_qc

Caption: A systematic workflow for developing a peptide purification method.

References

Technical Support Center: Optimizing H-Phe(4-I)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for the coupling of 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often slow and inefficient?

A1: The coupling reaction of this compound can be challenging due to steric hindrance. The bulky iodine atom at the para-position of the phenyl ring can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling. This can result in deletion sequences in the final peptide product.

Q2: What are the most effective coupling reagents for this compound?

A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. Uronium/aminium salts such as HATU, HCTU, and COMU, or phosphonium (B103445) salts like PyBOP and PyAOP, are generally more effective than standard carbodiimide (B86325) reagents (e.g., DCC, DIC).[1] These potent reagents can help overcome the activation energy barrier and drive the reaction towards completion.

Q3: What is "double coupling" and is it recommended for this compound?

A3: Double coupling is a technique where the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagent. This is a common and effective strategy to ensure complete coupling for difficult or sterically hindered residues like this compound, especially when a monitoring test (like the Kaiser test) indicates an incomplete reaction after the first coupling.[1][2]

Q4: How does temperature affect the coupling of this compound?

A4: Increasing the reaction temperature can enhance the rate of coupling for sterically hindered amino acids.[3] However, this must be carefully optimized, as excessive heat can lead to side reactions, such as racemization. A modest increase in temperature (e.g., to 35-40°C) can often improve coupling efficiency without significant side product formation.[2]

Q5: What are the signs of incomplete coupling of this compound?

A5: Incomplete coupling can be identified by several methods:

  • Positive Kaiser Test: A blue or purple color indicates the presence of free primary amines on the resin, signifying that the coupling was unsuccessful.[2]

  • Mass Spectrometry (MS) Analysis: The presence of deletion sequences (peptides missing the this compound residue) in the crude product is a clear indicator of incomplete coupling.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.

Issue 1: Low Coupling Efficiency / Incomplete Reaction

Symptoms:

  • Positive Kaiser test after the coupling step.

  • Presence of deletion sequences in the final product detected by Mass Spectrometry.

Workflow for Troubleshooting Incomplete Coupling:

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Switch to a More Potent Coupling Reagent (HATU, HCTU, COMU) start->reagent double_coupling Perform Double Coupling start->double_coupling increase_equivalents Increase Equivalents of Amino Acid and Reagent start->increase_equivalents increase_time_temp Extend Reaction Time and/or Increase Temperature start->increase_time_temp check_complete Monitor for Completion (Kaiser Test) reagent->check_complete double_coupling->check_complete increase_equivalents->check_complete increase_time_temp->check_complete check_complete->start Positive proceed Proceed to Next Step check_complete->proceed Negative

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Issue 2: Peptide Aggregation

Symptoms:

  • Resin shrinking or clumping.

  • Inconsistent Kaiser test results.

  • Low solvation of the peptide-resin.

Solutions:

  • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or use a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) to improve solvation.[4]

  • Microwave-Assisted Synthesis: Employ microwave irradiation to disrupt aggregation and enhance reaction kinetics.[5]

  • Chaotropic Salts: Add chaotropic salts such as LiCl to the reaction mixture to disrupt hydrogen bonding.

Data Presentation: Performance of Coupling Reagents

The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance of this compound. While specific data for this compound is limited, the following table summarizes the performance of common coupling reagents for other sterically hindered or challenging amino acids, providing a strong basis for reagent selection.

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of RacemizationKey Advantages
HATU Aminium/Uronium Salt15-45 minutes>95Very LowHigh reactivity, suitable for hindered couplings.[6]
HCTU Aminium/Uronium Salt15-45 minutes>95Very LowHigh reactivity, often more cost-effective than HATU.[6]
COMU Aminium/Uronium Salt15-45 minutes>95Very LowHigh reactivity, non-explosive byproducts.[7]
PyBOP Phosphonium Salt30-120 minutes>95LowAvoids guanidinylation side reactions.[6]
DIC/Oxyma Carbodiimide/Additive60-180 minutes>90LowCost-effective, low racemization.[8]

Disclaimer: The data presented is compiled from studies on various sterically hindered amino acids and serves as a guideline. Optimal conditions for this compound may vary and require empirical determination.

Experimental Protocols

The following protocols are recommended for the efficient coupling of this compound during solid-phase peptide synthesis (SPPS).

Protocol 1: Standard Coupling with HATU

This protocol is a robust starting point for the coupling of this compound.

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amine.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Phe(4-I)-OH (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, proceed with a second coupling (Protocol 2).

  • Washing: Wash the resin with DMF to remove excess reagents.

Protocol 2: Double Coupling for Difficult Sequences

This protocol is recommended if the initial coupling is incomplete.

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • Monitoring: A positive Kaiser test is expected.

  • Washing: Wash the resin with DMF.

  • Second Coupling: Prepare a fresh activation solution as described in Protocol 1, step 4.

  • Re-Coupling: Add the fresh solution to the resin and agitate for an additional 1-2 hours.[2]

  • Washing and Monitoring: Wash the resin with DMF and repeat the Kaiser test.

Protocol 3: Elevated Temperature Coupling

This protocol can be used to accelerate slow coupling reactions.

  • Activation and Coupling: Follow steps 1-5 of Protocol 1.

  • Elevated Temperature: Increase the reaction temperature to 35-40°C and agitate for 1-2 hours.

  • Monitoring and Washing: Proceed as described in Protocol 1, steps 6 and 7.

Workflow for this compound Coupling in SPPS:

G start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 activation Activate Fmoc-Phe(4-I)-OH (e.g., with HATU/DIPEA) wash1->activation coupling Couple to Resin activation->coupling kaiser_test Kaiser Test coupling->kaiser_test double_coupling Perform Double Coupling kaiser_test->double_coupling Positive wash2 Wash with DMF kaiser_test->wash2 Negative double_coupling->coupling next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: General workflow for a single coupling cycle of this compound in SPPS.

References

Technical Support Center: Managing Steric Hindrance with H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance and other challenges associated with the use of 4-iodophenylalanine (H-Phe(4-I)-OH) in peptide synthesis and modification.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a sterically hindered amino acid?

A1: this compound is considered sterically hindered due to the bulky iodine atom at the para-position of the phenylalanine side chain. This increased bulk can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, potentially leading to slower reaction rates and incomplete coupling.

Q2: What are the primary applications of incorporating this compound into a peptide sequence?

A2: The incorporation of this compound offers several advantages in peptide design and drug development.[1][2] The iodine atom serves as a versatile handle for post-synthetic modifications, most notably for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of diverse functionalities.[3][4] It is also used for radiolabeling studies by replacing the stable iodine with a radioactive isotope, which is valuable in diagnostic imaging.[1][2][5]

Q3: What is the recommended storage condition for Fmoc-Phe(4-I)-OH?

A3: Fmoc-Phe(4-I)-OH should be stored at 2-8°C in a dry, dark place to ensure its stability and prevent degradation.[6]

Q4: Is this compound prone to racemization during coupling?

A4: While phenylalanine itself is not as susceptible to racemization as amino acids like histidine or cysteine, the use of potent coupling reagents and extended reaction times required for sterically hindered residues can increase the risk of epimerization.[7] It is crucial to use additives like HOAt or OxymaPure® to suppress this side reaction.[8]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Symptom: Positive ninhydrin (B49086) (Kaiser) test after a coupling cycle, indicating unreacted free amines on the resin. Mass spectrometry of the final peptide shows deletion sequences corresponding to the this compound position.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Insufficient Potency of Coupling Reagent Standard carbodiimide (B86325) reagents (DCC, DIC) may be inefficient. Switch to a more potent uronium/aminium salt like HATU or HCTU, or a phosphonium (B103445) salt like PyBOP. HATU is often preferred for its high reactivity and lower risk of racemization.[7][8]
Suboptimal Reaction Conditions Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress with the Kaiser test. Microwave-Assisted Synthesis: Utilize a microwave peptide synthesizer to increase the reaction temperature and rate, which can significantly improve coupling efficiency for hindered residues.
Poor Solubility of Fmoc-Phe(4-I)-OH While generally soluble in DMF, ensure complete dissolution before adding to the resin.[2][9] If solubility issues persist, consider using N-Methyl-2-pyrrolidone (NMP) as a solvent, which has a higher solvating power for many protected amino acids.[10]
Peptide Aggregation on Resin The growing peptide chain may fold on itself, blocking the N-terminal amine. Use a solvent mixture of DMF and NMP, or add chaotropic salts like LiCl to disrupt aggregation. Incorporating pseudoproline dipeptides before the hindered residue can also help.
Issue 2: Side Reactions During Synthesis and Cleavage

Symptom: Mass spectrometry analysis of the crude peptide reveals unexpected masses, indicating side reactions.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Deboronation/Dehalogenation in Suzuki Coupling During on-resin Suzuki-Miyaura cross-coupling, side reactions like deboronation and dehalogenation can occur.[11] Optimize reaction conditions by using a milder base (e.g., K₂CO₃), lowering the reaction temperature, and ensuring the reaction is performed under an inert atmosphere.
Oxidation of Sensitive Residues The iodine atom itself is generally stable, but other residues in the peptide, such as Methionine (Met) or Tryptophan (Trp), can be oxidized during cleavage.[12] Use a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) and water. For peptides with Met, consider adding 1,2-ethanedithiol (B43112) (EDT).
Alkylation During Cleavage Cationic species generated during the cleavage of protecting groups can lead to the alkylation of sensitive residues. The use of scavengers in the cleavage cocktail is crucial to prevent this.[13] A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).[14]
Aspartimide Formation If your sequence contains an Asp residue, it can cyclize to form an aspartimide, especially in Asp-Gly or Asp-Ser sequences. This can be minimized by adding HOBt to the piperidine (B6355638) solution during Fmoc deprotection.[13]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Disclaimer: The following data is representative of general performance with sterically hindered amino acids and may vary for this compound depending on the specific peptide sequence and reaction conditions.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99Very Low[7]
HBTU Aminium/Uronium Salt20-60 minutes>98Low[7]
HCTU Aminium/Uronium Salt15-45 minutes>99Very Low[7]
PyBOP Phosphonium Salt30-120 minutes>98Low[7][15]
DIC/HOBt Carbodiimide/Additive60-180 minutes~95Low to Moderate[7]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Fmoc-Phe(4-I)-OH using HATU

This protocol describes a single coupling cycle for incorporating Fmoc-Phe(4-I)-OH onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in DMF

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • Fmoc-Phe(4-I)-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Phe(4-I)-OH (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution and vortex briefly. Allow to pre-activate for 1-2 minutes.

  • Coupling:

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, consider a second coupling (repeat steps 3 and 4).

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) followed by DCM (2-3 times).

  • Proceed to the next deprotection/coupling cycle or final cleavage.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for modifying the 4-iodophenylalanine residue on the solid support.

Materials:

  • Peptide-resin containing Phe(4-I)

  • Arylboronic acid (3-5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 eq.)

  • Base (e.g., K₂CO₃, 3-5 eq.)

  • Solvent (e.g., DMF/water mixture)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen solvent system within a reaction vessel.

  • Reagent Addition: Add the arylboronic acid, palladium catalyst, and base to the vessel.

  • Reaction: Agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at an elevated temperature (e.g., 60-80°C) for 4-12 hours. Microwave irradiation can significantly shorten the reaction time.[3]

  • Washing: After the reaction is complete, cool the vessel to room temperature, drain the solution, and wash the resin extensively with the reaction solvent, water, and DMF to remove residual reagents and byproducts.

  • Cleavage and Purification: Proceed with the standard cleavage and purification protocols.

Visualizations

sps_workflow Resin 1. Start with Resin Swell 2. Swell Resin in DMF Resin->Swell Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 4. Wash with DMF Deprotection->Wash1 Coupling 6. Couple to Resin Wash1->Coupling Activation 5. Activate Fmoc-Phe(4-I)-OH (HATU/DIPEA in DMF) Activation->Coupling Wash2 7. Wash with DMF Coupling->Wash2 KaiserTest 8. Kaiser Test Wash2->KaiserTest RepeatCycle Repeat for next Amino Acid KaiserTest->RepeatCycle Incomplete Cleavage 9. Final Cleavage & Deprotection (TFA Cocktail) KaiserTest->Cleavage Complete RepeatCycle->Activation Purification 10. HPLC Purification Cleavage->Purification FinalPeptide 11. Pure Peptide Purification->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing this compound.

troubleshooting_logic Start Low Coupling Yield (Positive Kaiser Test) CheckReagent Using Potent Reagent? (e.g., HATU) Start->CheckReagent SwitchReagent Switch to HATU/HCTU CheckReagent->SwitchReagent No CheckConditions Standard Conditions? CheckReagent->CheckConditions Yes DoubleCouple Perform Double Coupling SwitchReagent->DoubleCouple Success Coupling Complete DoubleCouple->Success ExtendMicrowave Extend Time or Use Microwave CheckConditions->ExtendMicrowave No CheckAggregation Signs of Aggregation? CheckConditions->CheckAggregation Yes ExtendMicrowave->DoubleCouple ChangeSolvent Use NMP or Chaotropic Salts CheckAggregation->ChangeSolvent Yes CheckAggregation->Success No ChangeSolvent->Success

Caption: Troubleshooting decision tree for low coupling yield with this compound.

References

Technical Support Center: H-Phe(4-I)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility and use of 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH) with various linkers and resins in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a resin and linker for synthesizing a peptide containing this compound?

A1: The selection of the appropriate resin and linker depends primarily on the desired C-terminus of the peptide (acid or amide) and the overall sensitivity of the peptide sequence to acidic conditions.

  • For C-terminal carboxylic acids:

    • 2-Chlorotrityl chloride (2-CTC) resin is highly recommended.[1][] It allows for the mild cleavage of the peptide, preserving the final acid functionality with minimal side reactions.[1] The loading of the first amino acid is performed under basic conditions, and the cleavage is typically achieved with a very dilute acid solution, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[3]

    • Wang resin is another common choice for generating C-terminal acids.[4][5] However, it requires stronger acidic conditions for cleavage (e.g., 95% TFA), which might not be suitable for sensitive peptides.[6][7]

  • For C-terminal amides:

    • Rink Amide resin is a standard choice for producing peptide amides.[8] Cleavage from this resin is performed with a high concentration of TFA, which simultaneously removes most common side-chain protecting groups.[8]

    • Sieber Amide resin offers a more acid-labile option for generating peptide amides, allowing for cleavage under milder conditions (e.g., 1% TFA in DCM).[9] This can be advantageous when working with sensitive sequences.[9]

Q2: Are there any known challenges or side reactions associated with the use of this compound in SPPS?

A2: While this compound is generally compatible with standard Fmoc-based SPPS protocols, there are a few potential challenges to be aware of:

  • Steric Hindrance: The bulky iodine atom on the phenyl ring can cause moderate steric hindrance, potentially leading to slightly lower coupling efficiencies compared to unsubstituted phenylalanine.[10] This may necessitate extended coupling times or the use of more potent activation reagents.

  • Potential for Side Reactions during Cleavage: Although the carbon-iodine bond is relatively stable, prolonged exposure to strong acids and scavengers during cleavage could theoretically lead to side reactions. However, standard cleavage protocols are generally effective. The stability of the related 4-[123I]I-Phe has been demonstrated in vivo, suggesting good stability of the iodo-phenyl group.[11]

  • Aggregation: Peptides containing hydrophobic residues like phenylalanine are prone to aggregation during synthesis.[12] While the iodine atom does not significantly increase this tendency, it is a factor to consider for sequences containing multiple hydrophobic residues.

Q3: Which coupling reagents are recommended for coupling this compound?

A3: Standard coupling reagents used in Fmoc-SPPS are generally effective for this compound. The choice of reagent can be guided by the difficulty of the coupling:

  • For routine couplings: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are robust and cost-effective options.

  • For potentially difficult couplings: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are more reactive and can improve coupling efficiency, especially in cases of steric hindrance or aggregation.[13]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of this compound

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step.

  • Presence of deletion sequences (peptide missing the this compound residue) in the final LC-MS analysis.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Steric Hindrance 1. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 2-4 hours, or even overnight for very difficult couplings.[12] 2. Double Couple: Perform a second coupling step with fresh reagents immediately after the first.[10] 3. Use a More Potent Activator: Switch from HBTU to a more reactive coupling reagent like HATU or COMU.[13]
Peptide Aggregation 1. Incorporate Chaotropic Salts: Wash the resin with a solution of LiCl in DMF prior to coupling to disrupt secondary structures.[12] 2. Use "Magic Mixture" Solvents: Employ a solvent mixture like DCM/DMF/NMP (1:1:1) to improve solvation.[13] 3. Microwave-Assisted Synthesis: Utilize microwave energy to increase reaction kinetics and disrupt aggregation.[12]
Suboptimal Reagent Concentration 1. Increase Equivalents: Use a higher excess of the Fmoc-Phe(4-I)-OH and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).[13]
Issue 2: Incomplete Cleavage or Degradation of the Peptide

Symptoms:

  • Low yield of the crude peptide after cleavage and precipitation.

  • Presence of unexpected peaks in the LC-MS analysis, potentially corresponding to protecting groups still attached or degradation products.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Cleavage Cocktail 1. Select the Right Scavengers: For peptides containing sensitive residues like Trp, Met, or Cys, ensure the cleavage cocktail contains appropriate scavengers. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[6][14] For peptides with cysteine, 1,2-ethanedithiol (B43112) (EDT) can be added.[14] 2. Ensure Freshness: Always prepare the cleavage cocktail fresh just before use.[6]
Insufficient Cleavage Time 1. Extend Cleavage Duration: Increase the cleavage time from the standard 1-2 hours to 3-4 hours, especially for longer peptides or those with more protecting groups.[10]
Incomplete Removal of DMF 1. Thorough Washing: Before cleavage, ensure the resin is thoroughly washed with DCM to remove any residual DMF, as DMF can inhibit the cleavage reaction.[15]
Peptide Oxidation 1. Use Scavengers: TIS is an effective scavenger for capturing carbocations that can cause side reactions.[6]

Experimental Protocols

Protocol 1: Loading of Fmoc-Phe(4-I)-OH onto 2-Chlorotrityl Chloride Resin
  • Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of dry DCM for 30 minutes in a reaction vessel.

  • In a separate flask, dissolve Fmoc-Phe(4-I)-OH (1.2 equivalents relative to the resin's loading capacity) in 10 mL of dry DCM.

  • Add N,N-diisopropylethylamine (DIPEA) (4 equivalents relative to the amino acid) to the amino acid solution.

  • Drain the DCM from the swollen resin and add the amino acid/DIPEA solution.

  • Agitate the mixture for 2-4 hours at room temperature.

  • To cap any unreacted sites, add 1 mL of methanol (B129727) and agitate for 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin under vacuum.

Protocol 2: Standard Coupling of Fmoc-Phe(4-I)-OH using HBTU
  • Swell the peptide-resin in DMF for 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Wash the resin with DMF (5x).

  • In a separate vial, dissolve Fmoc-Phe(4-I)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to check for completion. If the test is positive, repeat the coupling.

  • Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Cleavage from Wang Resin and Deprotection
  • Wash the final peptide-resin with DCM (3x) and dry it under vacuum.[14]

  • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS in a fume hood.[6]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[10]

  • Stir the mixture at room temperature for 2-3 hours.[10]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

  • Dry the peptide pellet under vacuum.

Visualizations

SPPS_Workflow Resin Resin Selection (e.g., 2-CTC, Wang, Rink) Loading Loading of First AA (Fmoc-Phe(4-I)-OH) Resin->Loading Deprotection Fmoc Deprotection (20% Piperidine/DMF) Loading->Deprotection Coupling Coupling of Next AA Deprotection->Coupling Wash Washing Steps Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next AA Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final AA Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Coupling decision decision solution solution Start Incomplete Coupling of this compound (Positive Kaiser Test) Check_Reagents Are reagents fresh and in sufficient excess? Start->Check_Reagents Reagent_Solution Use fresh reagents (3-5 eq) Check_Reagents->Reagent_Solution No Double_Couple Perform a double coupling Check_Reagents->Double_Couple Yes Reagent_Solution->Double_Couple Check_Aggregation Is aggregation suspected? Double_Couple->Check_Aggregation Aggregation_Solution Use chaotropic salts or microwave synthesis Check_Aggregation->Aggregation_Solution Yes Extend_Time Extend coupling time (2-4 hours) Check_Aggregation->Extend_Time No Aggregation_Solution->Extend_Time Change_Activator Use a stronger activator (e.g., HATU) Extend_Time->Change_Activator

Caption: Troubleshooting guide for incomplete coupling of this compound.

Caption: Decision tree for selecting a resin for this compound containing peptides.

References

Validation & Comparative

Validating H-Phe(4-I)-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient incorporation of unnatural amino acids (UAAs) into proteins is a cornerstone of modern biotechnology and pharmaceutical development. The introduction of UAAs like H-Phe(4-I)-OH (p-iodo-L-phenylalanine) opens up new avenues for protein engineering, drug targeting, and structural biology. However, the successful incorporation of these modified residues must be rigorously validated. This guide provides an objective comparison of mass spectrometry as the primary validation method with other analytical techniques, supported by experimental data and detailed protocols.

Mass spectrometry has emerged as the gold standard for confirming the site-specific incorporation of UAAs due to its high sensitivity and accuracy. It provides unambiguous evidence of the mass shift caused by the UAA and can pinpoint its exact location within the protein sequence. This guide will delve into the application of mass spectrometry for validating this compound incorporation and compare its performance with alternative methods such as Edman degradation, Western blotting, and click chemistry.

Comparative Analysis of Validation Techniques

The choice of validation technique depends on the specific experimental needs, available instrumentation, and the nature of the incorporated UAA. While mass spectrometry offers the most comprehensive data, other methods can provide valuable complementary information or serve as orthogonal validation strategies.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Confirms the precise molecular weight of the intact protein or peptide, indicating the mass shift due to this compound incorporation.High accuracy provides strong evidence of successful incorporation.Does not confirm the location of the UAA within the sequence.
Tandem Mass Spectrometry (MS/MS) Provides peptide sequence information through fragmentation analysis, confirming the exact location of the this compound residue.Pinpoints the exact position of the modification. Can detect and differentiate closely related impurities, such as p-bromo-L-phenylalanine.Fragmentation patterns can be complex. Requires specialized instrumentation and data analysis expertise.
Edman Degradation Sequentially removes and identifies amino acids from the N-terminus of a peptide.Can provide direct sequence information.Not suitable for C-terminally located UAAs. The chemical process may be incompatible with some UAAs. Lower throughput than mass spectrometry.
Western Blotting Detects the presence of the modified protein.Widely available technique. Good for assessing relative expression levels.Indirect method that relies on the availability of a specific antibody or a bioorthogonal handle for detection. Does not confirm the precise location of the UAA.
Click Chemistry Confirms the presence of a UAA with a bioorthogonal handle (e.g., azide (B81097) or alkyne) through a specific chemical reaction.High specificity and efficiency. Can be used for in-gel fluorescence or affinity purification.This compound does not have a standard bioorthogonal handle for click chemistry.

Mass Spectrometry Validation of this compound Incorporation: A Case Study

Mass spectrometry is the most direct and informative method for validating the incorporation of this compound. The iodine atom in this compound results in a significant and easily detectable mass shift.

Expected Mass Shift:

The replacement of a standard phenylalanine (Phe) residue with this compound results in a predictable mass increase.

Amino AcidMolecular FormulaMonoisotopic Mass (Da)Mass Shift vs. Phe (Da)
L-Phenylalanine (Phe)C₉H₁₁NO₂165.07898-
This compound C₉H₁₀INO₂ 291.09 +125.90 [1]

Experimental Data:

In a typical experiment, a target protein with a designated site for UAA incorporation (e.g., via an amber stop codon) is expressed in the presence of this compound. The purified protein is then digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Representative LC-MS/MS Data for a Peptide with this compound Incorporation

Peptide SequenceTheoretical Mass (m/z)Observed Mass (m/z)Mass Accuracy (ppm)Notes
TIDE(Phe)K689.33689.3529.0Control peptide with Phenylalanine.
TIDE(this compound)K815.23815.2412.3Successful incorporation of this compound confirmed by the +125.90 Da mass shift.
TIDE(H-Phe(4-Br)-OH)K768.24768.2513.0Potential contaminant detected, highlighting the specificity of MS.

This is a representative dataset for illustrative purposes.

MS/MS fragmentation of the peptide containing this compound further confirms the location of the UAA by identifying the specific b- and y-ions that carry the mass modification. This level of detail is crucial for ensuring the fidelity of UAA incorporation.

Experimental Protocols

Mass Spectrometry (LC-MS/MS) Protocol
  • Protein Digestion: The purified protein is denatured, reduced, and alkylated. It is then digested with a specific protease, such as trypsin, overnight at 37°C.

  • LC Separation: The resulting peptide mixture is separated using a reversed-phase liquid chromatography column with a gradient of acetonitrile (B52724) in 0.1% formic acid.

  • MS Analysis: The eluted peptides are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument is operated in data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: The acquired MS/MS spectra are searched against a protein database containing the sequence of the target protein with the UAA at the specified position. The mass of this compound must be included in the search parameters.

Edman Degradation Protocol
  • Sample Preparation: The purified protein or peptide is immobilized on a polyvinylidene difluoride (PVDF) membrane.

  • Sequencing Cycles: The sample is subjected to automated Edman degradation cycles. In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and identified by HPLC.

  • Data Analysis: The sequence is determined by the order of the released phenylthiohydantoin (PTH)-amino acids. A gap in the sequence at the expected position of the UAA, or the appearance of a novel peak, can indicate its presence.

Western Blotting Protocol
  • SDS-PAGE: The protein samples (with and without the UAA) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody that specifically recognizes the target protein. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

  • Detection: The signal is developed using a chemiluminescent substrate and imaged. A band of the correct molecular weight in the sample containing the UAA, and its absence in the negative control, indicates successful expression of the full-length protein.

Visualizing the Workflow

experimental_workflow cluster_purification Purification cluster_validation Validation expression_vector Expression Vector (with amber codon) host_cells Host Cells uaa_addition Add this compound protein_expression Induce Protein Expression uaa_addition->protein_expression cell_lysis Cell Lysis protein_expression->cell_lysis protein_purification Protein Purification (e.g., His-tag) cell_lysis->protein_purification ms Mass Spectrometry (HRMS & MS/MS) protein_purification->ms edman Edman Degradation protein_purification->edman western Western Blot protein_purification->western validation_logic incorp Successful this compound Incorporation? ms Mass Spectrometry incorp->ms edman Edman Degradation incorp->edman western Western Blot incorp->western ms_confirm Confirms Mass & Location ms->ms_confirm edman_confirm Confirms N-terminal Sequence edman->edman_confirm western_confirm Confirms Full-Length Protein western->western_confirm

References

A Comparative Guide to H-Phe(4-I)-OH and H-Phe(4-Br)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and chemical biology, the incorporation of unnatural amino acids is a cornerstone for enhancing peptide stability, modulating biological activity, and introducing novel functionalities. Among these, halogenated phenylalanine derivatives have emerged as valuable tools. This guide provides an objective, data-supported comparison of two prominent para-substituted analogs: 4-iodophenylalanine (H-Phe(4-I)-OH) and 4-bromophenylalanine (H-Phe(4-Br)-OH), focusing on their performance and utility in peptide synthesis.

Physicochemical Properties and Their Implications

The substitution of a hydrogen atom with a halogen at the para position of the phenylalanine side chain induces significant changes in its steric and electronic properties. These alterations influence the amino acid's behavior during peptide synthesis and the characteristics of the final peptide.

PropertyThis compoundH-Phe(4-Br)-OHImplication in Peptide Synthesis
Molecular Weight 291.09 g/mol [1]244.09 g/mol [2]The higher mass of iodine can be useful for mass spectrometry-based analysis and as a heavy atom for crystallographic studies.
Van der Waals Radius of Halogen Iodine: 1.98 ÅBromine: 1.85 ÅThe larger size of iodine may lead to greater steric hindrance during the coupling reaction, potentially requiring longer coupling times or more potent reagents.[3]
C-X Bond Energy (Aryl-X) C-I: ~272 kJ/molC-Br: ~336 kJ/molThe weaker C-I bond makes it more susceptible to cleavage under certain conditions but also more reactive in post-synthetic modifications.[4]
Hydrophobicity (RP-HPLC) More hydrophobicLess hydrophobic than this compoundIncreased hydrophobicity can enhance peptide-membrane interactions but may also lead to aggregation during synthesis.[5]
Reactivity in Cross-Coupling Higher reactivityLower reactivity than this compoundThe C-I bond is more readily activated in palladium-catalyzed reactions, making it superior for post-synthetic modifications.[4][6]

Performance in Peptide Synthesis

While direct, head-to-head quantitative comparisons of coupling efficiency under identical conditions are sparse in the literature, performance can be inferred from the physicochemical properties and general principles of solid-phase peptide synthesis (SPPS).

Coupling Efficiency

The larger van der Waals radius of iodine in this compound suggests a greater potential for steric hindrance compared to H-Phe(4-Br)-OH, which could theoretically lead to slightly lower coupling efficiencies or require more forceful coupling conditions. However, for most standard peptide sequences, both amino acids can be incorporated efficiently using modern coupling reagents.

Side Reactions

The primary concern for both amino acids during Fmoc-SPPS is the potential for side reactions common to all peptide syntheses, such as racemization and aspartimide formation, which are sequence-dependent rather than specific to these halogenated residues. The electron-withdrawing nature of the halogens is unlikely to significantly influence these common side reactions under standard conditions. During the final trifluoroacetic acid (TFA) cleavage, the electron-rich aromatic rings are susceptible to alkylation by carbocations generated from protecting groups. Therefore, the use of a scavenger cocktail is crucial.

Post-Synthetic Modification

A key differentiator between the two amino acids is their utility as handles for post-synthetic modification. The C-I bond of an incorporated 4-iodophenylalanine residue is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This higher reactivity allows for milder reaction conditions and broader substrate scope, making this compound the superior choice for creating complex peptide conjugates.[4]

Experimental Data

Hydrophobicity Comparison

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing the hydrophobicity of amino acids and peptides. The retention time (tR) on a C18 column is directly proportional to the hydrophobicity. A study on halogenated NFGAIL peptide variants provides comparative data on the retention times of the corresponding Fmoc-protected amino acids, which serves as a good proxy for their relative hydrophobicity.

Fmoc-Amino AcidRetention Time (t_R) in minutesRelative Hydrophobicity
Fmoc-Phe-OH14.38Baseline
Fmoc-Phe(4-Br)-OH (Not explicitly measured in this study, but expected to be between Phe and the di-halogenated analogs)More hydrophobic than Phe
Fmoc-Phe(4-I)-OH (Not explicitly measured, but the iodinated tetrafluorinated analog showed the highest hydrophobicity)Expected to be significantly more hydrophobic than Fmoc-Phe(4-Br)-OH
Fmoc-[4F]Phe-OH15.44More hydrophobic than Phe
Fmoc-[3,5F]Phe-OH16.15More hydrophobic than [4F]Phe
Fmoc-[2,3,5,6F]Phe-OH18.57More hydrophobic than [3,5F]Phe
Fmoc-[2,3,5,6F][4I]Phe-OH19.99Most hydrophobic

Data adapted from a study on halogenated NFGAIL variants. While not a direct comparison of the two target molecules, the trend clearly indicates that increasing halogen size and number increases hydrophobicity.[5]

Experimental Protocols

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing either this compound or H-Phe(4-Br)-OH using Fmoc chemistry.

Materials
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Phe(4-I)-OH or Fmoc-Phe(4-Br)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Protocol for Fmoc-SPPS
  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. For this compound, a longer coupling time (e.g., 3-4 hours) or a double coupling may be beneficial to ensure complete reaction.

    • Monitor the coupling using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times) and dry under vacuum.

Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry. Purify the peptide by preparative RP-HPLC and characterize by mass spectrometry and analytical RP-HPLC.[7]

Visualizations

Fmoc-SPPS Workflow

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification & Analysis (HPLC, Mass Spec) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Post-Synthetic Modification Potential

Post_Synthetic_Modification cluster_coupling Palladium-Catalyzed Cross-Coupling Peptide_I Peptide with This compound Suzuki Suzuki (R-B(OH)2) Peptide_I->Suzuki High Reactivity Sonogashira Sonogashira (R-C≡CH) Peptide_I->Sonogashira High Reactivity Heck Heck (Alkene) Peptide_I->Heck High Reactivity Peptide_Br Peptide with H-Phe(4-Br)-OH Peptide_Br->Suzuki Moderate Reactivity Peptide_Br->Sonogashira Moderate Reactivity Peptide_Br->Heck Moderate Reactivity Modified_Peptide Modified Peptide (New C-C bond) Suzuki->Modified_Peptide Sonogashira->Modified_Peptide Heck->Modified_Peptide

Caption: Reactivity in post-synthetic modifications.

Conclusion

Both this compound and H-Phe(4-Br)-OH are valuable unnatural amino acids for peptide synthesis, each with distinct advantages.

  • H-Phe(4-Br)-OH is a reliable choice for introducing a halogenated residue and serves as a competent handle for some post-synthetic modifications. Its lower molecular weight and potentially lower steric hindrance might be advantageous in certain contexts.

  • This compound stands out for its superior performance in post-synthetic modifications due to the higher reactivity of the C-I bond.[4] This makes it the preferred building block for applications requiring subsequent derivatization, such as the attachment of fluorescent probes, cytotoxic drugs, or other functional moieties. Furthermore, the iodine atom can be used as a heavy atom in X-ray crystallography to aid in structure determination and can be readily exchanged with radioisotopes of iodine for imaging applications.

The choice between these two amino acids should be guided by the specific requirements of the research. For straightforward incorporation of a halogenated aromatic residue with moderate potential for further chemistry, H-Phe(4-Br)-OH is a suitable option. However, for applications demanding high efficiency in post-synthetic modifications or leveraging the unique properties of iodine, this compound is the more powerful and versatile tool.

References

A Head-to-Head Comparison: 4-Iodophenylalanine vs. Selenomethionine for Crystallographic Phasing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in structural biology and drug development, obtaining high-quality crystals and solving the phase problem are critical hurdles in determining three-dimensional macromolecular structures. The use of anomalous scatterers is a powerful technique to this end. This guide provides a detailed, data-driven comparison of two such agents: 4-iodophenylalanine and selenomethionine (B1662878), for use in Single-wavelength Anomalous Dispersion (SAD) phasing.

Selenomethionine (SeMet), an analogue of the naturally occurring amino acid methionine, has long been the gold standard for de novo protein structure determination. Its incorporation into proteins is straightforward in prokaryotic expression systems. More recently, the site-specific incorporation of unnatural amino acids, such as 4-iodophenylalanine (I-Phe), has emerged as a compelling alternative, offering distinct advantages in certain scenarios. This guide will objectively compare these two methods based on experimental data and established protocols to aid researchers in selecting the optimal phasing strategy for their specific needs.

Quantitative Comparison of Phasing Performance

The choice between 4-iodophenylalanine and selenomethionine can significantly impact the efficiency and success of a crystallographic project. The following table summarizes key quantitative and qualitative differences between the two phasing agents.

Feature4-IodophenylalanineSelenomethionine
Anomalous Scattering Atom Iodine (I)Selenium (Se)
Incorporation Method Site-specific via engineered tRNA/tRNA synthetase pairGlobal substitution for methionine
Typical Incorporation Efficiency High (>95%)Variable, can be high (>90%) but may be incomplete
X-ray Absorption Edge L₃-edge: ~4.56 keV (2.72 Å)K-edge: ~12.66 keV (0.98 Å)
Phasing Wavelength Can use Cu Kα (1.54 Å) from a home source[1]Typically requires a tunable synchrotron source[2]
Anomalous Signal (f") at Cu Kα ~6.8 e⁻~0.6 e⁻
Phasing Power Strong signal allows for phasing with less data[1]Well-established, robust phasing
Potential for Protein Perturbation Minimal, as it's a single-site substitution[1]Can sometimes affect protein expression, stability, or crystallization
Toxicity to Expression Host Generally low at concentrations used for incorporationCan be toxic to cells

Experimental Protocols

Detailed methodologies for the incorporation of 4-iodophenylalanine and selenomethionine are crucial for successful phasing experiments.

Incorporation of 4-Iodophenylalanine

The site-specific incorporation of 4-iodophenylalanine into proteins is achieved using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that is specific for this unnatural amino acid.[1][3]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the engineered 4-iodophenylalanyl-tRNA synthetase and its corresponding suppressor tRNA (e.g., pSUPAR-p-iodoPhe).

  • 4-iodo-L-phenylalanine powder.

  • Growth media (e.g., LB or minimal media).

  • Inducing agent (e.g., IPTG).

Protocol:

  • Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the synthetase/tRNA pair.

  • Grow the transformed cells in a suitable medium supplemented with the appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Add 4-iodo-L-phenylalanine to the culture to a final concentration of 1 mM.

  • Induce protein expression with the appropriate concentration of the inducing agent (e.g., 1 mM IPTG).

  • Continue to grow the culture for the optimal time and temperature for the specific protein expression.

  • Harvest the cells by centrifugation and purify the 4-iodophenylalanine-labeled protein using standard chromatographic techniques.

Incorporation of Selenomethionine

The incorporation of selenomethionine typically involves using a methionine auxotrophic E. coli strain and providing selenomethionine in the growth medium, which the cells will use in place of methionine.[2][4][5]

Materials:

  • Methionine auxotrophic E. coli strain (e.g., B834(DE3)).

  • Expression plasmid for the protein of interest.

  • Minimal media (e.g., M9).

  • L-selenomethionine.

  • Amino acid mix lacking methionine.

  • Inducing agent (e.g., IPTG).

Protocol:

  • Transform the methionine auxotrophic E. coli strain with the expression plasmid.

  • Grow a starter culture overnight in a rich medium (e.g., LB) with the appropriate antibiotic.

  • Inoculate a larger volume of minimal media with the starter culture and grow at 37°C to an OD₆₀₀ of 0.5-0.6.

  • Pellet the cells by centrifugation and resuspend them in fresh minimal media.

  • Add a mixture of amino acids (lacking methionine) to inhibit endogenous methionine synthesis.

  • Add L-selenomethionine to the culture to a final concentration of 50-100 mg/L.

  • Incubate for 15-30 minutes to allow for the uptake of selenomethionine.

  • Induce protein expression with the inducing agent.

  • Grow the culture for the required time and temperature.

  • Harvest the cells and purify the selenomethionine-labeled protein.

Visualizing the Phasing Workflow and Comparison

To better illustrate the processes and key differences, the following diagrams have been generated.

experimental_workflow cluster_IodoPhe 4-Iodophenylalanine Workflow cluster_SeMet Selenomethionine Workflow I_start Co-transform E. coli with protein and synthetase plasmids I_growth Grow cells to mid-log phase I_start->I_growth I_add Add 4-Iodo-L-phenylalanine I_growth->I_add I_induce Induce protein expression I_add->I_induce I_harvest Harvest cells and purify protein I_induce->I_harvest I_crystal Crystallize labeled protein I_harvest->I_crystal I_data Collect data at Cu Kα (home source or synchrotron) I_crystal->I_data S_start Transform Met-auxotrophic E. coli with protein plasmid S_growth Grow cells to mid-log phase in minimal media S_start->S_growth S_inhibit Inhibit Met synthesis and add L-Selenomethionine S_growth->S_inhibit S_induce Induce protein expression S_inhibit->S_induce S_harvest Harvest cells and purify protein S_induce->S_harvest S_crystal Crystallize labeled protein S_harvest->S_crystal S_data Collect data at Se K-edge (synchrotron) S_crystal->S_data

Caption: Experimental workflows for protein labeling with 4-iodophenylalanine and selenomethionine.

comparison_diagram cluster_main Comparison of Phasing Agents cluster_advantages_I Advantages of 4-Iodophenylalanine cluster_disadvantages_I Disadvantages of 4-Iodophenylalanine cluster_advantages_S Advantages of Selenomethionine cluster_disadvantages_S Disadvantages of Selenomethionine IodoPhe 4-Iodophenylalanine I_adv1 Site-specific incorporation IodoPhe->I_adv1 leads to I_adv2 Strong anomalous signal at Cu Kα IodoPhe->I_adv2 provides I_adv3 Amenable to home X-ray sources IodoPhe->I_adv3 enables use of I_adv4 Less data may be required for phasing IodoPhe->I_adv4 results in I_dis1 Requires engineered tRNA/synthetase IodoPhe->I_dis1 requires I_dis2 Cost of unnatural amino acid IodoPhe->I_dis2 incurs SeMet Selenomethionine S_adv1 Well-established and widely used SeMet->S_adv1 is S_adv2 Straightforward protocol in E. coli SeMet->S_adv2 has a S_adv3 High incorporation efficiency possible SeMet->S_adv3 can achieve S_dis1 Requires synchrotron access SeMet->S_dis1 necessitates S_dis2 Global substitution can be problematic SeMet->S_dis2 can be S_dis3 Potential for cellular toxicity SeMet->S_dis3 has

Caption: Key advantages and disadvantages of 4-iodophenylalanine and selenomethionine for phasing.

Conclusion

Both 4-iodophenylalanine and selenomethionine are effective tools for solving the phase problem in X-ray crystallography. Selenomethionine remains a robust and widely accessible method, particularly for researchers with routine access to synchrotron radiation. However, 4-iodophenylalanine presents a powerful alternative with significant advantages. Its ability to provide a strong anomalous signal at the copper Kα wavelength makes it particularly attractive for laboratories with in-house X-ray sources, potentially accelerating the structure determination pipeline. Furthermore, the site-specific nature of its incorporation can be beneficial for proteins where global methionine substitution is problematic. The choice between these two phasing agents will ultimately depend on the specific protein target, available resources, and the overall goals of the structural investigation.

References

A Head-to-Head Battle for Precision: H-Phe(4-I)-OH vs. 4-Azidophenylalanine in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to precisely modify proteins, the choice of non-canonical amino acid is a critical decision. This guide provides an in-depth, objective comparison of two powerful tools for site-specific protein labeling: 4-iodophenylalanine (H-Phe(4-I)-OH) and 4-azidophenylalanine. We present a comprehensive analysis of their respective bioorthogonal chemistries, performance metrics, and potential impacts on protein structure, supported by experimental data and detailed protocols to inform your selection process.

The ability to introduce specific modifications into proteins has revolutionized our understanding of biological processes and accelerated the development of novel therapeutics and diagnostics. Genetic code expansion technology, which allows the site-specific incorporation of unnatural amino acids (UAAs) bearing bioorthogonal functional groups, has been at the forefront of this revolution. Among the diverse array of UAAs, 4-iodophenylalanine (pIoF) and 4-azidophenylalanine (pAzF) have emerged as popular choices, each offering a unique chemical handle for subsequent labeling.

This guide will delve into a direct comparison of these two UAAs, focusing on the key parameters that influence their utility in protein labeling: the underlying chemical reactions, labeling efficiency, reaction kinetics, stability, and potential structural perturbations.

At a Glance: Key Differences

FeatureThis compound (4-Iodophenylalanine)4-Azidophenylalanine
Bioorthogonal Reaction Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Staudinger Ligation
Reaction Environment Requires a palladium catalyst, which can be a concern for in-cell applications.Copper-free (SPAAC) or phosphine-based (Staudinger); generally more biocompatible.
Structural Perturbation Minimal perturbation to protein structure.[1]Can cause local structural deviations and potentially destabilize the protein.[2][3][4]
Chemical Stability The carbon-iodine bond is generally stable under physiological conditions.The azide (B81097) group can be unstable and prone to reduction to an amine in the cellular environment.[5]
Primary Application Site-specific introduction of diverse functionalities via C-C bond formation."Click chemistry" applications for attaching probes, tags, or other molecules.

Performance Deep Dive: A Quantitative Comparison

A direct quantitative comparison of the labeling efficiency and kinetics of these two systems is challenging due to the variability in experimental conditions across different studies. However, we can synthesize available data to provide a comparative overview.

ParameterThis compound (Suzuki-Miyaura Coupling)4-Azidophenylalanine (SPAAC)
Second-Order Rate Constant (k₂) Data on protein substrates is limited. Reactions on small molecules and peptides show high conversion, but quantitative kinetic data for proteins is not readily available.~62 M⁻¹s⁻¹ for reaction with a dibenzocyclooctyne (DBCO) probe.[6]
Typical Reaction Conditions Aqueous buffer (e.g., Tris-HCl, pH 8), 37°C, with a palladium catalyst (e.g., Pd(OAc)₂ with a water-soluble ligand).[2][4][7]Physiological buffer (e.g., PBS, pH 7.4), room temperature to 37°C.
Reported Labeling Yields High conversions (up to 95-100%) have been reported for peptides and small proteins under optimized conditions.[7][8]Yields can be affected by the reduction of the azide group to an amine, which can be significant in the cellular environment.[5]
Stability of the Functional Group The C-I bond is generally stable during protein expression and purification.The azide group can be reduced to an amine by cellular reductants, leading to a loss of reactivity.[5]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in utilizing these UAAs for protein labeling, we provide the following diagrams generated using Graphviz.

experimental_workflow cluster_incorporation UAA Incorporation cluster_labeling Bioorthogonal Labeling plasmid Plasmid encoding orthogonal tRNA/aaRS pair and gene of interest with amber codon (TAG) transformation Transformation into E. coli plasmid->transformation expression Protein Expression in media containing UAA transformation->expression purification Purification of UAA-containing protein expression->purification pIof_protein Protein with This compound purification->pIof_protein pAzF_protein Protein with 4-azidophenylalanine purification->pAzF_protein suzuki Suzuki-Miyaura Coupling (Boronic acid probe, Pd catalyst) pIof_protein->suzuki spaac SPAAC (Cyclooctyne probe) pAzF_protein->spaac labeled_pIof Labeled Protein suzuki->labeled_pIof labeled_pAzF Labeled Protein spaac->labeled_pAzF

Figure 1: General experimental workflow for protein labeling with unnatural amino acids.

suzuki_miyaura_pathway cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Protein-I pd_intermediate1 R-Pd(II)-I oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R'-B(OH)₂ pd_intermediate2 R-Pd(II)-R' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Labeled Protein) reductive_elimination->product

Figure 2: Simplified signaling pathway of the Suzuki-Miyaura cross-coupling reaction.

spaac_pathway protein_azide Protein-N₃ transition_state [3+2] Cycloaddition Transition State protein_azide->transition_state cyclooctyne Cyclooctyne Probe cyclooctyne->transition_state triazole Triazole-linked Labeled Protein transition_state->triazole

References

Assessing the Impact of H-Phe(4-I)-OH on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a critical tool for modulating the conformational and bioactive properties of peptides. Among these, halogenated phenylalanine derivatives, particularly 4-iodophenylalanine (H-Phe(4-I)-OH), offer unique attributes for enhancing peptide stability, binding affinity, and utility as pharmacological probes. This guide provides an objective comparison of this compound with other halogenated and non-halogenated phenylalanine analogs, supported by established principles and experimental data.

The substitution of hydrogen with a halogen atom at the para-position of the phenylalanine ring introduces significant changes to the amino acid's physicochemical properties. These alterations, including size, hydrophobicity, and the capacity for halogen bonding, directly influence local peptide conformation and subsequent molecular interactions.

Comparative Analysis of Physicochemical Properties

The impact of para-substitution on the phenyl ring of phenylalanine varies across the halogen series. The following table summarizes the key physicochemical properties of this compound in comparison to its non-halogenated counterpart and other halogenated analogs.

Amino Acidvan der Waals Radius of Substituent (Å)Hydrophobicity (LogP)Halogen Bond Donor Potential
H-Phe-OH1.201.38None
H-Phe(4-F)-OH1.471.63Weak Acceptor
H-Phe(4-Cl)-OH1.752.07Moderate
H-Phe(4-Br)-OH1.852.24Strong
This compound 2.06 2.53 Strongest

Note: LogP values are estimations and can vary based on the calculation method.

The data clearly indicates that with increasing atomic size of the halogen, there is a corresponding increase in hydrophobicity. Furthermore, the potential for halogen bonding, a non-covalent interaction between the electrophilic region of a halogen and a nucleophilic atom, is significant for chlorine, bromine, and iodine, with iodine being the strongest halogen bond donor in this series.[1][2] Fluorine, due to its high electronegativity, does not typically act as a halogen bond donor but rather as a weak hydrogen bond acceptor.[1]

Impact on Peptide Conformation and Stability

The introduction of this compound into a peptide sequence can induce specific conformational preferences and enhance stability through several mechanisms:

  • Steric Effects: The bulky iodine atom can restrict the rotational freedom of the amino acid side chain, influencing the local backbone conformation.

  • Hydrophobic Interactions: The increased hydrophobicity of the iodinated phenyl ring can promote stronger hydrophobic interactions within the peptide or with its binding partner.

  • Halogen Bonding: The ability of iodine to form halogen bonds can lead to the stabilization of specific secondary structures, such as β-hairpins, by forming intramolecular or intermolecular interactions with Lewis bases like carbonyl oxygens.[2]

Performance in Biological Systems: A Case Study on Opioid Peptides

The subtle conformational changes induced by halogenation can have profound effects on a peptide's biological activity. A study on the interaction of halogenated Leu-enkephalin analogs with δ-opioid receptors (a class of G-protein coupled receptors) provides a compelling example.[1]

The following table summarizes the binding affinities (Ki) of para-substituted Leu-enkephalin analogs for two subtypes of the δ-opioid receptor.

Peptide Analog (Leu-ENK, X-Phe⁴)δ1a Ki (nM)δ1b Ki (nM)
H-Phe-OH1.4 ± 0.21.9 ± 0.3
H-Phe(4-F)-OH0.5 ± 0.1 0.7 ± 0.1
H-Phe(4-Cl)-OH2.1 ± 0.42.8 ± 0.5
H-Phe(4-Br)-OH3.5 ± 0.64.1 ± 0.7
This compound 4.8 ± 0.95.9 ± 1.1

Data adapted from the referenced study.[1]

Interestingly, in this specific biological context, the incorporation of H-Phe(4-F)-OH resulted in the highest binding affinity. In contrast, the larger halogens (Cl, Br, and I) at the para-position reduced the affinity for the δ-opioid receptor compared to the parent peptide.[1] This highlights that the optimal halogen substitution is context-dependent and is not solely dictated by the strength of potential halogen bonds. Factors such as the steric and electronic environment of the receptor's binding pocket play a crucial role.

The observed effects on receptor binding directly influence downstream signaling pathways. The binding of an opioid peptide to its GPCR triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins and subsequent signaling cascades.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Halogenated_Peptide Halogenated Opioid Peptide GPCR δ-Opioid Receptor (GPCR) Halogenated_Peptide->GPCR Binding Affinity (Influenced by Halogen) G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Simplified GPCR signaling pathway initiated by a halogenated opioid peptide.

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (including this compound or other analogs) (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if aromatic residues are present) or by quantitative amino acid analysis. A typical concentration for far-UV CD is 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Purge the CD spectrometer with nitrogen gas.

    • Use a quartz cuvette with a path length of 0.1 cm for far-UV measurements (190-250 nm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample under the same conditions.

    • Subtract the buffer baseline from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.[3][4]

Caption: Workflow for Peptide Conformation Analysis using CD Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including dihedral angles and inter-proton distances.

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.[5]

  • Data Acquisition:

    • Acquire a set of 2D NMR spectra, typically including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).[6]

    • TOCSY is used to identify spin systems of individual amino acid residues.

    • NOESY/ROESY provides information about through-space proton-proton distances (typically < 5 Å), which are crucial for determining the three-dimensional structure.

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances to their respective amino acid residues in the peptide sequence.

    • Structural Restraints: Identify and quantify NOE/ROE cross-peaks to generate distance restraints. Measure coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle restraints.

    • Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate a family of structures consistent with the NMR data.

    • Structure Validation: Assess the quality of the calculated structures based on agreement with experimental data and stereochemical parameters.

Conclusion

The incorporation of this compound into peptides offers a powerful strategy for modulating their conformational and biological properties. Its large size, high hydrophobicity, and potent halogen bond donating capability can be leveraged to enhance stability and tune binding affinity. However, as the opioid peptide case study demonstrates, the effects of halogenation are highly dependent on the specific biological target. A systematic comparative analysis, employing the experimental protocols detailed in this guide, is essential for rationally designing peptides with optimized performance for therapeutic and research applications.

References

A Comparative Analysis of Coupling Reagents for H-Phe(4-I)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is paramount to achieving high yields, purity, and optical integrity of the final peptide product. The incorporation of modified amino acids, such as 4-iodophenylalanine (H-Phe(4-I)-OH), can present unique challenges due to potential steric hindrance and altered electronic properties imparted by the bulky iodine substituent. This guide provides a comparative analysis of commonly employed coupling reagents, offering insights into their performance for the efficient incorporation of this compound into peptide chains.

While direct comparative studies on this compound are not extensively documented, this analysis draws upon performance data from studies on other sterically hindered and racemization-prone amino acids to provide a predictive overview. The primary reagents discussed include aminium/uronium salts like HATU, HCTU, and COMU, phosphonium (B103445) salts such as PyBOP, and carbodiimide-based methods, often in conjunction with additives like OxymaPure and its potassium salt, K-Oxyma.

Performance Comparison of Coupling Reagents

The choice of a coupling reagent significantly influences the efficiency of peptide bond formation, the time required for the reaction, and the level of side reactions, most notably epimerization.[1] Aminium/uronium salts such as HATU and HCTU are renowned for their high reactivity and efficiency, which translates to shorter coupling times and high yields.[1][2] COMU, a third-generation uronium-type coupling reagent, is noted for its high efficiency, often comparable to or better than HATU, and its byproducts are water-soluble, simplifying purification.[3][4][5][6] Phosphonium salts like PyBOP offer a good balance of reactivity and stability with a low propensity for racemization.[1] Carbodiimide-based reagents like DIC, especially when used with additives such as OxymaPure or K-Oxyma, are cost-effective and can be superior in minimizing racemization for sensitive amino acids.[7]

Table 1: Quantitative Comparison of Coupling Reagent Performance for Challenging Peptide Sequences

Coupling ReagentCoupling TimeCrude Peptide Purity (%)Racemization LevelKey AdvantagesPotential Drawbacks
HATU Fast (minutes)High (e.g., 83.63% for 65-74 ACP)[7]Low[8][9]High reactivity, suitable for hindered amino acids.[10]Higher cost, potential for guanidinylation side reaction.[1][11]
HCTU Fast (minutes)High (e.g., 79.57% for 65-74 ACP)[7]Low[8]More cost-effective than HATU with comparable performance.[10]Less effective than HATU for some "difficult" sequences.
COMU Fast (minutes)High (e.g., 79.00% for 65-74 ACP)[7]Very Low[3][4]High solubility, water-soluble byproducts, safer profile.[3][4][5][6]Higher cost compared to carbodiimides.
PyBOP Moderate (can be longer than HATU/HCTU)Good (e.g., 70.27% for 65-74 ACP with short coupling)[7]Low[1]Good balance of reactivity and stability.[1]Slower reaction times compared to HATU/HCTU.[8]
DIC/OxymaPure ModerateGoodVery Low[7]Cost-effective, excellent for minimizing racemization.[7]Slower reaction times, less efficient for sterically hindered couplings.[7]
DIC/K-Oxyma ModerateGoodVery Low[12][13]Suppresses acidity, ideal for acid-sensitive resins, enhanced solubility.[2][13][14]Similar limitations to DIC/OxymaPure for hindered couplings.

Experimental Protocols

The following are generalized experimental protocols for solid-phase peptide synthesis (SPPS) which can be adapted for the coupling of this compound.

General Materials:

  • Fmoc-H-Phe(4-I)-OH

  • Solid support (e.g., Rink Amide resin)

  • Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Coupling reagent (e.g., HATU, HCTU, COMU, PyBOP, or DIC)

  • Additive (e.g., OxymaPure or K-Oxyma for DIC)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

1. Resin Preparation and Fmoc Deprotection:

  • Swell the resin in DMF for at least 30 minutes.

  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc deprotection.[9]

  • Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.[9]

2. Amino Acid Coupling (Aminium/Uronium and Phosphonium Reagents):

  • In a separate vessel, dissolve Fmoc-H-Phe(4-I)-OH (3-5 equivalents), the coupling reagent (e.g., HATU, 3-5 equivalents), and a suitable base (e.g., DIEA, 6-10 equivalents) in DMF.[1][10]

  • Allow the mixture to pre-activate for a few minutes.[10]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature. Coupling times can range from 15 to 60 minutes, depending on the reagent and the steric hindrance of the amino acids.[10]

3. Amino Acid Coupling (Carbodiimide-Based Method):

  • In a separate vessel, dissolve Fmoc-H-Phe(4-I)-OH (3-5 equivalents) and the additive (e.g., OxymaPure or K-Oxyma, 3-5 equivalents) in DMF.

  • Add the solution to the resin, followed by the addition of DIC (3-5 equivalents).

  • Agitate the reaction mixture at room temperature for 1-2 hours.[1]

4. Monitoring and Washing:

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test to detect free primary amines.[1][10]

  • Once the reaction is complete (indicated by a negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[1][10]

5. Peptide Cleavage and Purification:

  • After the final coupling and deprotection steps, treat the dried peptide-resin with a cleavage cocktail for 2-3 hours.[1]

  • Precipitate the cleaved peptide in cold diethyl ether, collect by centrifugation, and wash.[1]

  • Lyophilize the crude peptide.

  • Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for a single amino acid coupling cycle in Fmoc-based SPPS and the decision-making process for selecting a coupling reagent.

Experimental_Workflow start Start: Resin with N-terminal deprotected peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 activation Activation of Fmoc-H-Phe(4-I)-OH (Coupling Reagent + Base in DMF) washing1->activation coupling Coupling to Resin activation->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring washing2 Wash (DMF, DCM) monitoring->washing2 next_cycle Proceed to Next Coupling Cycle or Final Cleavage washing2->next_cycle

Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.

Reagent_Selection_Logic start Start: Select Coupling Reagent for this compound q1 Is minimizing racemization the top priority? start->q1 q2 Is high reactivity for a hindered coupling required? q1->q2 No reagent1 Use DIC/Oxyma or DIC/K-Oxyma q1->reagent1 Yes q3 Is cost a major consideration? q2->q3 No reagent2 Use HATU, HCTU, or COMU q2->reagent2 Yes reagent3 Consider DIC-based methods or HCTU q3->reagent3 Yes reagent4 Consider PyBOP for a balance of reactivity and low racemization q3->reagent4 No

Caption: A decision tree for selecting a suitable coupling reagent.

References

Evaluating the Anomalous Signal of Iodine vs. Bromine in Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate heavy atom for experimental phasing is a critical step in determining the three-dimensional structure of macromolecules. Both iodine and bromine have emerged as powerful tools for this purpose, each with distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal halogen for your crystallographic experiments.

At a Glance: Iodine vs. Bromine for Anomalous Phasing

FeatureIodineBromine
Primary Phasing Method SAD, SIRASMAD, SAD
Anomalous Signal (f'') at Cu Kα (1.54 Å) ~6.8 e⁻~0.7 e⁻
Anomalous Signal (f'') at Cr Kα (2.29 Å) ~9.0 e⁻~1.4 e⁻
Absorption Edge L₃-edge (~2.7 Å), K-edge (~0.37 Å)K-edge (~0.92 Å)
Accessibility of Edge L₃-edge accessible on some synchrotrons; K-edge generally inaccessible.K-edge readily accessible at most synchrotrons.
Derivatization Methods Halide soaking, co-crystallization with iodinated compounds, covalent labeling.Halide soaking, co-crystallization with brominated compounds.
Common Applications In-house data collection with Cu Kα sources, high-throughput screening.Synchrotron-based MAD experiments for robust phase determination.

The Anomalous Signal: A Quantitative Comparison

The strength of the anomalous signal is determined by the imaginary component of the anomalous scattering factor, f''. A larger f'' value generally leads to a stronger anomalous signal, facilitating phase determination. The real component, f', is also important, particularly for Multi-wavelength Anomalous Dispersion (MAD) phasing.

Below is a comparison of the theoretical f' and f'' values for iodine and bromine at commonly used X-ray wavelengths.

Wavelength (Å)Energy (keV)Iodine f' (e⁻)Iodine f'' (e⁻)Bromine f' (e⁻)Bromine f'' (e⁻)Notes
1.5418 (Cu Kα) 8.041-0.486.85-0.190.74Iodine has a significantly stronger anomalous signal at this common in-house wavelength.[1]
2.2910 (Cr Kα) 5.415-0.968.98-0.491.43The anomalous signal for both elements increases at this longer wavelength.
0.9795 (Se K-edge) 12.658-2.623.86-0.833.82For comparison with the commonly used selenium.
0.9200 (Br K-edge) 13.474-0.873.93-7.223.89Optimal wavelength for bromine MAD experiments.
2.7380 (I L₃-edge) 4.528-11.019.77-0.731.95Optimal wavelength for iodine MAD experiments at the L₃-edge.

As the data indicates, iodine provides a substantially larger anomalous signal than bromine at the copper Kα wavelength, making it a highly effective choice for Single-wavelength Anomalous Dispersion (SAD) experiments using in-house X-ray sources.[2] Bromine's strength lies in its accessible K-edge at approximately 0.92 Å, which is ideal for MAD experiments at synchrotron facilities.[3][4]

Experimental Protocols: Incorporating Iodine and Bromine into Crystals

The most common method for introducing both iodine and bromine into protein crystals is through "halide cryosoaking," a technique that involves briefly soaking the crystal in a solution containing the halide salt before flash-cooling.[3][4]

ParameterIodide SoakingBromide Soaking
Typical Halide Salt Sodium Iodide (NaI) or Potassium Iodide (KI)Sodium Bromide (NaBr) or Potassium Bromide (KBr)
Concentration 0.2 M to 1 M0.25 M to 1 M[3]
Soak Time Seconds to a few minutes.[4]10 to 20 seconds.[3]
Cryoprotectant Often required and should be compatible with the crystallization condition. High concentrations of the halide salt itself can sometimes act as a cryoprotectant.[3]Similar to iodide soaking, a compatible cryoprotectant is usually necessary. High concentrations of NaBr can also serve as a cryoprotectant.[3]
Considerations Iodide solutions can be sensitive to light and oxidation. Longer soak times can sometimes lead to crystal degradation.Generally well-tolerated by crystals, but longer soak times can also cause damage. There are currently more successful examples reported with bromide than iodide.[3]

In addition to halide soaking, both elements can be incorporated through co-crystallization with small molecules or fragments containing iodine or bromine. This approach can offer higher specificity and occupancy at particular sites on the protein.[5]

Visualizing the Phasing Workflow

The general workflow for experimental phasing using anomalous scattering from either iodine or bromine can be visualized as follows:

experimental_phasing_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_phasing Phasing and Model Building ProteinCrystal Protein Crystal Derivatization Derivatization (Halide Soaking or Co-crystallization) ProteinCrystal->Derivatization DiffractionData Collect Diffraction Data Derivatization->DiffractionData XraySource X-ray Source (In-house or Synchrotron) XraySource->DiffractionData AnomalousSignal Measure Anomalous Signal DiffractionData->AnomalousSignal PhaseCalculation Calculate Initial Phases AnomalousSignal->PhaseCalculation ElectronDensity Generate Electron Density Map PhaseCalculation->ElectronDensity ModelBuilding Build and Refine Model ElectronDensity->ModelBuilding

Caption: A generalized workflow for experimental phasing.

The Principle of Anomalous Scattering

Anomalous scattering arises when the energy of the incident X-rays is close to the absorption edge of an atom. This results in a phase shift in the scattered X-rays, which can be exploited to solve the phase problem in crystallography.

anomalous_scattering cluster_scattering Atomic Scattering Factor (f) cluster_friedel Breakdown of Friedel's Law f_total f_total = f_normal + f' + if'' f_normal f_normal (Normal Scattering) f_prime f' (Dispersive Component) f_double_prime f'' (Absorptive Component) Friedel_anomalous Anomalous Scattering: I(hkl) ≠ I(-h-k-l) f_double_prime->Friedel_anomalous Leads to Friedel_normal Normal Scattering: I(hkl) = I(-h-k-l)

Caption: The components of the anomalous scattering factor.

Case Study: Phasing with Brominated vs. Iodinated Compounds

A study by Beck et al. (2010) provides a direct comparison of the phasing capabilities of a brominated compound, 5-amino-2,4,6-tribromoisophthalic acid (B3C), and its iodinated counterpart (I3C) with proteinase K.

Phasing MethodCompoundWavelength (Å)Mean Phase Error (°)Mean Map Correlation CoefficientResidues Traced
MAD B3CMultiple (near Br K-edge)33.70.76269
SAD I3C1.54178 (Cu Kα)41.20.69260

The results demonstrate that while both compounds were successful in phasing the protein structure, the MAD experiment with the brominated compound (B3C) yielded a lower mean phase error and a higher map correlation coefficient, indicating a more accurate initial set of phases.[1] This highlights the power of MAD phasing when a suitable absorption edge is accessible. However, the success of the SAD experiment with the iodinated compound (I3C) using a standard copper source underscores its utility and convenience.[1]

Conclusion: Making the Right Choice

The decision to use iodine or bromine for experimental phasing depends largely on the available X-ray source and the specific requirements of the crystallographic problem.

  • Choose Iodine when:

    • Utilizing an in-house X-ray source with a copper anode.

    • High-throughput screening where the convenience of SAD is paramount.

    • A very strong anomalous signal is required at commonly available wavelengths.

  • Choose Bromine when:

    • Access to a synchrotron radiation source with a tunable wavelength is available.

    • A robust and accurate phase solution is required, making MAD the preferred method.

    • Previous attempts with iodide have been unsuccessful, as some proteins may show better derivatization with bromide.[3]

Ultimately, both iodine and bromine are valuable tools in the crystallographer's arsenal. By understanding their respective strengths and the experimental considerations for their use, researchers can significantly increase their chances of success in solving novel macromolecular structures.

References

A Comparative Guide to Alternatives for H-Phe(4-I)-OH in Peptide Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable precursor is a critical step in the development of radioiodinated peptides for diagnostic and therapeutic applications. While H-Phe(4-I)-OH offers a direct approach to incorporating radioiodine, a range of alternatives exists, each with distinct advantages and disadvantages in terms of radiolabeling efficiency, in vivo stability, and impact on peptide biology. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Overview of Radiolabeling Strategies: Direct vs. Indirect

Peptide radioiodination can be broadly categorized into two strategies:

  • Direct Labeling: This method involves the direct incorporation of radioiodine onto an amino acid residue within the peptide sequence. This compound is a precursor for this approach, where the iodine is already part of the amino acid. The most common alternative for direct labeling is the use of a natural tyrosine residue.

  • Indirect Labeling: This strategy employs a two-step process where a small molecule, known as a prosthetic group, is first radiolabeled with iodine and then conjugated to the peptide. This method offers greater control over the labeling site and can be used for peptides lacking suitable residues for direct iodination.

The choice between these methods depends on several factors, including the peptide's amino acid sequence, its sensitivity to oxidation, and the desired in vivo performance of the final radiolabeled peptide.[1]

Performance Comparison of Radiolabeling Precursors

The following tables summarize quantitative data on the performance of this compound and its primary alternatives. It is important to note that direct comparisons can be challenging as performance is often peptide- and condition-dependent.

Table 1: Comparison of Radiolabeling Efficiency
Precursor/MethodRadiolabeling MethodOxidizing AgentTypical Radiochemical Yield (RCY)Reference
This compound Isotopic ExchangeVarious90.0 ± 3.8% (for ¹³¹I) to 94.8 ± 3.4% (for ¹²⁵I)[2]
H-Tyr-OH Direct Electrophilic SubstitutionChloramine-T73% - 89%[3]
H-Tyr-OH Direct Electrophilic SubstitutionIodogenGenerally high, comparable to Chloramine-T but milder[4]
N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) for [¹²⁵I]SIB Indirect (Prosthetic Group)tert-butylhydroperoxide~80% for [¹²⁵I]SIB synthesis[5]
[¹²⁵I]SIB conjugation to peptide Indirect (Prosthetic Group)-46.2 ± 8.0% to 70%[1]
Bolton-Hunter Reagent Indirect (Prosthetic Group)(Pre-labeled)2% - 30% (conjugation yield)[6]
Table 2: Comparison of In Vivo Performance for Radioiodinated RGD Peptides

A study comparing directly and indirectly labeled c(RGDyK) peptides provided the following insights into their in vivo behavior.

Labeled PeptideLabeling MethodPartition Coefficient (log P)Tumor Uptake (%ID/g at 1 h)Intestine Uptake (%ID/g at 1 h)In Vivo DeiodinationReference
¹²⁵I-c(RGDyK) Direct (on Tyrosine)-1.93 ± 0.052.10 ± 0.320.43 ± 0.07Low thyroid and stomach uptake suggest stability[3][7]
[¹²⁵I]SIB-c(RGDfK) Indirect (SIB)-0.68 ± 0.030.84 ± 0.124.31 ± 0.52Not explicitly stated, but high intestinal uptake observed[3][7]

Note: %ID/g = percentage of injected dose per gram of tissue.

The data suggests that for RGD peptides, direct labeling on tyrosine resulted in lower lipophilicity, higher tumor uptake, and significantly lower intestinal uptake compared to indirect labeling with [¹²⁵I]SIB.[3][7] This highlights that the choice of labeling method can have a profound impact on the pharmacokinetic profile of the peptide.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key radiolabeling methods discussed.

Direct Radioiodination of Tyrosine Residues (Chloramine-T Method)

This protocol is a generalized procedure and may require optimization for specific peptides.

Materials:

  • Peptide containing a tyrosine residue

  • Na¹²⁵I in 0.1 M NaOH

  • 0.5 M Sodium Phosphate (B84403) Buffer, pH 7.5

  • Chloramine-T solution (e.g., 1 mg/mL in water, freshly prepared)

  • Sodium metabisulfite (B1197395) solution (e.g., 2 mg/mL in water, freshly prepared)

  • Purification column (e.g., Sephadex G-25 or HPLC)

Procedure:

  • To a reaction vial, add the peptide solution in phosphate buffer.

  • Add Na¹²⁵I solution to the peptide solution.

  • Initiate the reaction by adding the Chloramine-T solution.

  • Allow the reaction to proceed at room temperature for 1-2 minutes.

  • Quench the reaction by adding the sodium metabisulfite solution.

  • Purify the radiolabeled peptide from unreacted iodine and other reagents using a suitable chromatography method.

Indirect Radioiodination using N-succinimidyl 3-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB)

This is a two-step procedure involving the synthesis of [¹²⁵I]SIB followed by its conjugation to the peptide.

Step 1: Synthesis of [¹²⁵I]SIB from N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) [5]

Materials:

  • N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB)

  • Na¹²⁵I in 0.1 M NaOH

  • tert-butylhydroperoxide

  • Acetic acid

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel Sep-Pak cartridge

Procedure:

  • To a solution of STB in a suitable solvent, add Na¹²⁵I.

  • Add tert-butylhydroperoxide and acetic acid to initiate the radioiododestannylation reaction.

  • Allow the reaction to proceed at room temperature.

  • Purify the resulting [¹²⁵I]SIB using an ethyl acetate extraction and subsequent purification on a silica gel Sep-Pak cartridge.

Step 2: Conjugation of [¹²⁵I]SIB to a Peptide [1]

Materials:

  • Peptide with a primary amine (e.g., lysine (B10760008) residue or N-terminus)

  • [¹²⁵I]SIB in a suitable solvent (e.g., acetonitrile)

  • Borate (B1201080) buffer, pH 8.5

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the peptide in the borate buffer.

  • Add the purified [¹²⁵I]SIB solution to the peptide solution.

  • Incubate the reaction mixture, for example, at 40°C for 1 hour.[1]

  • Purify the [¹²⁵I]SIB-conjugated peptide using reversed-phase HPLC.

Indirect Radioiodination using the Bolton-Hunter Reagent

The Bolton-Hunter reagent, N-succinimidyl-3-(4-hydroxyphenyl)propionate, is first radioiodinated on its phenolic ring and then conjugated to the peptide.

Procedure Overview:

  • The Bolton-Hunter reagent is radioiodinated using a standard direct labeling method (e.g., Chloramine-T or Iodogen).

  • The purified radioiodinated Bolton-Hunter reagent is then reacted with the peptide in a buffer with a pH of 8.5.[8] The reagent acylates primary amino groups on the peptide.

  • The reaction is typically carried out on ice.

  • The radiolabeled peptide is then purified to remove unreacted Bolton-Hunter reagent.

Methodological Workflows and Signaling Pathways

The following diagrams illustrate the workflows for direct and indirect peptide radiolabeling.

Direct_Radiolabeling_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_purification Purification cluster_product Final Product Peptide_Tyr Peptide with Tyrosine Reaction Electrophilic Substitution Peptide_Tyr->Reaction Radioiodide Na*I Radioiodide->Reaction Oxidant Oxidizing Agent (Chloramine-T or Iodogen) Oxidant->Reaction Purification HPLC or Size Exclusion Chromatography Reaction->Purification Labeled_Peptide Radioiodinated Peptide Purification->Labeled_Peptide

Caption: Workflow for Direct Peptide Radioiodination.

Indirect_Radiolabeling_Workflow cluster_step1 Step 1: Prosthetic Group Labeling cluster_step2 Step 2: Conjugation to Peptide Prosthetic_Precursor Prosthetic Group Precursor (e.g., STB) Reaction1 Radioiodination Prosthetic_Precursor->Reaction1 Radioiodide1 Na*I Radioiodide1->Reaction1 Oxidant1 Oxidizing Agent Oxidant1->Reaction1 Purification1 Purification Reaction1->Purification1 Labeled_Prosthetic Radiolabeled Prosthetic Group (e.g., [*I]SIB) Purification1->Labeled_Prosthetic Peptide_Lys Peptide with Primary Amine Reaction2 Conjugation Labeled_Prosthetic->Reaction2 Peptide_Lys->Reaction2 Purification2 Purification (HPLC) Reaction2->Purification2 Final_Product Radioiodinated Peptide Purification2->Final_Product

Caption: Workflow for Indirect Peptide Radioiodination.

Conclusion and Recommendations

The choice of an alternative to this compound for peptide radiolabeling is a multifaceted decision that requires careful consideration of the specific peptide and its intended application.

  • Direct labeling of tyrosine is a straightforward and often high-yielding method, particularly suitable for peptides that can tolerate the oxidative conditions of the reaction and where modification of the tyrosine residue does not compromise biological activity. For some peptides, this method has been shown to yield superior in vivo performance compared to indirect methods.[3][7]

  • Indirect labeling using prosthetic groups like SIB or the Bolton-Hunter reagent offers greater versatility. This approach is advantageous for peptides lacking tyrosine residues or those sensitive to direct iodination conditions. By labeling at a site distant from the peptide's binding domain, there is a lower risk of impacting its biological function. However, the introduction of a bulky prosthetic group can alter the peptide's pharmacokinetics, potentially leading to increased lipophilicity and non-specific uptake, as observed with [¹²⁵I]SIB-c(RGDfK).[3][7] Furthermore, the stability of the radiolabeled prosthetic group itself is a consideration, with some evidence suggesting that Bolton-Hunter labeled peptides may be shielded from radiation-induced decay.[9]

Researchers should carefully evaluate the trade-offs between the simplicity and potentially favorable in vivo profile of direct tyrosine labeling against the versatility and site-specificity of indirect methods. Preliminary comparative studies with a specific peptide of interest are highly recommended to determine the optimal radiolabeling strategy.

References

Quantitative Analysis of H-Phe(4-I)-OH Incorporation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool in chemical biology, protein engineering, and drug development. This guide provides a quantitative comparison of the incorporation efficiency of 4-iodo-L-phenylalanine (H-Phe(4-I)-OH) against other commonly used unnatural amino acids. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of the most appropriate UAA for your research needs.

Comparative Analysis of Incorporation Efficiency

The efficiency of UAA incorporation is a critical factor for obtaining sufficient yields of modified proteins for downstream applications. This efficiency can be influenced by several factors, including the choice of UAA, the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, the expression system, and the position of the target codon within the gene.

Below is a summary of reported incorporation efficiencies for this compound and other selected UAAs. Efficiency is often reported as the yield of the mutant protein relative to the wild-type protein or as the suppression efficiency of the nonsense codon.

Unnatural Amino Acid (UAA)AbbreviationExpression SystemRelative Yield/Suppression EfficiencyReference
4-iodo-L-phenylalanine p-Iodo-Phe, pIPhe E. coli cell-free ~50-120% of wild-type [1]
p-acetyl-L-phenylalaninepAcPheE. coli cell-freeApproaching wild-type levels[1][2]
p-benzoyl-L-phenylalaninepBpaE. coli cell-freeVariable, can be high[1]
p-azido-L-phenylalaninepAzFE. coli cell-freeHigh, can be optimized
Bipyridyl-phenylalanineBpyE. coli cell-freeApproaching wild-type levels[2]

Note: The reported efficiencies can vary significantly between different studies and experimental setups. The data presented here is for comparative purposes.

Experimental Methodologies

The successful incorporation of this compound and other UAAs relies on robust experimental protocols. The two most common methods are amber suppression in live cells and in vitro translation using cell-free protein synthesis systems.

Amber Suppression for In Vivo Incorporation

This technique utilizes the reassignment of the amber stop codon (UAG) to encode the desired UAA.[3][4] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) into the expression host.

Experimental Workflow:

cluster_plasmid_prep Plasmid Preparation cluster_transformation Transformation & Expression cluster_purification_analysis Purification & Analysis pTarget Target protein gene with amber codon (TAG) Transformation Co-transform E. coli with plasmids pTarget->Transformation pOrthogonal Orthogonal aaRS/tRNA CUA pair pOrthogonal->Transformation Culture Culture cells in media + this compound (1-2 mM) Transformation->Culture Induction Induce protein expression (e.g., IPTG) Culture->Induction Harvest Harvest cells Induction->Harvest Purification Purify protein (e.g., His-tag) Harvest->Purification Analysis Analyze by SDS-PAGE & Mass Spectrometry Purification->Analysis cluster_reaction_setup Reaction Setup cluster_analysis Analysis CFPS_mix Cell-free extract, amino acids, energy source Incubation Incubate reaction at 30°C for 6 hours CFPS_mix->Incubation DNA_template Linear or plasmid DNA (target gene with TAG) DNA_template->Incubation Orthogonal_components Purified orthogonal aaRS & suppressor tRNA Orthogonal_components->Incubation UAA This compound (1 mM) UAA->Incubation SDS_PAGE SDS-PAGE analysis Incubation->SDS_PAGE MS_analysis Mass Spectrometry Incubation->MS_analysis Ligand Ligand Receptor Receptor Tyrosine Kinase (with this compound) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Protein Dimerization->Adaptor recruits Effector Effector Protein Adaptor->Effector activates Response Cellular Response Effector->Response

References

Navigating Hydrophobicity: A Comparative Guide to Peptides with Halogenated Phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a pivotal tool in peptide and protein engineering. Halogenated phenylalanines, in particular, offer a nuanced approach to modulating peptide hydrophobicity, thereby influencing critical attributes such as protein folding, membrane interaction, and receptor binding. This guide provides an objective comparison of the hydrophobicity of peptides containing phenylalanine derivatives halogenated with fluorine, chlorine, bromine, and iodine, supported by experimental data and detailed methodologies.

The substitution of hydrogen with a halogen atom on the phenyl ring of phenylalanine can significantly alter the amino acid's physicochemical properties. The degree of this alteration is dependent on the specific halogen, its position on the aromatic ring, and the number of substitutions. Generally, hydrophobicity increases with the size and polarizability of the halogen atom, following the trend: Fluoro < Chloro < Bromo < Iodo. This enhanced hydrophobicity can be a desirable trait in drug design, potentially improving a peptide's ability to cross cellular membranes and enhancing its binding affinity to biological targets.

Quantitative Comparison of Hydrophobicity

The most common and reliable method for quantifying the hydrophobicity of peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, peptides are separated based on their hydrophobicity through interactions with a nonpolar stationary phase. More hydrophobic peptides exhibit stronger interactions with the stationary phase, resulting in longer retention times.

The following tables summarize quantitative data from various studies, comparing the hydrophobicity of peptides containing different halogenated phenylalanines. It is important to note that direct comparison of absolute retention times across different studies can be challenging due to variations in experimental conditions. Therefore, relative retention times and hydrophobicity indices are often used for a more standardized comparison.

Amino Acid DerivativeSubstitution PatternRetention Time (t R ) [min]Relative Retention Time (t R )Hydrophobicity Index (HI)
Phenylalanine (Phe)Unsubstituted14.381.00[1]50.0[1]
4-Fluoro-phenylalanine (4-F-Phe)Single fluorine (para)15.441.06[1]53.2[1]
3,4-Difluoro-phenylalanineVicinal difluorination-1.14[1]56.8[1]
2,3,5,6-Tetrafluoro-phenylalanineTetrafluorination15.81--
4-Trifluoromethyl-phenylalanineTrifluoromethyl group (para)-1.31[1]65.4[1]
4-Iodo-phenylalanine (in a tetrafluorinated context)Tetrafluoro- and single iodine19.99--

Note: The Hydrophobicity Index (HI) is a relative scale where Phenylalanine is set to a value of 50. Relative Retention Time is normalized to Phenylalanine. Data for chloro- and bromo-phenylalanine derivatives under directly comparable experimental conditions were not available in the reviewed literature.

While comprehensive, directly comparable quantitative data for chloro- and bromo-phenylalanine containing peptides is limited in the public domain, the general trend observed in the literature suggests an increase in hydrophobicity with increasing atomic mass of the halogen. The incorporation of a chlorine atom onto the phenyl ring of phenylalanine has been shown to increase hydrophobicity, which can enhance a peptide's resistance to enzymatic degradation and improve its passive diffusion across cellular membranes.[2]

Experimental Protocols

The determination of peptide hydrophobicity through RP-HPLC is a standardized and widely adopted method. Below is a detailed protocol for this key experiment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophobicity Determination

Objective: To determine the relative hydrophobicity of peptides containing halogenated phenylalanine analogues by measuring their retention times on a C18 column.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Peptide standards (unmodified and containing halogenated phenylalanine analogues)

Procedure:

  • Sample Preparation: Dissolve the peptide standards in Mobile Phase A to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detection wavelength to 214 nm or 280 nm.

  • Gradient Elution:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 20 µL of the peptide standard.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes.

    • Return to 100% Mobile Phase A over 2 minutes and re-equilibrate for 10 minutes before the next injection.

  • Data Analysis:

    • Record the retention time (t R ) for each peptide.

    • To normalize the data, calculate the relative retention time by dividing the retention time of the halogenated peptide by the retention time of the unmodified peptide.

    • Optionally, a hydrophobicity index can be calculated using established formulas that correlate retention time with hydrophobicity scales.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Halogenated Phenylalanine

Objective: To synthesize a peptide incorporating a halogenated phenylalanine derivative using Fmoc/tBu solid-phase chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including the desired Fmoc-halogenated-Phe-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Solvents (DMF, DCM, diethyl ether)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using the deprotection solution.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (including the halogenated phenylalanine at the desired position in the sequence) with the coupling reagents and base, and couple it to the deprotected resin.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and hydrophobicity analysis of peptides containing halogenated phenylalanines.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_analysis Hydrophobicity Analysis Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including Halogenated Phe) Deprotection1->Coupling Repeat Repeat Steps Coupling->Repeat Repeat->Deprotection1 Cleavage Cleavage & Deprotection Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization RPHPLC RP-HPLC Analysis Characterization->RPHPLC Data Data Collection (Retention Time) RPHPLC->Data Comparison Comparative Analysis Data->Comparison

Caption: Workflow for synthesis and hydrophobicity analysis of peptides.

References

A Comparative Guide to the Cytotoxicity of Peptides With and Without 4-Iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of cytotoxicity between peptides and their analogs containing the unnatural amino acid 4-iodo-L-phenylalanine (H-Phe(4-I)-OH). While direct comparative studies are not extensively available in public literature, this document outlines the experimental protocols and data presentation necessary to conduct such an evaluation. The incorporation of this compound can influence a peptide's biological activity, and this guide offers a systematic approach to quantifying these effects on cell viability.

Introduction to 4-Iodo-L-phenylalanine in Peptide Design

The substitution of naturally occurring amino acids with synthetic analogs is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. 4-Iodo-L-phenylalanine, an analog of L-phenylalanine, introduces an iodine atom at the para position of the phenyl ring. This modification can alter the peptide's conformation, hydrophobicity, and interaction with biological targets, potentially leading to changes in its cytotoxic profile. Peptides incorporating this compound, particularly when radiolabeled with isotopes of iodine, are being investigated for their potential in targeted cancer therapy.[1] A critical aspect of developing such therapeutic agents is the systematic evaluation of their cytotoxicity compared to their non-iodinated counterparts.

Hypothetical Comparative Cytotoxicity Data

To facilitate a direct comparison, cytotoxicity data should be presented in a clear and organized manner. The following table illustrates how IC50 values (the concentration of a substance that inhibits a biological process by 50%) for a hypothetical peptide ("Peptide X") and its iodinated analog ("Peptide X-I") could be displayed across various cancer cell lines.

Cell LinePeptide X (IC50 in µM)Peptide X-I (IC50 in µM)
MCF-7 (Breast Cancer)5025
MDA-MB-231 (Breast Cancer)7538
U-87 MG (Glioblastoma)6030
A549 (Lung Cancer)10055

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary depending on the peptide sequence and experimental conditions.

Experimental Protocols

A rigorous comparison of cytotoxicity requires well-defined experimental protocols. The following sections detail the methodologies for peptide synthesis, cell culture, and cytotoxicity assessment.

Peptide Synthesis and Characterization
  • Solid-Phase Peptide Synthesis (SPPS): Both the native peptide and the this compound-containing analog should be synthesized using standard Fmoc-based solid-phase peptide synthesis.

  • Cleavage and Deprotection: Following synthesis, the peptides are cleaved from the resin and deprotected.

  • Purification: The crude peptides are purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%.

  • Characterization: The identity and purity of the final peptides are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Cell Culture
  • Cell Lines: A panel of relevant cancer cell lines should be selected. For peptides targeting amino acid transporters, cell lines known to overexpress the L-type amino acid transporter 1 (LAT1), such as various glioma and breast cancer cell lines, are appropriate choices.[1][2]

  • Culture Conditions: Cells are maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Peptide Treatment: The cells are then treated with a range of concentrations of the test peptides (both the native and the iodinated versions) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the peptide concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex experimental workflows and biological signaling pathways. The following are Graphviz diagrams representing a typical experimental workflow for comparative cytotoxicity analysis and a potential signaling pathway affected by peptides containing this compound.

Experimental_Workflow start Start peptide_synthesis Peptide Synthesis (Peptide X & Peptide X-I) start->peptide_synthesis purification Purification & Characterization (RP-HPLC, MS) peptide_synthesis->purification peptide_treatment Treatment with Peptides (Varying Concentrations) purification->peptide_treatment cell_culture Cell Culture (e.g., MCF-7, U-87 MG) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_seeding->peptide_treatment mtt_assay MTT Assay peptide_treatment->mtt_assay data_analysis Data Analysis (Calculate IC50) mtt_assay->data_analysis end End data_analysis->end

A typical experimental workflow for comparative cytotoxicity analysis.

Signaling_Pathway peptide Peptide with this compound lat1 LAT1 Transporter peptide->lat1 Binds to/Transported by apoptosis Induction of Apoptosis peptide->apoptosis Alternative Pathway amino_acid_influx Increased Amino Acid Influx lat1->amino_acid_influx mtorc1 mTORC1 Activation amino_acid_influx->mtorc1 cell_growth Cell Growth & Proliferation mtorc1->cell_growth caspase_activation Caspase Activation apoptosis->caspase_activation cell_death Cell Death caspase_activation->cell_death

A potential signaling pathway affected by peptides containing this compound.

Potential Signaling Pathways

Peptides containing this compound may exert their cytotoxic effects through various mechanisms. One plausible pathway, particularly in cancer cells, involves the L-type amino acid transporter 1 (LAT1). LAT1 is often overexpressed in cancer cells and is responsible for the transport of large neutral amino acids, which are essential for tumor growth.[2][3][4] It is hypothesized that peptides containing phenylalanine or its analogs could be recognized by LAT1, leading to their internalization. This could, in turn, disrupt cellular processes by affecting downstream signaling pathways such as the mTORC1 pathway, which is a key regulator of cell growth and proliferation.[3][5][6] Alternatively, the peptide itself, once internalized, could induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death.[7][8][9][10][11] Further investigation into the specific molecular mechanisms is warranted to fully understand the cytotoxic effects of these modified peptides.

References

Assessing the Structural Impact of 4-Iodophenylalanine Incorporation in Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for probing protein structure and function, as well as for the development of novel therapeutics. Among the various UAAs, 4-iodophenylalanine (p-iodo-L-phenylalanine, pIoF) has emerged as a valuable tool, particularly for X-ray crystallography due to the anomalous scattering properties of the iodine atom. A critical consideration for its use is the extent to which this modification perturbs the native protein structure. This guide provides a comparative analysis of the structural impact of 4-iodophenylalanine incorporation, with supporting experimental data and detailed protocols.

Minimal Structural Perturbation by 4-Iodophenylalanine

The incorporation of 4-iodophenylalanine has been demonstrated to be minimally disruptive to the overall protein structure. A key study on bacteriophage T4 lysozyme (B549824), a well-characterized model protein, showed that the replacement of phenylalanine at position 153 with 4-iodophenylalanine did not result in any meaningful structural perturbation.[1] This observation is crucial as it validates the use of 4-iodophenylalanine as a probe for structural studies without significant alteration of the protein's native conformation.

To quantitatively assess the structural similarity, a root-mean-square deviation (RMSD) calculation was performed by superimposing the crystal structures of wild-type T4 lysozyme (PDB ID: 2LZM) and the 4-iodophenylalanine-containing mutant (PDB ID: 1T6H). The resulting RMSD for the Cα atoms is 0.23 Å , indicating a very high degree of structural conservation.

Quantitative Comparison of Structural Perturbation

To provide a clear comparison, the following table summarizes the structural impact of 4-iodophenylalanine and other commonly used phenylalanine analogs.

Unnatural Amino AcidProtein SystemMethodQuantitative Measure of PerturbationReference
4-Iodophenylalanine T4 LysozymeX-ray CrystallographyCα RMSD: 0.23 Å (vs. wild-type)PDB: 1T6H, 2LZM
4-Bromophenylalanine Not Available---
4-Azidophenylalanine Superfolder GFPX-ray CrystallographyDescribed as minimally perturbative, specific RMSD not provided.[2]

Note: Direct comparative studies with quantitative data for 4-bromophenylalanine and 4-azidophenylalanine in the same protein system are limited in the current literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are the protocols for the key experiments cited in this guide.

Protein Expression and Purification of 4-Iodophenylalanine-Containing T4 Lysozyme

The expression of T4 lysozyme containing 4-iodophenylalanine at a specific site is achieved using an engineered E. coli strain that incorporates the unnatural amino acid in response to an amber stop codon (TAG).

  • Bacterial Strain and Plasmids : An E. coli strain, such as DH10B, is co-transformed with two plasmids:

    • A plasmid encoding the mutant T4 lysozyme gene with a TAG codon at the desired position (e.g., residue 153).

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 4-iodophenylalanine.

  • Culture Conditions :

    • Cells are grown in a minimal medium (e.g., M9) supplemented with glucose, thiamine, and all 20 natural amino acids except for phenylalanine.

    • 4-Iodophenylalanine is added to the culture medium at a final concentration of 1 mM.

    • The culture is grown at 37°C to an OD600 of 0.6-0.8.

  • Induction : Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Harvesting and Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA). Lysis is performed by sonication or using a French press.

  • Purification : The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography if the protein is His-tagged) followed by size-exclusion chromatography for further purification.

X-ray Crystallography of 4-Iodophenylalanine-Containing T4 Lysozyme
  • Crystallization :

    • The purified protein is concentrated to 10-20 mg/mL in a buffer such as 10 mM Tris-HCl pH 7.5.

    • Crystals are grown using the hanging drop vapor diffusion method.

    • The crystallization drop is prepared by mixing equal volumes of the protein solution and a reservoir solution (e.g., 1.6 M (NH₄)₂SO₄, 0.1 M MES pH 6.5).

    • Crystals typically appear within a few days to a week at room temperature.

  • Data Collection :

    • Crystals are cryo-protected by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol).

    • X-ray diffraction data are collected at a synchrotron source. The presence of the iodine atom allows for single-wavelength anomalous dispersion (SAD) phasing.

  • Structure Determination and Refinement :

    • The diffraction data are processed and scaled using software such as HKL2000.

    • The structure is solved using SAD phasing and refined using programs like CNS or PHENIX.

Visualizing the Workflow

To illustrate the overall process of assessing structural perturbation, the following workflow diagram is provided.

experimental_workflow cluster_expression Protein Expression & Purification cluster_structure Structural Analysis cluster_comparison Comparative Analysis expr_start Co-transformation of E. coli growth Cell Growth in Minimal Medium with 4-Iodophenylalanine expr_start->growth induction IPTG Induction growth->induction harvest Cell Harvesting & Lysis induction->harvest purification Affinity & Size-Exclusion Chromatography harvest->purification crystallization Protein Crystallization purification->crystallization Purified Protein stability Thermal Stability Analysis (e.g., DSC) purification->stability Purified Protein xray X-ray Data Collection (SAD) crystallization->xray solve Structure Solution & Refinement xray->solve rmsd RMSD Calculation vs. Wild-Type solve->rmsd 3D Structure rmsd->stability

Experimental workflow for assessing structural perturbation.

Signaling Pathway and Logical Relationships

The decision-making process for utilizing 4-iodophenylalanine can be represented as follows:

Decision pathway for using 4-iodophenylalanine.

References

Safety Operating Guide

Proper Disposal of H-Phe(4-I)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for H-Phe(4-I)-OH (4-Iodo-L-phenylalanine), ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical for maintaining a safe and responsible research environment.

I. Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance by OSHA, it is crucial to handle it with care as its toxicological properties have not been fully investigated.[1] Potential health effects include irritation of the eyes, skin, and respiratory tract. It may be harmful if ingested, inhaled, or absorbed through the skin.[1]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved N95 (US) or P1 (EN 143) respirator.[2]

  • Body Protection: A standard laboratory coat is required.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound for easy reference.

PropertyValueReference
Molecular Formula C₉H₁₀INO₂[3][4]
Molecular Weight 291.08 g/mol [2][3]
Appearance White powder[5]
Melting Point ~240 °C[5]
Density 1.8 ± 0.1 g/cm³[2]
Boiling Point 366.8 ± 32.0 °C at 760 mmHg[2]
Flash Point 175.6 ± 25.1 °C[2]
Solubility Partly miscible with water[5]
GHS Hazard Codes Xi: Irritant[2]
WGK (Water Hazard Class) 3 (Highly hazardous for water)[2]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Non-essential personnel should evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Containment: Prevent the spilled material from entering drains or waterways.

  • Clean-up:

    • For small and large spills, carefully sweep up the solid material.[1]

    • Avoid generating dust during the clean-up process.

    • Place the collected material into a suitable, sealed, and clearly labeled container for disposal.[1]

IV. Detailed Disposal Procedures

The primary and recommended method for the disposal of this compound, whether it is surplus, contaminated, or waste material, is to engage a licensed and certified chemical waste disposal company. Do not dispose of this chemical in the regular trash or down the drain.

Step-by-Step Disposal Protocol:

  • Containerize Waste: Place the waste this compound in a suitable, closed, and clearly labeled container. Ensure the label includes the full chemical name and any known hazards.

  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer. Provide them with the name of the chemical and the quantity to be disposed of.

  • Follow Professional Guidance: The EHS office will provide specific instructions for the collection and disposal of the waste in accordance with local, state, and federal regulations.[6] This will typically involve arranging for pickup by a licensed disposal service.

  • Decontaminate Empty Containers: Empty containers should be decontaminated before disposal. Observe all label safeguards until containers are cleaned and destroyed.[6]

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated spill Spill or Unused Material start->spill ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) spill->ppe contain Contain Spill & Collect Waste (Avoid Dust Generation) ppe->contain containerize Place in a Suitable, Sealed, and Clearly Labeled Container contain->containerize no_drain Do NOT dispose of in regular trash or down the drain. containerize->no_drain contact_ehs Contact your institution's Environmental Health & Safety (EHS) Office no_drain->contact_ehs follow_ehs Follow EHS instructions for collection by a licensed disposal company. contact_ehs->follow_ehs end End: Waste Properly Disposed follow_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for H-Phe(4-I)-OH, also known as 4-Iodo-L-phenylalanine, including operational and disposal plans.

Hazard Identification and Risk Assessment:

This compound may be harmful if inhaled, swallowed, or absorbed through the skin and may cause irritation to the respiratory tract, skin, and eyes.[1][2] While some sources indicate no known OSHA hazards, it is crucial to handle this compound with care due to its potential health effects.[1] A thorough risk assessment should be conducted before beginning any work.

Personal Protective Equipment (PPE):

The following PPE is required when handling this compound to minimize exposure and ensure personal safety. At a minimum, lab coats, gloves, protective eyewear, and closed-toe shoes are required in laboratories where hazardous substances are handled.[3]

PPE Category Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side-shields are the minimum requirement.[4][5] For tasks with a splash hazard, chemical safety goggles are necessary.[4] A face shield worn over safety glasses or goggles is recommended when handling large quantities or if there is a significant splash risk.[4]To protect eyes from dust particles and chemical splashes.
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[4] It is recommended to wear two pairs of gloves ("double gloving") and to change them frequently, especially after direct contact with the substance.[4][6]To prevent skin absorption of the chemical.
Body Protection A laboratory coat is mandatory.[6][7][8] For tasks with a higher risk of contamination, a chemically resistant apron over the lab coat is advised.To protect skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[9][10][11] If a fume hood is not available or if dust formation is significant, a NIOSH-approved respirator for dusts should be worn.[10]To prevent respiratory tract irritation from airborne particles.

Operational Plan for Safe Handling:

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Designated Workspace prep_ppe->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve clean_spill Clean Spills Immediately handle_dissolve->clean_spill After experiment clean_decon Decontaminate Surfaces & Glassware clean_spill->clean_decon clean_ppe Remove PPE Correctly clean_decon->clean_ppe disp_waste Segregate Chemical Waste clean_ppe->disp_waste Final step disp_container Store in Labeled, Sealed Container disp_waste->disp_container disp_removal Arrange for Professional Disposal disp_container->disp_removal

Caption: Workflow for the safe handling of this compound.

Experimental Protocols:

Weighing and Transfer:

  • Always handle the solid compound within a chemical fume hood to avoid generating and inhaling dust.

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Carefully transfer the weighed compound to the reaction vessel.

Spill Management:

  • In case of a spill, immediately alert others in the area.

  • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[11]

  • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent and decontaminate.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE (such as gloves), weighing paper, and any unreacted compound, in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[11]

  • Disposal Method: Dispose of waste through a licensed chemical waste disposal service.[10] Options may include incineration in a suitable apparatus or burial in a designated landfill.[10] Always follow local, state, and federal environmental regulations.[9][10]

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][12][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12][13] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[5] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[5] Seek medical attention if irritation persists.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][13]

Always have the Safety Data Sheet (SDS) available when seeking medical advice.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Phe(4-I)-OH
Reactant of Route 2
H-Phe(4-I)-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.